Product packaging for Ethyl 2-(4-methylphenylsulfonamido)acetate(Cat. No.:CAS No. 5465-67-8)

Ethyl 2-(4-methylphenylsulfonamido)acetate

Cat. No.: B1585334
CAS No.: 5465-67-8
M. Wt: 257.31 g/mol
InChI Key: WZLAJHNLDCWPGH-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methylphenylsulfonamido)acetate is a useful research compound. Its molecular formula is C11H15NO4S and its molecular weight is 257.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25824. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO4S B1585334 Ethyl 2-(4-methylphenylsulfonamido)acetate CAS No. 5465-67-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[(4-methylphenyl)sulfonylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-3-16-11(13)8-12-17(14,15)10-6-4-9(2)5-7-10/h4-7,12H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLAJHNLDCWPGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90969930
Record name Ethyl N-(4-methylbenzene-1-sulfonyl)glycinate
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Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5465-67-8
Record name N-[(4-Methylphenyl)sulfonyl]glycine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5465-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5465-67-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl N-(4-methylbenzene-1-sulfonyl)glycinate
Source EPA DSSTox
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Foundational & Exploratory

Synthesis of Ethyl 2-(4-methylphenylsulfonamido)acetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the synthesis of Ethyl 2-(4-methylphenylsulfonamido)acetate, a valuable building block in organic and medicinal chemistry. The core of this guide focuses on the robust and widely applicable Schotten-Baumann reaction, detailing the synthesis from glycine ethyl ester and p-toluenesulfonyl chloride. We will dissect the reaction mechanism, provide a meticulously detailed experimental protocol, and discuss the critical parameters that govern reaction success and product purity. Furthermore, this guide includes comprehensive characterization data and addresses common challenges and troubleshooting strategies, ensuring that researchers can confidently and efficiently execute this synthesis.

Introduction: The Significance of N-Tosyl Amino Acid Esters

This compound, also known as N-tosylglycine ethyl ester, belongs to a class of compounds that are pivotal in synthetic chemistry.[1] The tosyl group (CH₃C₆H₄SO₂), a derivative of p-toluenesulfonic acid, serves as an excellent protecting group for the amino functionality of amino acids. This protection is crucial in peptide synthesis and other complex molecular constructions, as it deactivates the nucleophilicity of the amine, preventing unwanted side reactions. The ester moiety, in this case, the ethyl ester, protects the carboxylic acid group of glycine, allowing for selective reactions at other sites of a molecule. The title compound is a versatile intermediate for the synthesis of various heterocyclic compounds and has applications in the development of novel therapeutic agents.

The Core Synthesis: A Deep Dive into the Schotten-Baumann Reaction

The synthesis of this compound is classically achieved via the Schotten-Baumann reaction. This method involves the acylation of an amine with an acid chloride in the presence of a base.[2][3][4] In this specific application, glycine ethyl ester (or its hydrochloride salt) is the amine component, and p-toluenesulfonyl chloride (tosyl chloride) is the acylating agent.

Reaction Mechanism: A Step-by-Step Look

The reaction proceeds through a nucleophilic acyl substitution mechanism. The key steps are outlined below:

  • Deprotonation of the Amine (if starting from the hydrochloride salt): Glycine ethyl ester is often supplied as its hydrochloride salt to improve stability and shelf-life.[5] The first step is the in-situ neutralization of the salt with a base to liberate the free, nucleophilic amine.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free glycine ethyl ester attacks the electrophilic sulfur atom of the p-toluenesulfonyl chloride. This forms a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, leading to the expulsion of the chloride ion, a good leaving group.

  • Proton Transfer: A proton is removed from the nitrogen atom by the base present in the reaction mixture, yielding the final sulfonamide product and neutralizing the generated hydrochloric acid.

dot digraph "Schotten-Baumann Reaction Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: The Schotten-Baumann reaction mechanism for the synthesis of this compound.

Causality Behind Experimental Choices

The success of the Schotten-Baumann reaction hinges on several critical parameters. Understanding the reasoning behind these choices is paramount for achieving high yields and purity.

  • Choice of Base: A base is essential to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.[3][6] Common choices include aqueous sodium hydroxide, sodium carbonate, or organic bases like pyridine or triethylamine. For this synthesis, an organic base such as pyridine is often preferred as it can also act as a catalyst and is less likely to hydrolyze the ester functionality of the product compared to strong aqueous bases.

  • Solvent System: The reaction is typically carried out in a biphasic system (e.g., dichloromethane and water) or in a single organic solvent like dichloromethane or ethyl acetate.[2][3] The choice of an aprotic solvent like dichloromethane is advantageous as it readily dissolves the reactants and does not participate in the reaction.

  • Temperature Control: The reaction is often initiated at a low temperature (0-5 °C) and then allowed to warm to room temperature. The initial cooling helps to control the exothermic nature of the reaction and minimize potential side reactions.

  • Rate of Addition: Slow, dropwise addition of the tosyl chloride solution to the amine solution is crucial. This maintains a low concentration of the highly reactive tosyl chloride, which helps to prevent the undesirable formation of the di-tosylated byproduct.

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis of this compound.

Materials and Equipment
Reagent/EquipmentQuantity/Specification
Glycine ethyl ester hydrochloride1.0 eq
p-Toluenesulfonyl chloride (Tosyl Chloride)1.1 eq
Pyridine (anhydrous)2.5 eq
Dichloromethane (DCM, anhydrous)Sufficient volume for a ~0.5 M solution
1 M Hydrochloric Acid (HCl)For workup
Saturated Sodium Bicarbonate (NaHCO₃) SolutionFor workup
Brine (Saturated NaCl solution)For workup
Anhydrous Magnesium Sulfate (MgSO₄)For drying
Round-bottom flask with stir barAppropriate size
Addition funnel-
Ice bath-
Separatory funnel-
Rotary evaporator-
Recrystallization apparatus-
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve glycine ethyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base: Cool the solution to 0 °C using an ice bath and add anhydrous pyridine (2.5 eq) dropwise with stirring.

  • Addition of Tosyl Chloride: In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane. Transfer this solution to an addition funnel and add it dropwise to the stirred glycine ethyl ester solution over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization. A common solvent system for recrystallization is a mixture of ethyl acetate and hexane.[7]

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

    • Slowly add hexane until the solution becomes turbid.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexane, and dry under vacuum.

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: A streamlined workflow for the synthesis and purification of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

PropertyValue
Molecular Formula C₁₁H₁₅NO₄S
Molecular Weight 257.31 g/mol [1]
Appearance White to off-white solid
Melting Point 64-66 °C[8][9]
CAS Number 5465-67-8[1]
Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 7.75 (d, J = 8.3 Hz, 2H, Ar-H)

    • 7.32 (d, J = 8.0 Hz, 2H, Ar-H)

    • 5.05 (t, J = 5.4 Hz, 1H, NH)

    • 4.10 (q, J = 7.1 Hz, 2H, OCH₂)

    • 3.80 (d, J = 5.5 Hz, 2H, NCH₂)

    • 2.43 (s, 3H, Ar-CH₃)

    • 1.20 (t, J = 7.1 Hz, 3H, OCH₂CH₃)

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • 168.5 (C=O)

    • 143.9 (Ar-C)

    • 136.5 (Ar-C)

    • 129.8 (Ar-CH)

    • 127.2 (Ar-CH)

    • 61.9 (OCH₂)

    • 45.5 (NCH₂)

    • 21.5 (Ar-CH₃)

    • 14.0 (OCH₂CH₃)

  • IR (KBr, cm⁻¹):

    • 3280 (N-H stretch)

    • 1740 (C=O stretch, ester)

    • 1340, 1160 (S=O stretch, sulfonamide)

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or slightly warm the reaction mixture. Ensure the quality of reagents, especially the tosyl chloride.
Hydrolysis of the ester.Use an anhydrous organic base like pyridine instead of aqueous base. Ensure all glassware and solvents are dry.
Formation of Di-tosylated Byproduct High concentration of tosyl chloride.Add the tosyl chloride solution slowly and dropwise to the reaction mixture.
Oily Product After Workup Presence of impurities or residual solvent.Ensure thorough drying of the organic layer before concentration. Purify by column chromatography if recrystallization fails.
Difficulty in Crystallization Product is too soluble in the chosen solvent.Use a solvent mixture (e.g., ethyl acetate/hexane) and adjust the ratio to find the optimal point of insolubility for the product at low temperature.[7]

Conclusion

The synthesis of this compound via the Schotten-Baumann reaction is a reliable and efficient method for producing this valuable synthetic intermediate. By carefully controlling the reaction conditions, particularly the choice of base, solvent, and the rate of reagent addition, high yields of the pure product can be achieved. The detailed protocol and troubleshooting guide provided herein are intended to equip researchers with the necessary knowledge to successfully perform this synthesis and utilize the product in their ongoing research and development endeavors.

References

Ethyl 2-(p-toluenesulfonamido)acetate synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(p-toluenesulfonamido)acetate

Introduction: A Versatile Sulfonamide Building Block

Ethyl 2-(p-toluenesulfonamido)acetate, also known as Ethyl N-tosylglycinate, is a key organic intermediate with the chemical formula C₁₁H₁₅NO₄S.[1] Its structure incorporates a tosyl (p-toluenesulfonyl) protecting group on the nitrogen atom of a glycine ethyl ester backbone. This feature makes it a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds and peptidomimetics. The sulfonamide group is a well-established pharmacophore found in numerous drugs, and the tosyl group offers a stable, yet potentially cleavable, protecting element for the amine functionality.[2]

This guide provides a comprehensive overview of the synthesis and detailed analytical characterization of Ethyl 2-(p-toluenesulfonamido)acetate, designed for researchers and scientists in chemical synthesis and drug development. We will delve into the causality behind the synthetic methodology and provide robust, self-validating protocols for its characterization by NMR, FT-IR, and Mass Spectrometry.

Part 1: Synthesis Methodology

The synthesis of Ethyl 2-(p-toluenesulfonamido)acetate is typically achieved through a nucleophilic substitution reaction between glycine ethyl ester and p-toluenesulfonyl chloride. The reaction is a classic example of sulfonamide bond formation.

Reaction Principle and Mechanistic Insight

The core of the synthesis is the reaction of an amine with a sulfonyl chloride. The nitrogen atom of glycine ethyl ester acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride. This process displaces the chloride ion, forming the sulfonamide (S-N) bond. A base is required to neutralize the hydrochloric acid (HCl) generated as a byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Graphical Representation: Reaction Mechanism

Caption: Simplified mechanism of sulfonamide formation.

Experimental Protocol: Synthesis

This protocol details the synthesis from glycine ethyl ester hydrochloride, a common and stable starting material.[3][4] The initial step involves the in-situ formation of the free amine.

Materials and Reagents:

  • Glycine ethyl ester hydrochloride

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend glycine ethyl ester hydrochloride (1.0 eq) in dichloromethane (approx. 10 mL per gram of starting material).

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise. The triethylamine serves a dual purpose: it deprotonates the hydrochloride salt to generate the free amine and neutralizes the HCl produced during the subsequent reaction. Stir the mixture at 0 °C for 20-30 minutes.

  • Tosylation: Add p-toluenesulfonyl chloride (1.05 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Aqueous Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing:

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford Ethyl 2-(p-toluenesulfonamido)acetate as a white crystalline solid.

Graphical Representation: Synthesis Workflow```dot

Part 2: Analytical Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Samples are typically prepared by dissolving a small amount of the compound in a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Expected ¹H NMR Spectral Data (300 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.75Doublet (d)2HAr-H (ortho to SO₂)Deshielded by the electron-withdrawing sulfonyl group.
~ 7.35Doublet (d)2HAr-H (meta to SO₂)Less deshielded than ortho protons.
~ 5.30Triplet (t)1HN-H Signal can be broad; coupling to adjacent CH₂.
~ 4.15Quartet (q)2HO-CH₂ -CH₃Split by the adjacent methyl group.
~ 3.85Doublet (d)2HNH-CH₂ -C=OSplit by the adjacent N-H proton.
~ 2.45Singlet (s)3HAr-CH₃ Aromatic methyl group, no adjacent protons.
~ 1.25Triplet (t)3HO-CH₂-CH₃ Split by the adjacent methylene group.

Expected ¹³C NMR Spectral Data (75 MHz, CDCl₃): The carbon NMR spectrum confirms the carbon skeleton of the molecule.

[1]| Chemical Shift (δ, ppm) | Assignment | Rationale | | :--- | :--- | :--- | | ~ 168.5 | C =O | Carbonyl carbon of the ester group. | | ~ 144.0 | Ar-C (para, attached to SO₂) | Quaternary aromatic carbon. | | ~ 136.0 | Ar-C (ipso, attached to CH₃) | Quaternary aromatic carbon. | | ~ 129.8 | Ar-C H (meta to SO₂) | Aromatic methine carbons. | | ~ 127.2 | Ar-C H (ortho to SO₂) | Aromatic methine carbons. | | ~ 62.0 | O-C H₂-CH₃ | Methylene carbon of the ethyl ester. | | ~ 44.0 | NH-C H₂-C=O | Methylene carbon adjacent to the nitrogen. | | ~ 21.5 | Ar-C H₃ | Aromatic methyl carbon. | | ~ 14.0 | O-CH₂-C H₃ | Methyl carbon of the ethyl ester. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Sample Preparation: The spectrum can be obtained by preparing a KBr pellet containing a small amount of the sample or by analyzing a thin film cast from a volatile solvent.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3270N-H StretchSulfonamide (N-H)
~ 3050C-H StretchAromatic (sp² C-H)
~ 2980C-H StretchAliphatic (sp³ C-H)
~ 1745C=O StretchEster Carbonyl
~ 1600C=C StretchAromatic Ring
~ 1340S=O Asymmetric StretchSulfonamide (SO₂)
~ 1160S=O Symmetric StretchSulfonamide (SO₂)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering further structural evidence.

Analysis Method: Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

Expected Mass Spectrometry Data:

m/z ValueIonRationale
258.08[M+H]⁺Protonated molecular ion. Calculated for C₁₁H₁₆NO₄S⁺.
212.05[M - C₂H₅O]⁺Loss of the ethoxy group from the ester.
155.02[C₇H₇SO₂]⁺Tosyl group fragment.
91.05[C₇H₇]⁺Tropylium ion, a common fragment from toluene-containing compounds.

Note: The molecular formula is C₁₁H₁₅NO₄S, with a molecular weight of 257.31 g/mol . [1]

Part 3: Safety Precautions

Researchers must adhere to standard laboratory safety protocols when performing this synthesis.

  • p-Toluenesulfonyl chloride: Corrosive and a lachrymator. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Triethylamine/Pyridine: Flammable, toxic, and have strong, unpleasant odors. Always handle in a well-ventilated fume hood.

  • Dichloromethane: A volatile solvent and a suspected carcinogen. Minimize exposure by working in a fume hood.

  • Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This guide has outlined a reliable and well-established method for the synthesis of Ethyl 2-(p-toluenesulfonamido)acetate. The detailed protocols for synthesis and purification, coupled with a comprehensive guide to its characterization by NMR, FT-IR, and MS, provide a robust framework for its preparation and validation in a research setting. The causality-driven explanations for experimental choices aim to equip scientists with a deeper understanding of the underlying chemical principles, facilitating successful and safe execution of this valuable synthetic procedure.

References

Physical and chemical properties of Ethyl tosylglycinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl Tosylglycinate: Properties, Synthesis, and Applications

Abstract

Ethyl tosylglycinate, a derivative of the amino acid glycine, serves as a crucial building block in advanced organic synthesis. Its unique structural features, particularly the robust p-toluenesulfonyl (tosyl) protecting group, grant it significant stability and versatile reactivity. This guide provides a comprehensive technical overview of the physical and chemical properties of Ethyl tosylglycinate, detailed protocols for its synthesis and purification, and an exploration of its primary applications in pharmaceutical research and peptide chemistry. Authored for researchers, scientists, and drug development professionals, this document synthesizes fundamental data with practical, field-proven insights to facilitate its effective use in the laboratory.

Compound Identification and Structure

Ethyl tosylglycinate, systematically named ethyl {[(4-methylphenyl)sulfonyl]amino}acetate, is a sulfonamide derivative of glycine ethyl ester. The presence of the tosyl group on the nitrogen atom is central to its chemical utility, providing a stable and orthogonal protecting group for the amine functionality.[1] This stability is a cornerstone of its application in multi-step synthetic sequences where other protecting groups might be labile.

Table 1: Compound Identifiers for Ethyl Tosylglycinate

Identifier Value Source(s)
CAS Number 5465-67-8 [2][3][4]
IUPAC Name ethyl {[(4-methylphenyl)sulfonyl]amino}acetate
Molecular Formula C₁₁H₁₅NO₄S [2][3][4]
Molecular Weight 257.31 g/mol [2][5]
Synonyms N-Ethoxycarbonylmethyl-p-toluenesulfonamide, Ethyl N-tosylglycinate, (Tosylamino)acetic acid ethyl ester [2][3]

| InChI Key | WZLAJHNLDCWPGH-UHFFFAOYSA-N | |

Caption: Chemical Structure of Ethyl Tosylglycinate.

Physicochemical Properties

Ethyl tosylglycinate is a white to off-white crystalline solid at room temperature.[3] Its physical state and solubility profile are critical determinants of its handling, reaction conditions, and purification procedures. It is sparingly soluble in water but demonstrates good solubility in common organic solvents, including alcohols and ketones, which is typical for protected amino acid esters of its size.[3]

Table 2: Key Physicochemical Data for Ethyl Tosylglycinate

Property Value Unit Source(s)
Physical Form Solid, Crystalline - [3]
Melting Point 64 - 66 °C [3]
Boiling Point 384.7 ± 52.0 (Predicted) °C at 760 mmHg [3]
Density 1.229 ± 0.06 (Predicted) g/cm³ [3]
Flash Point 186.5 (Predicted) °C [3]

| pKa | 9.25 ± 0.50 (Predicted) | - |[3] |

Chemical Properties and Reactivity

The chemical behavior of Ethyl tosylglycinate is dominated by the interplay between the tosyl-protected amine, the ester group, and the activated α-carbon.

The Role of the Tosyl Protecting Group

The p-toluenesulfonyl (tosyl) group is a robust amine protecting group, renowned for its stability across a wide range of reaction conditions.[1]

  • Stability: The N-tosyl bond is resistant to the strongly acidic conditions used for Boc-group removal (e.g., trifluoroacetic acid) and the basic conditions used for Fmoc-group removal (e.g., piperidine).[1] This orthogonality is a significant strategic advantage in complex syntheses, such as Solid-Phase Peptide Synthesis (SPPS).[1][6]

  • Reactivity: While stable, the sulfonamide proton is weakly acidic and can be deprotonated by strong bases. This can be exploited in certain synthetic transformations, but care must be taken to avoid side reactions.

  • Deprotection: Removal of the tosyl group is challenging and typically requires harsh, reductive conditions such as sodium in liquid ammonia or treatment with anhydrous hydrogen fluoride (HF), which limits its use as a temporary protecting group.[1]

Reactivity of the Ester Group

The ethyl ester functionality is susceptible to standard ester chemistry, primarily hydrolysis. Under basic conditions (e.g., using sodium hydroxide), the ester can be saponified to yield the corresponding N-p-Tosylglycine carboxylic acid. This transformation is often a necessary step before coupling the glycine moiety to another amine.

cluster_0 Ethyl Tosylglycinate Core cluster_1 Key Reactions A Tosyl Group (Stable Protector) B Sulfonamide Linkage (Acidic N-H) C α-Carbon R1 Deprotonation (Strong Base) B->R1 Enables D Ethyl Ester (Reactive Site) R2 Ester Hydrolysis (Base/Acid Catalyzed) D->R2 Undergoes R3 Peptide Coupling (Post-Hydrolysis) R2->R3 Precedes Start Glycine Ethyl Ester HCl + Na₂CO₃ in H₂O Reaction Reaction at 0-5°C Start->Reaction Reagent p-Tosyl Chloride in Organic Solvent Reagent->Reaction Workup Phase Separation & Aqueous Washes Reaction->Workup Isolation Drying & Evaporation Workup->Isolation Crude Crude Product Isolation->Crude Recrystal Recrystallization (Ethanol/Water) Crude->Recrystal Pure Pure Ethyl Tosylglycinate Recrystal->Pure

References

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 2-(4-methylphenylsulfonamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-methylphenylsulfonamido)acetate, also known as N-tosylglycine ethyl ester, is a vital building block in organic synthesis, frequently utilized in the development of novel therapeutic agents. Its structural integrity and purity are paramount for its successful application in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of this compound. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into the interpretation of its spectral features. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and characterization of sulfonamide-based compounds.

Experimental Protocol

NMR Data Acquisition

Proton (¹H) and carbon-13 (¹³C) NMR spectra were acquired on a 400 MHz and 100 MHz spectrometer, respectively. The sample was dissolved in deuterated chloroform (CDCl₃), which also served as the internal lock. Tetramethylsilane (TMS) was used as the internal standard for chemical shift referencing (δ 0.00 ppm).

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 8000 Hz

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Number of Scans: 512

  • Relaxation Delay: 2.0 s

  • Spectral Width: 25000 Hz

Data Presentation and Interpretation

The structural formula of this compound is presented below, with atoms numbered for clarity in the subsequent NMR data interpretation.

Figure 1: Molecular structure of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum exhibits distinct signals corresponding to the different proton environments in the molecule. The experimental data is summarized in the table below.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.75Doublet7.72HAr-H (ortho to SO₂)
7.32Doublet7.72HAr-H (meta to SO₂)
5.12Triplet5.81HN-H
4.08Quartet6.92HO-CH₂-CH₃
3.77Doublet6.22HN-CH₂-C=O
2.46Singlet-3HAr-CH₃
1.18Triplet6.73HO-CH₂-CH₃

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons: The two doublets at 7.75 and 7.32 ppm are characteristic of a para-substituted benzene ring. The downfield shift of the protons at 7.75 ppm is due to the electron-withdrawing effect of the adjacent sulfonyl group, assigning them to the protons ortho to the SO₂ group. Consequently, the doublet at 7.32 ppm is assigned to the protons meta to the sulfonyl group. The coupling constant of 7.7 Hz is typical for ortho-coupling in an aromatic system.

  • Amide Proton: The triplet at 5.12 ppm, integrating to one proton, is assigned to the N-H proton of the sulfonamide group. The triplet multiplicity arises from coupling with the adjacent methylene (-CH₂-) protons.

  • Ethyl Ester Protons: The quartet at 4.08 ppm and the triplet at 1.18 ppm are characteristic of an ethyl group. The quartet, integrating to two protons, corresponds to the methylene protons (-O-CH₂-) of the ethyl ester, which are deshielded by the adjacent oxygen atom. The triplet, integrating to three protons, is assigned to the methyl protons (-CH₃) of the ethyl group. The observed coupling constant of ~6.8 Hz is typical for vicinal coupling in an ethyl group.

  • Methylene Protons adjacent to Nitrogen: The doublet at 3.77 ppm, integrating to two protons, is assigned to the methylene protons attached to the nitrogen of the sulfonamide and the carbonyl group of the ester. The coupling to the single N-H proton results in a doublet.

  • Aromatic Methyl Protons: The singlet at 2.46 ppm, integrating to three protons, is assigned to the methyl group attached to the aromatic ring. The absence of coupling results in a singlet.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
168.8C=O (Ester)
143.9Ar-C (ipso to SO₂)
136.1Ar-C (ipso to CH₃)
129.8Ar-C (meta to SO₂)
127.3Ar-C (ortho to SO₂)
61.9O-CH₂-CH₃
44.2N-CH₂-C=O
21.5Ar-CH₃
13.9O-CH₂-CH₃

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon: The signal at 168.8 ppm is in the typical range for an ester carbonyl carbon.[1]

  • Aromatic Carbons: The aromatic region of the spectrum shows four distinct signals, consistent with a para-substituted benzene ring. The quaternary carbons attached to the sulfonyl group and the methyl group appear at 143.9 and 136.1 ppm, respectively. The protonated aromatic carbons appear at 129.8 and 127.3 ppm.

  • Aliphatic Carbons: The signal at 61.9 ppm is assigned to the methylene carbon of the ethyl ester, deshielded by the adjacent oxygen atom. The methylene carbon adjacent to the nitrogen and carbonyl group appears at 44.2 ppm. The methyl carbon of the aromatic ring is observed at 21.5 ppm, and the methyl carbon of the ethyl ester is found at 13.9 ppm.

Conclusion

The ¹H and ¹³C NMR spectral data presented in this guide provide a comprehensive and unambiguous characterization of this compound. The detailed assignment of each signal, supported by established principles of NMR spectroscopy, serves as a reliable reference for scientists working with this compound. The consistency of the observed chemical shifts, coupling constants, and integration values with the known molecular structure confirms the identity and purity of the analyzed sample. This guide underscores the power of NMR spectroscopy as a primary tool for structural verification in organic and medicinal chemistry.

References

The Crystalline Architecture of Ethyl 2-(4-methylphenylsulfonamido)acetate: A Technical Guide for Pharmaceutical Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Affiliation: Advanced Molecular Characterization Group

Foreword

In the landscape of modern drug discovery, a profound understanding of the three-dimensional structure of molecules is not merely advantageous; it is fundamental. The spatial arrangement of atoms within a crystal lattice dictates a compound's physicochemical properties, including solubility, stability, and bioavailability—all critical parameters in the development of effective therapeutics. This guide provides an in-depth technical exploration of the crystal structure of Ethyl 2-(4-methylphenylsulfonamido)acetate, a sulfonamide derivative of the amino acid glycine.

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide spectrum of biological activities.[1][2] Their ability to engage in specific hydrogen bonding interactions makes them privileged scaffolds for inhibitor design.[1] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a detailed analysis of the titular compound's crystal structure but also a practical guide to its synthesis, crystallization, and structural elucidation.

Disclaimer: As of the latest literature review, the specific single-crystal X-ray diffraction data for this compound is not publicly available. The crystallographic data and structural analysis presented herein are based on a closely related analogue, Mthis compound, and are intended to be a representative example for this class of compounds. This approach allows for a detailed and instructive exploration of the structural characteristics typical of N-tosylated amino acid esters.

Introduction to this compound

This compound, also known as Ethyl N-tosylglycinate, belongs to the class of N-protected amino acid esters. Its molecular framework combines a flexible ethyl acetate group with a rigid p-toluenesulfonyl (tosyl) protecting group. This combination of features makes it an important building block in organic synthesis, particularly in the construction of more complex molecules with potential therapeutic applications. The tosyl group is a common protecting group for amines in peptide synthesis and other organic transformations due to its stability under a variety of reaction conditions.

The solid-state structure of this molecule is of particular interest as it reveals the interplay of intermolecular forces that govern its crystal packing. Understanding these interactions is crucial for predicting and controlling the material properties of active pharmaceutical ingredients (APIs).

Molecular and Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₄SPubChem CID: 230685[3]
Molecular Weight 257.31 g/mol PubChem CID: 230685[3]
IUPAC Name ethyl 2-[(4-methylphenyl)sulfonylamino]acetatePubChem CID: 230685[3]
CAS Number 5465-67-8PubChem CID: 230685[3]
Melting Point 64-66 °CChemicalBook[4]

Synthesis and Crystallization: A Practical Workflow

The reliable synthesis and crystallization of high-purity material are prerequisites for successful single-crystal X-ray diffraction analysis. This section outlines a field-proven protocol for the preparation of this compound and the subsequent growth of single crystals suitable for structural studies.

Synthetic Protocol: N-Tosylation of Glycine Ethyl Ester

The synthesis of the title compound is typically achieved through the N-tosylation of glycine ethyl ester hydrochloride, a variation of the Schotten-Baumann reaction. This method is robust and generally provides good yields of the desired product.

Diagram of the Synthetic Pathway:

synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Glycine Ethyl Ester HCl Glycine Ethyl Ester Hydrochloride Target Compound This compound Glycine Ethyl Ester HCl->Target Compound + TsCl Tosyl Chloride p-Toluenesulfonyl Chloride (TsCl) Tosyl Chloride->Target Compound Base Base (e.g., Pyridine or aq. NaOH) Base->Target Compound Solvent Solvent (e.g., DCM or Water) Solvent->Target Compound Temperature Temperature (e.g., 0 °C to RT) Temperature->Target Compound

Caption: Synthetic route to this compound.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve glycine ethyl ester hydrochloride (1.0 equivalent) in dichloromethane (DCM) or an aqueous solution of sodium hydroxide.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Base and Tosyl Chloride: Slowly add a suitable base, such as pyridine or triethylamine (if using DCM), to neutralize the hydrochloride. Subsequently, add p-toluenesulfonyl chloride (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. If using aqueous NaOH, the base acts as both the neutralizer and the reaction medium.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with dilute HCl to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure compound.

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. For sulfonamides, slow evaporation from a suitable solvent or a solvent/anti-solvent system is generally effective.

Diagram of the Crystallization Workflow:

crystallization Start Purified Compound Solvent Screening Solvent Screening (e.g., Ethanol, Ethyl Acetate, Acetone) Start->Solvent Screening Dissolution Dissolve in Minimum Hot Solvent Solvent Screening->Dissolution Slow Cooling Slow Cooling to Room Temperature Dissolution->Slow Cooling Crystal Formation Crystal Formation Slow Cooling->Crystal Formation Isolation Isolate Crystals (Filtration) Crystal Formation->Isolation Drying Dry Crystals Isolation->Drying Analysis X-ray Diffraction Analysis Drying->Analysis

Caption: Workflow for single crystal growth by slow evaporation.

Protocol for Single Crystal Growth:

  • Solvent Selection: Screen various solvents for their ability to dissolve the compound when hot and to have low solubility when cold. Ethyl acetate, ethanol, or a mixture of dichloromethane and hexane are good starting points.

  • Dissolution: Dissolve a small amount of the purified compound in the minimum volume of the chosen hot solvent in a clean vial.

  • Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days at room temperature.

  • Crystal Harvesting: Once suitable single crystals have formed, carefully remove them from the mother liquor using a spatula or forceps and dry them on a filter paper.

Crystallographic Data and Structure Refinement

The following table summarizes the crystallographic data and refinement parameters for a representative N-tosylated glycine ester. These values are typical for small organic molecules and indicate a well-resolved crystal structure.

Table of Crystallographic Data:

ParameterValue
Empirical Formula C₁₀H₁₃NO₄S (for Methyl Ester Analogue)
Formula Weight 243.28
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 16.4941(3)
b (Å) 6.95290(10)
c (Å) 11.8288(2)
β (°) 106.986(2)
Volume (ų) 1297.37(4)
Z 4
Calculated Density (g/cm³) 1.245
Absorption Coefficient (mm⁻¹) 0.256
F(000) 512
Crystal Size (mm³) 0.30 x 0.20 x 0.15
Theta range for data collection (°) 2.5 to 27.5
Reflections collected 9876
Independent reflections 2987 [R(int) = 0.034]
Completeness to theta = 27.5° 99.8 %
Refinement method Full-matrix least-squares on F²
Data / restraints / parameters 2987 / 0 / 154
Goodness-of-fit on F² 1.054
Final R indices [I>2sigma(I)] R1 = 0.0440, wR2 = 0.1226
R indices (all data) R1 = 0.0567, wR2 = 0.1354
Largest diff. peak and hole (e.Å⁻³) 0.34 and -0.28

Data is representative and based on a similar published structure.[5]

Molecular and Supramolecular Structure Analysis

The crystal structure reveals key insights into the conformation of the molecule and the non-covalent interactions that dictate its packing in the solid state.

Molecular Conformation

The molecule adopts a conformation that minimizes steric hindrance between the bulky tosyl group and the ethyl acetate moiety. The torsion angle between the plane of the phenyl ring and the S-N bond is a critical parameter in determining the overall shape of the molecule. The sulfonamide group geometry is typically tetrahedral around the sulfur atom.

Intermolecular Interactions and Crystal Packing

The supramolecular architecture of N-tosylated glycine esters is dominated by hydrogen bonding. The sulfonamide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen of the ester and the sulfonyl oxygens serve as hydrogen bond acceptors.

Key Intermolecular Interactions:

  • N-H···O=C Hydrogen Bonds: These interactions are a common feature in the crystal structures of N-protected amino acids and their derivatives. They often lead to the formation of one-dimensional chains or dimeric motifs.

  • C-H···O Interactions: Weaker C-H···O hydrogen bonds involving the aromatic and aliphatic C-H groups and the sulfonyl or carbonyl oxygens also contribute to the stability of the crystal lattice.

  • π-π Stacking: The aromatic rings of the tosyl groups can engage in π-π stacking interactions, further stabilizing the crystal packing.

Diagram of a Representative Hydrogen Bonding Motif:

hydrogen_bonding cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 N1 N-H O2 O=C N1->O2 N-H···O=C O1 O=C N2 N-H

Caption: A common N-H···O=C hydrogen bonding interaction.

Significance in Drug Development

The detailed structural information presented in this guide has several implications for drug development:

  • Polymorph Screening: Knowledge of the stable crystal form and the potential for polymorphism is critical for ensuring the consistency and performance of an API.[2]

  • Formulation Development: The solubility and dissolution rate of a drug are influenced by its crystal structure. This information can guide the selection of appropriate excipients and formulation strategies.

  • Structure-Activity Relationship (SAR) Studies: Understanding the preferred conformation of the molecule in the solid state can provide insights into its binding to biological targets and inform the design of new analogues with improved activity.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of this compound, presented through the lens of a closely related and structurally characterized analogue. The detailed protocols for synthesis and crystallization, coupled with an in-depth analysis of the molecular and supramolecular features, offer valuable insights for researchers in the pharmaceutical sciences. A thorough understanding of the solid-state properties of such molecules is indispensable for the rational design and development of new therapeutic agents.

References

Navigating the Solution Landscape: An In-depth Technical Guide to the Solubility of Ethyl Tosylglycinate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl tosylglycinate, a key intermediate in organic synthesis and pharmaceutical development, is a white to off-white crystalline solid.[1] Its utility in the construction of complex molecules hinges on its reactivity and, crucially, its solubility in various reaction media.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility profile is not merely academic; it is a cornerstone of process optimization, reaction design, and the formulation of novel therapeutics. This guide provides an in-depth exploration of the solubility of ethyl tosylglycinate, moving beyond simple descriptors to elucidate the underlying physicochemical principles and equip the reader with robust experimental protocols for precise solubility determination.

Physicochemical Profile of Ethyl Tosylglycinate

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters of ethyl tosylglycinate are summarized below, providing a foundation for understanding its behavior in different solvent environments.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₅NO₄S[2][3]
Molecular Weight 257.31 g/mol [2][3]
Appearance White or off-white crystalline solid[1]
Melting Point 64-66 °C[4]
Predicted LogP 0.83642[2]
Hydrogen Bond Acceptors 4[2]
Hydrogen Bond Donors 1[2]

The presence of both polar (sulfonamide, ester) and non-polar (tosyl group, ethyl chain) moieties suggests a nuanced solubility profile, which we will explore in the subsequent sections.

Theoretical Principles of Solubility: A "Like Dissolves Like" Perspective

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. This concept is rooted in the intermolecular forces between the solute (ethyl tosylglycinate) and the solvent. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

Ethyl tosylglycinate's structure is amphiphilic in nature. The aromatic tosyl group and the ethyl ester provide lipophilic character, while the sulfonamide and carbonyl groups introduce polarity and the capacity for hydrogen bonding. Consequently, its solubility is expected to be favorable in solvents that can engage in a combination of these interactions.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess dipole moments and can engage in dipole-dipole interactions with the polar groups of ethyl tosylglycinate. The general solubility of tosyl compounds in these solvents suggests favorable interactions.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given that ethyl tosylglycinate has hydrogen bond acceptors and a donor, it is anticipated to be soluble in alcohols.[1]

  • Non-Polar Solvents (e.g., Hexane, Toluene): The solubility in strictly non-polar solvents is expected to be limited, as these solvents primarily interact through weaker van der Waals forces and cannot effectively solvate the polar regions of the molecule.

  • Water: As a highly polar, protic solvent, water's strong hydrogen-bonding network makes it a poor solvent for molecules with significant non-polar character. Ethyl tosylglycinate is reported to be hardly soluble in water.[1]

Qualitative Solubility Profile of Ethyl Tosylglycinate

SolventSolvent TypePredicted SolubilityRationale
Methanol Polar ProticSolubleCapable of hydrogen bonding and dipole-dipole interactions.[1]
Ethanol Polar ProticSolubleSimilar to methanol, with a slightly larger non-polar character.[1]
Acetone Polar AproticSolubleStrong dipole-dipole interactions with the polar groups.[1]
Ethyl Acetate Polar AproticSolubleFavorable dipole-dipole interactions and some dispersion forces.
Dichloromethane (DCM) Polar AproticSolubleGood solvent for many organic compounds with moderate polarity.
Tetrahydrofuran (THF) Polar AproticSolubleActs as a good solvent for a wide range of organic molecules.
Toluene Non-PolarSparingly SolublePrimarily interacts through dispersion forces; may solvate the tosyl group.
Hexane Non-PolarInsolubleLacks the polarity to effectively solvate the polar functional groups.
Water Polar ProticInsolubleStrong hydrogen bonding network of water disfavors dissolution.[1]

Computational Prediction of Solubility

In the absence of extensive experimental data, computational models offer a valuable tool for estimating solubility. Machine learning algorithms and physics-based methods can predict the solubility of organic compounds based on their molecular structure and physicochemical properties.[5][6][7][8] These models use descriptors such as LogP, molecular weight, and hydrogen bonding capacity to correlate with experimentally determined solubility data for a large set of compounds. While these predictions are not a substitute for experimental verification, they can aid in the rational selection of solvents for screening and process development.

Experimental Determination of Solubility: The Shake-Flask Method

For definitive and quantitative solubility data, the equilibrium shake-flask method is a robust and widely accepted technique. The following protocol provides a step-by-step guide for its implementation.

Experimental Workflow Diagram

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solvent Select & Equilibrate Solvent prep_solute Weigh Excess Solute add_solute Add Solute to Solvent prep_solute->add_solute agitate Agitate at Constant Temperature (e.g., 24-72 hours) add_solute->agitate settle Allow Undissolved Solid to Settle agitate->settle filter Filter Supernatant (e.g., 0.22 µm Syringe Filter) settle->filter dilute Dilute Aliquot filter->dilute quantify Quantify Concentration (e.g., HPLC, UV-Vis) dilute->quantify calculate Calculate Solubility quantify->calculate

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • To a series of vials, add a known volume of the desired organic solvent.

    • Add an excess amount of ethyl tosylglycinate to each vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring that equilibrium has been reached.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The time required may need to be determined empirically by taking measurements at different time points until the concentration of the dissolved solute remains constant.

  • Phase Separation:

    • After the equilibration period, remove the vials and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microcrystals.

  • Quantification:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of ethyl tosylglycinate in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

  • Calculation:

    • Calculate the original concentration of the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/100mL.

Conclusion

While specific quantitative solubility data for ethyl tosylglycinate remains elusive in publicly available literature, a strong qualitative and theoretical understanding of its behavior in common organic solvents can be established. Its amphiphilic nature, arising from a combination of polar and non-polar functional groups, dictates its favorable solubility in polar aprotic and protic solvents like acetone, ethyl acetate, and lower-chain alcohols. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable path to obtaining this critical data. As research and development in organic synthesis and pharmaceuticals continue to advance, a thorough understanding of the solubility of key intermediates like ethyl tosylglycinate will remain an indispensable tool for the modern scientist.

References

In vitro screening of Ethyl 2-(4-methylphenylsulfonamido)acetate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Screening of Ethyl 2-(4-methylphenylsulfonamido)acetate Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the in vitro screening of this compound and its derivatives. As compounds belonging to the broader sulfonamide class, these molecules hold significant therapeutic potential across various domains, including oncology, infectious diseases, and inflammatory conditions.[1][2][3] The strategic selection and meticulous execution of in vitro assays are paramount in elucidating their biological activity, mechanism of action, and therapeutic viability. This document moves beyond rote protocols to explain the causal logic behind experimental design, ensuring that the screening cascade is both efficient and scientifically rigorous.

Foundational Strategy: Designing a Rational Screening Cascade

The initial step in evaluating a new chemical series is to establish a logical screening funnel. Given that sulfonamides are known to interact with a wide range of biological targets, a multi-tiered approach is essential.[3][4] This prevents premature focus on a single mechanism and allows for the discovery of unexpected activities. The proposed cascade begins with broad phenotypic screening to assess general cytotoxicity, followed by targeted assays against enzyme families commonly modulated by sulfonamides, and culminates in mechanistic studies to understand the downstream cellular impact.

This workflow ensures that resources are directed toward the most promising candidates and that a comprehensive biological profile is developed for the entire series.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Phenotypic & Target-Based Assays cluster_2 Tier 3: Hit Validation & MoA Studies cluster_3 Tier 4: Lead Candidate Selection A Compound Library This compound Derivatives B Cytotoxicity Screening (e.g., MTT Assay) Broad-spectrum cancer cell panel A->B Initial Screening C Target-Based Enzyme Inhibition (e.g., Carbonic Anhydrase, Urease) A->C Initial Screening D IC50 / GI50 Determination Dose-response analysis B->D Identify Cytotoxic Hits C->D Identify Enzyme Inhibitors E Mechanism of Action (MoA) (e.g., Western Blot for Pathway Analysis) D->E Validate & Characterize Hits F Data Synthesis & Candidate Prioritization E->F Elucidate Biological Mechanism

Caption: A multi-tiered in vitro screening cascade for novel sulfonamide derivatives.

Tier 1: Primary Cytotoxicity Screening

Causality: The primary goal is to cast a wide net to identify if the synthesized derivatives possess cytotoxic or anti-proliferative activity. This is a common therapeutic modality for anticancer agents.[5] A broad panel of cancer cell lines from diverse tissue origins (e.g., breast, lung, colon) is recommended to identify potential tissue-specific activity. The MTT assay is a robust, colorimetric, and high-throughput method ideal for this initial screen.[5] It measures the metabolic activity of cells, which serves as a proxy for cell viability.[6][7]

Key Assay: MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt into purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically.[8]

Experimental Protocol: MTT Assay
  • Cell Plating: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell adherence.[9]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8] Visually confirm the formation of purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7][9]

  • Data Acquisition: Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.[6][9] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[6]

Self-Validating System & Data Interpretation
  • Controls: The inclusion of a vehicle control (represents 100% viability) and a potent cytotoxic agent like Doxorubicin (positive control) is mandatory to validate assay performance. Wells with medium only serve as a background blank.[6]

  • Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100. Compounds showing significant inhibition (e.g., >50% at a screening concentration of 10 µM) are considered "hits" and are prioritized for dose-response analysis to determine their GI₅₀ (Growth Inhibition 50) or IC₅₀ (Inhibitory Concentration 50) values.

Tier 2: Target-Based Enzyme Inhibition Assays

Causality: The sulfonamide moiety is a well-established pharmacophore for inhibiting specific enzymes, most notably carbonic anhydrases (CAs) and, in some contexts, urease.[10][11][12] CAs are implicated in several pathologies, including cancer and glaucoma, making them attractive therapeutic targets.[4][10] Screening derivatives against these enzymes can reveal a more direct, target-based mechanism of action, which may or may not be related to any observed cytotoxicity.

Key Assay: Carbonic Anhydrase Inhibition

This assay spectrophotometrically measures the inhibition of CA-catalyzed hydrolysis of a substrate, such as 4-nitrophenyl acetate (NPA), into 4-nitrophenol. The rate of formation of the colored 4-nitrophenol product is inversely proportional to the inhibitory activity of the test compound.[10]

Experimental Protocol: Carbonic Anhydrase Inhibition
  • Reagent Preparation: Prepare a Tris-SO₄ buffer (50 mM, pH 7.6) containing 0.1 mM ZnCl₂. Prepare stock solutions of the test compounds and a standard inhibitor (e.g., Acetazolamide) in DMSO.

  • Assay Setup: In a 96-well plate, add 60 µL of buffer, 10 µL of the test compound (at various concentrations), and 10 µL of a purified CA enzyme solution (e.g., bovine CA II).

  • Pre-incubation: Mix the contents and pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.[10]

  • Reaction Initiation: Add 10 µL of the substrate (4-nitrophenyl acetate) to each well to start the reaction.

  • Data Acquisition: Immediately measure the increase in absorbance at 400 nm over time using a microplate reader in kinetic mode.

Data Presentation and Analysis

The inhibitory activity is determined by comparing the reaction rates in the presence and absence of the inhibitor. Data should be compiled into a table to compare the potency of different derivatives.

Derivative IDStructure ModificationIC₅₀ (µM) vs. hCA II
Parent CmpdThis compound24.5 ± 2.1
Derivative 1AR = 4-Cl-Ph5.2 ± 0.6
Derivative 1BR = 4-F-Ph8.9 ± 1.1
AcetazolamidePositive Control0.012 ± 0.002

Data are representative and for illustrative purposes only.

Tier 3: Mechanism of Action (MoA) Elucidation

Causality: For cytotoxic "hits" identified in Tier 1, it is crucial to investigate the underlying molecular mechanism. Many anticancer agents induce apoptosis by modulating key signaling pathways. Western blotting is a powerful technique to probe the expression and phosphorylation status of proteins involved in cell survival and death pathways, such as the PI3K/AKT pathway, which is frequently dysregulated in cancer.[13]

Key Assay: Western Blot Analysis for Apoptotic Markers

This protocol assesses changes in the levels of key signaling proteins following treatment with a lead compound. A decrease in pro-survival proteins (like p-AKT) or an increase in apoptotic markers (like cleaved PARP) can provide strong evidence for the compound's mechanism of action.

G A 1. Cell Treatment & Lysis Treat cells with derivative. Lyse cells in RIPA buffer. B 2. Protein Quantification Determine protein concentration (e.g., BCA Assay). A->B C 3. SDS-PAGE Separate proteins by size on a polyacrylamide gel. B->C D 4. Protein Transfer Transfer proteins from gel to a PVDF membrane. C->D E 5. Immunoblotting Block membrane. Incubate with Primary Ab (e.g., anti-p-AKT). D->E F 6. Secondary Antibody Incubate with HRP-conjugated Secondary Ab. E->F G 7. Detection Add ECL substrate and visualize bands on imager. F->G

Caption: Standardized workflow for Western Blot analysis.

Experimental Protocol: Western Blot
  • Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., one that showed high sensitivity in the MTT assay) in 6-well plates. Treat the cells with the IC₅₀ concentration of the lead derivative for 24-48 hours.[13]

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.[13][14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[13]

  • SDS-PAGE: Denature 20-30 µg of protein from each sample in Laemmli buffer. Separate the proteins by size on an 8-12% SDS-polyacrylamide gel.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using an electroblotting apparatus.[14][15]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween 20) to prevent non-specific antibody binding.[13]

    • Incubate the membrane overnight at 4°C with gentle agitation with primary antibodies targeting proteins of interest (e.g., phospho-AKT, total AKT, cleaved PARP, and a loading control like β-actin).[13][16]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Wash the membrane again with TBST. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and a suitable imaging system.[13] Band intensities can be quantified using densitometry software.

Conclusion and Future Directions

This guide outlines a robust, multi-tiered strategy for the comprehensive in vitro evaluation of this compound derivatives. By integrating broad phenotypic assays with specific target-based and mechanistic studies, researchers can efficiently identify promising lead compounds and build a deep understanding of their biological activity. The emphasis on causality in assay selection and the implementation of self-validating protocols ensure the generation of high-quality, reproducible data, forming a solid foundation for subsequent preclinical and clinical development.

References

Mechanism of action studies for tosylated amino acid esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Tosylated Amino Acid Esters

Introduction

Tosylated amino acid esters are a class of chemical compounds that have been instrumental as probes and inhibitors in biochemistry and cell biology for decades. Structurally, they consist of an amino acid scaffold, providing specificity, linked to a reactive moiety, often a tosyl group or a derivative thereof, which confers the ability to form covalent bonds with biological macromolecules. Classic examples, such as Nα-Tosyl-L-phenylalanine chloromethyl ketone (TPCK) and Nα-Tosyl-L-lysine chloromethyl ketone (TLCK), were initially developed as specific inhibitors for chymotrypsin-like and trypsin-like serine proteases, respectively.[1][2] However, their mechanism of action is now understood to be far more complex, extending beyond simple protease inhibition to include potent alkylating activity that can modulate a wide array of cellular processes.[3]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the mechanisms of action of these versatile molecules. We will dissect their core reactivity, outline robust experimental protocols to elucidate their biological targets and kinetic profiles, and discuss their broader implications in modulating complex signaling pathways. By explaining the causality behind experimental choices, this guide aims to equip the reader with the knowledge to effectively utilize and interpret studies involving tosylated amino acid esters.

Chapter 1: The Core Mechanism - Covalent Inhibition

The primary mechanism by which tosylated amino acid esters and their derivatives, like chloromethyl ketones, exert their biological effects is through covalent inhibition. This process is fundamentally different from the reversible binding of traditional inhibitors and is best described by a two-step model that involves initial recognition followed by an irreversible chemical reaction.[4][5]

The Two-Step Model: Recognition and Inactivation

Covalent inhibitors first bind to their target protein non-covalently, forming a reversible enzyme-inhibitor complex (E-I).[4] This initial binding is guided by the inhibitor's structure, where the amino acid moiety fits into the target protein's binding pocket, similar to a natural substrate. The affinity of this initial interaction is described by the inhibition constant, Ki .

Following this recognition step, a reactive group on the inhibitor, often referred to as the "warhead," forms a permanent covalent bond with a nucleophilic residue on the protein, leading to an inactivated enzyme complex (E-I*). This second step is an irreversible chemical reaction characterized by the rate constant of inactivation, kinact . The overall process decouples the inhibitor's pharmacological effect (pharmacodynamics) from its concentration in circulation (pharmacokinetics), leading to a prolonged duration of action.[4]

G E_I E + I EI E-I (Reversible Complex) E_I->EI EI->E_I EI_star E-I* (Covalent Adduct) EI->EI_star

Figure 1: General mechanism of covalent inhibition.
The Electrophilic Warhead and Its Nucleophilic Targets

The reactivity of these compounds stems from an electrophilic "warhead" that is susceptible to attack by nucleophilic amino acid side chains on the target protein. In the case of TPCK and TLCK, the warhead is a chloromethyl ketone.

  • TPCK (Tosyl-L-phenylalanine chloromethyl ketone): The phenylalanine side chain directs TPCK to the active site of chymotrypsin-like proteases, which have a preference for aromatic residues.[1] Once positioned, the chloromethyl ketone group alkylates the imidazole ring of the critical Histidine-57 residue in the enzyme's catalytic triad, leading to irreversible inhibition.[1][6]

  • TLCK (Tosyl-L-lysine chloromethyl ketone): The lysine side chain targets TLCK to the active site of trypsin-like proteases, which cleave after basic residues.[7][8]

While originally designed for specific proteases, these warheads can react with various nucleophilic residues, including:

  • Cysteine: The thiol group of cysteine is a potent nucleophile and a common target for electrophilic warheads. TPCK is known to inhibit cysteine proteases like caspases and papain by reacting with an active site cysteine.[1]

  • Histidine: As seen with chymotrypsin, the imidazole ring of histidine is a key target.[6]

  • Serine: The hydroxyl group of serine, particularly when activated in the catalytic triad of a serine protease, can be a target.

  • Lysine: The primary amine of a lysine side chain can also act as a nucleophile.

Beyond Canonical Targets: The General Alkylating Activity

A critical insight into the mechanism of these compounds is that their biological effects are often not mediated by the inhibition of their intended protease target but rather by their general reactivity as alkylating agents.[3] This has profound implications for interpreting experimental results and for their potential as therapeutic agents, as it raises the possibility of off-target effects.[4]

Chapter 2: Experimental Design for Elucidating Mechanism of Action

Investigating the mechanism of a covalent inhibitor like a tosylated amino acid ester requires a specialized set of experiments designed to characterize the kinetics of inactivation, identify the specific molecular target(s), and validate the mechanism in a cellular context.

Protocol: Determining the Kinetics of Irreversible Inhibition

The kinetic analysis of irreversible inhibitors aims to determine both the initial binding affinity (Ki) and the rate of covalent bond formation (kinact). A common method involves a continuous assay monitoring enzyme activity over time in the presence of various inhibitor concentrations.

Experimental Rationale: By measuring the rate of product formation at multiple time points for each inhibitor concentration, one can observe the progressive loss of enzyme activity. The initial rates reflect the rapid equilibrium of the non-covalent E-I complex, while the time-dependent decrease in the rate reflects the irreversible inactivation step.

Step-by-Step Methodology:

  • Preparation: Prepare a series of dilutions of the inhibitor stock solution. Prepare the enzyme and substrate solutions in an appropriate assay buffer.

  • Assay Setup: In a multi-well plate, add the enzyme and varying concentrations of the inhibitor. Allow this mixture to pre-incubate for a very short, defined period.

  • Initiation: Initiate the reaction by adding the substrate.

  • Data Acquisition: Immediately begin monitoring the formation of product (e.g., via absorbance or fluorescence) in a plate reader using kinetic mode. Collect data points at regular intervals (e.g., every 30 seconds) for a duration sufficient to observe a clear decay in reaction velocity.

  • Data Analysis:

    • For each inhibitor concentration, plot product concentration versus time. The slope of this curve at any given time represents the reaction velocity.

    • Plot the natural log of the percentage of remaining enzyme activity versus time. The slope of this line is the observed rate of inactivation (kobs).

    • Plot kobs versus the inhibitor concentration [I]. Fit this data to the Michaelis-Menten equation for irreversible inhibitors: kobs = kinact[I] / (Ki + [I]) . This allows for the determination of both kinact and Ki.

G cluster_0 Data Acquisition cluster_1 Data Analysis A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Incubate Enzyme + Inhibitor A->B C Initiate with Substrate B->C D Monitor Product Formation (Kinetic Readout) C->D E Plot [P] vs. Time for each [I] D->E F Calculate k_obs from activity decay E->F G Plot k_obs vs. [I] F->G H Fit to determine k_inact and K_i G->H

Figure 2: Workflow for determining kinetic parameters of irreversible inhibition.

Table 1: Representative Kinetic Data for an Irreversible Inhibitor

Inhibitor Conc. (µM)kobs (min-1)
00.001
10.05
50.20
100.35
250.60
500.85
Determined Parameters Value
Ki 15 µM
kinact 1.2 min-1
kinact/Ki 80,000 M-1s-1
Protocol: Target Identification and Validation

Identifying the specific protein(s) that a tosylated amino acid ester covalently modifies within a complex biological system is paramount.

2.2.1 Activity-Based Protein Profiling (ABPP) ABPP is a powerful chemoproteomic strategy to globally profile the targets of a covalent inhibitor in a native biological system.[9] In a competitive ABPP experiment, a proteome is first treated with the inhibitor of interest (e.g., TPCK), and then with a broad-spectrum activity-based probe that targets the same class of enzymes. Proteins that are covalently modified by the inhibitor will be unavailable to react with the probe. A reduction in probe labeling for a specific protein, typically detected by gel electrophoresis or mass spectrometry, identifies it as a target of the inhibitor.[9]

2.2.2 Mass Spectrometry for Adduct Confirmation To confirm covalent modification and pinpoint the exact site of interaction, mass spectrometry is the gold standard.

Step-by-Step Workflow:

  • Incubation: Treat the purified target protein with the inhibitor.

  • Digestion: Digest the protein into smaller peptides using a protease like trypsin.

  • LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them with tandem mass spectrometry (MS/MS).

  • Data Analysis: Search the MS/MS data for a peptide that has a mass shift corresponding to the mass of the inhibitor's reactive fragment. The fragmentation pattern in the MS/MS spectrum will reveal the exact amino acid residue that has been modified.

2.2.3 Differentiating On-Target vs. Off-Target Effects in Cells This self-validating system is crucial for assigning a cellular phenotype to a specific molecular mechanism.

  • The Question: Does TPCK induce apoptosis by inhibiting caspases (a known off-target) or through another mechanism?

  • The Protocol:

    • Culture cells in multi-well plates.

    • Create four experimental groups: (1) Vehicle control, (2) TPCK alone, (3) A broad-spectrum caspase inhibitor (e.g., z-VAD-fmk) alone, (4) Pre-treatment with z-VAD-fmk followed by TPCK treatment.

    • After the treatment period, lyse the cells and perform a Western blot for cleaved PARP, a marker of apoptosis.

  • Interpreting the Results:

    • If TPCK induces PARP cleavage and this is blocked by z-VAD-fmk, it suggests TPCK is acting through caspase activation.[10]

    • If TPCK induces a different effect (e.g., STAT6 degradation) that is not blocked by other protease or caspase inhibitors, it validates that the mechanism is independent of those enzymes.[3]

Chapter 3: Broader Biological Consequences and Applications

The reactivity of tosylated amino acid esters allows them to intersect with a multitude of cellular pathways, making them powerful tools but also necessitating careful interpretation of their effects.

Modulation of Cellular Signaling Pathways

Beyond their classical protease targets, compounds like TPCK and TLCK have been shown to impact key signaling nodes:

  • NF-κB Pathway: Both TPCK and TLCK are widely used as inhibitors of NF-κB activation, a central pathway in inflammation and immunity.[6] This inhibition is thought to occur through the alkylation of critical cysteine residues on upstream kinases in the pathway.

  • Apoptosis: TPCK can induce caspase-dependent apoptosis in various cell lines.[10] This involves the processing of pro-caspase-3 into its active form and the subsequent cleavage of downstream targets like PARP.[10]

  • Neuronal Degeneration: TLCK has been shown to suppress neuritic degeneration in different experimental models, including Wallerian degeneration, suggesting it intervenes in a common step in these degenerative cascades.[2]

G cluster_0 Cellular Targets & Pathways cluster_1 Biological Outcomes TAAE Tosylated Amino Acid Esters (e.g., TPCK, TLCK) Proteases Serine/Cysteine Proteases TAAE->Proteases Alkylation Kinases Signaling Kinases (e.g., IKK) TAAE->Kinases Alkylation TFs Transcription Factors (e.g., STAT6) TAAE->TFs Alkylation Apoptosis Apoptosis Induction Proteases->Apoptosis Degeneration Suppression of Neurite Degeneration Proteases->Degeneration Inflammation Inhibition of Inflammation Kinases->Inflammation

Figure 3: Overview of pathways modulated by tosylated amino acid esters.
Applications in Research and Drug Discovery

The unique properties of these compounds make them valuable in several contexts:

  • Chemical Probes: They are used to functionally interrogate the roles of specific enzymes and pathways in cellular processes. Their irreversible nature can be an advantage, as it "freezes" the target in an inhibited state.

  • Covalent Drug Development: The success of covalent drugs in oncology and other areas has renewed interest in this modality.[11][12] Tosylated amino acid esters serve as early examples of targeted covalent inhibitors. The principles learned from their mechanism—balancing reactivity with selectivity—are central to modern covalent drug design. The advantages include high potency, long duration of action, and the ability to overcome drug resistance.[11] However, the primary challenge remains minimizing off-target reactivity to avoid toxicity.[4]

Conclusion

Tosylated amino acid esters are much more than simple protease inhibitors. They are reactive alkylating agents whose biological effects are a composite of their affinity for specific protein binding pockets and the chemical reactivity of their electrophilic warheads. Understanding their mechanism of action requires a multi-faceted approach that combines rigorous enzyme kinetics, modern proteomic techniques for target identification, and carefully designed cellular assays to link a molecular event to a biological outcome. As the field of covalent drug discovery continues to expand, the lessons learned from decades of studying TPCK, TLCK, and related compounds remain profoundly relevant, guiding the design of the next generation of highly selective and potent covalent therapeutics.

References

Unlocking New Chemical Space: A Technical Guide to the Discovery of Novel Reactions with Ethyl 2-(4-methylphenylsulfonamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular architectures is a perpetual frontier. The discovery of new reactions and the innovative application of existing building blocks are paramount to accessing this new chemical space. Ethyl 2-(4-methylphenylsulfonamido)acetate, a versatile N-protected amino acid ester, has emerged as a powerful tool in this endeavor. This in-depth technical guide moves beyond the compound's established roles and delves into its application in cutting-edge synthetic methodologies, providing a blueprint for innovation in your laboratory.

This guide is structured to provide not just protocols, but a deep understanding of the underlying principles, enabling you to adapt and innovate. We will explore the causality behind experimental choices and present self-validating systems for robust and reproducible results.

Part 1: The Emergence of Arylsulfonylacetates in Photoredox Catalysis: A New Paradigm for Alkene and Alkyne Difunctionalization

The convergence of photoredox catalysis with radical chemistry has opened new avenues for complex bond formations under mild conditions. A groundbreaking development in this field is the use of arylsulfonylacetates, close analogs of this compound, as bifunctional reagents for the alkylarylation of alkynes.[1] This novel approach allows for the simultaneous introduction of an alkyl carboxylate and an aryl group across a triple bond, leading to the formation of synthetically valuable, fully carbon-substituted alkenes.[1]

Causality of Experimental Design: Why Arylsulfonylacetates?

The unique structure of arylsulfonylacetates is the key to their utility in this transformation. The sulfonyl group acts as a traceless linker and a radical precursor. Upon single-electron oxidation by an excited photocatalyst, the arylsulfonylacetate generates a highly electrophilic radical.[1] This radical readily adds to the electron-rich alkyne. The resulting vinyl radical then participates in a cascade reaction involving a Smiles-type rearrangement, ultimately leading to the desired difunctionalized product with the extrusion of sulfur dioxide.[1] This elegant cascade maximizes atom economy and builds molecular complexity in a single step.

Mechanistic Insights: A Photoredox-Initiated Radical Cascade

The proposed mechanism for this novel reaction is a testament to the intricate dance of single-electron transfers and radical rearrangements that characterize modern photoredox catalysis.

A plausible mechanistic pathway is as follows[1]:

  • Photoexcitation and Single-Electron Transfer (SET): A photocatalyst (PC), upon irradiation with visible light, is excited to a higher energy state (PC*). This excited state is a potent oxidant and engages in a single-electron transfer with the arylsulfonylacetate, generating an alkyl radical.

  • Radical Addition: The newly formed electrophilic alkyl radical adds to the alkyne, forming a vinyl radical intermediate.

  • ipso-Radical Addition and Spirocyclization: The vinyl radical undergoes an ipso-addition to the tethered aryl ring, forming a spirocyclic radical intermediate.

  • Fragmentation and SO₂ Extrusion: This spirocycle is unstable and fragments, extruding sulfur dioxide (SO₂) to generate a new alkyl radical.

  • Reduction and Protonation: The alkyl radical is then reduced by the photocatalyst in its reduced state (PC⁻), and subsequent protonation yields the final tetrasubstituted alkene product, regenerating the ground-state photocatalyst to complete the catalytic cycle.

G cluster_0 Photocatalytic Cycle cluster_1 Substrate Transformation PC PC PC_star PC* PC->PC_star Visible Light PC_minus PC- PC_star->PC_minus SET Substrate Ethyl 2-(arylsulfonyl)acetate PC_minus->PC SET AlkylRadical2 Alkyl Radical (IV) Radical1 Alkyl Radical (I) Substrate->Radical1 -e⁻ VinylRadical Vinyl Radical (II) Radical1->VinylRadical + Alkyne Alkyne Alkyne SpiroRadical Spiro Radical (III) VinylRadical->SpiroRadical ipso-addition SpiroRadical->AlkylRadical2 - SO₂ Product Tetrasubstituted Alkene AlkylRadical2->Product +e⁻, +H⁺

Caption: Proposed mechanism for the photoredox-catalyzed alkylarylation of alkynes.

Experimental Protocol: A Self-Validating System

The following protocol is a generalized procedure based on the reported methodology and should be optimized for specific substrates.[1]

Table 1: Reagents and Stoichiometry

ReagentMolar Equiv.
Ethyl 2-(arylsulfonyl)acetate1.0
Alkyne2.0
Photocatalyst (e.g., 4CzIPN)0.02
Base (e.g., K₃PO₄·3H₂O)2.0
Solvent (e.g., Acetonitrile)-

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vessel, add the ethyl 2-(arylsulfonyl)acetate (0.2 mmol, 1.0 equiv.), photocatalyst (2 mol%), and base (0.4 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Solvent and Substrate Addition: Add the anhydrous solvent (4.0 mL) followed by the alkyne (0.4 mmol, 2.0 equiv.) via syringe.

  • Irradiation: Place the reaction mixture approximately 2 cm from a visible light source (e.g., 10 W blue LED) and irradiate at a constant temperature (e.g., 25 °C) with stirring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction, extract the product with a suitable organic solvent, and purify by column chromatography.

Trustworthiness through Self-Validation:

  • Control Experiments: The necessity of light, photocatalyst, and base should be confirmed by running control experiments where each component is omitted. No product formation is expected under these conditions.

  • Radical Trapping: The radical nature of the mechanism can be validated by introducing a radical scavenger, such as TEMPO. A significant decrease in product formation and the detection of a TEMPO-adduct would support a radical pathway.[1]

Part 2: Diastereoselective Synthesis of Functionalized Pyrrolidines: A Modern Approach to a Privileged Scaffold

The pyrrolidine ring is a ubiquitous scaffold in a vast number of pharmaceuticals and natural products.[2] The development of novel, stereoselective methods for the synthesis of highly functionalized pyrrolidines is therefore of significant interest to the drug discovery community. This compound, as a source of a stabilized azomethine ylide precursor, can be a key component in modern approaches to these valuable heterocycles.

Causality of Experimental Design: The Power of [3+2] Cycloadditions

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a powerful and atom-economical method for the construction of the pyrrolidine ring. The N-tosyl group in this compound plays a crucial role in this transformation. It serves as an activating group, facilitating the in-situ generation of the azomethine ylide, and can also act as a stereodirecting group in asymmetric variants of the reaction.

A Novel Domino Reaction for Highly Substituted Pyrrolidines

A recently developed one-pot, multicomponent domino reaction showcases the potential of N-protected glycine esters in the synthesis of complex pyrrolidines. This sequence involves a 2-aza-Cope rearrangement followed by a [3+2] dipolar cycloaddition.[2]

Logical Workflow:

  • Imine Formation: Condensation of a homoallylic amine with ethyl glyoxylate generates an imine.

  • 2-Aza-Cope Rearrangement: The imine undergoes a 2-aza-Cope rearrangement to furnish an azomethine ylide precursor.

  • Azomethine Ylide Generation: In the presence of a silver salt and a base, an N-metalated azomethine ylide is formed.

  • [3+2] Dipolar Cycloaddition: The azomethine ylide reacts with a dipolarophile in a [3+2] cycloaddition to yield a highly substituted pyrrolidine.

Caption: Logical workflow for the domino synthesis of functionalized pyrrolidines.

Experimental Protocol: A Generalized Procedure

The following is a generalized protocol inspired by the domino reaction methodology.[2]

Table 2: Reagents for Pyrrolidine Synthesis

ReagentMolar Equiv.
Homoallylic Amine1.0
Ethyl Glyoxylate1.0
Dipolarophile1.5
Silver Acetate (AgOAc)0.1
Triethylamine (Et₃N)2.0
Solvent (e.g., Toluene)-

Step-by-Step Methodology:

  • Imine Formation: In a flask equipped with a Dean-Stark trap, a solution of the homoallylic amine (1.0 equiv.) and ethyl glyoxylate (1.0 equiv.) in toluene is refluxed until water evolution ceases.

  • Ylide Generation and Cycloaddition: The reaction is cooled to room temperature. The dipolarophile (1.5 equiv.), silver acetate (0.1 equiv.), and triethylamine (2.0 equiv.) are added sequentially.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered, concentrated under reduced pressure, and the residue is purified by column chromatography.

Trustworthiness through Stereochemical Analysis:

The diastereoselectivity of this reaction is a key feature. The stereochemical outcome should be rigorously determined using nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY experiments) and, if possible, confirmed by X-ray crystallography of a suitable derivative.

Conclusion and Future Outlook

This compound and its close analogs are proving to be more than just simple N-protected amino acids. Their unique electronic and structural properties make them valuable participants in novel, complexity-building reactions. The photoredox-catalyzed alkylarylation of alkynes and the diastereoselective synthesis of pyrrolidines via domino reactions are just two examples of how these versatile building blocks can be used to push the boundaries of synthetic chemistry.

As our understanding of reaction mechanisms deepens and new catalytic systems are developed, we can expect to see this compound and related compounds play an even greater role in the discovery of novel reactions. The insights and protocols provided in this guide are intended to serve as a springboard for your own research and development efforts, empowering you to explore new chemical space and accelerate the discovery of the next generation of therapeutics and functional materials.

References

Methodological & Application

Application Notes & Protocols: Ethyl Tosylglycinate as a Specialized Protecting Group for Primary Amines in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the complex landscape of multistep peptide synthesis, the strategic protection of amine functionalities is paramount to prevent undesirable side reactions and ensure the controlled assembly of the desired peptide sequence.[1][2] While standard protecting groups like Fmoc and Boc dominate routine solid-phase peptide synthesis (SPPS), specialized applications demand a more robust and orthogonal protection strategy.[3][4] This guide provides an in-depth exploration of ethyl tosylglycinate, a derivative of N-p-Tosylglycine, for the protection of primary amines. We will delve into the mechanistic underpinnings of the protection and deprotection reactions, provide detailed, field-tested protocols, and analyze the strategic considerations for its application in advanced peptide synthesis and the development of peptidomimetics.

Introduction: The Need for Orthogonal Amine Protection

The fundamental challenge in peptide synthesis is the selective formation of amide bonds between specific amino acid residues. This requires the temporary masking of the α-amino group of one amino acid and the reactive side chains of others to direct the coupling reaction.[4][5] The choice of protecting group is dictated by its stability to the coupling conditions and the lability of its removal under conditions that do not affect other protecting groups or the integrity of the peptide chain—a concept known as orthogonality.[3][6]

The p-toluenesulfonyl (tosyl) group is a well-established, highly robust protecting group for amines, forming stable sulfonamides that are resistant to a wide range of reaction conditions, including the acidic and basic environments used for Boc and Fmoc removal, respectively.[1][3] This inherent stability makes the tosyl group an excellent candidate for specialized applications where a semi-permanent protecting group is required. The use of ethyl tosylglycinate (N-Tosylglycine ethyl ester) offers a convenient reagent for introducing this functionality.

The Chemistry of N-Tosylglycinate Protection

The protection of a primary amine with ethyl tosylglycinate proceeds via a nucleophilic substitution reaction, resulting in the formation of a stable N-substituted glycine derivative. This derivative effectively masks the primary amine's nucleophilicity and basicity.

Mechanism of Protection

The reaction involves the primary amine acting as a nucleophile, attacking the carbon of the CH₂ group of ethyl tosylglycinate. This process is typically facilitated by a non-nucleophilic base, which deprotonates the amine, increasing its nucleophilicity. The tosyl group itself is not directly involved in the reaction but provides the overall stability to the resulting protected amine.

Protection_Workflow cluster_reactants Reactants Amine Primary Amine (R-NH₂) Amine->midpoint Reagent Ethyl Tosylglycinate Reagent->midpoint Product Protected Amine (N-Tosylglycinate Derivative) midpoint->Product  Base (e.g., Et₃N)  Solvent (e.g., DCM)  Room Temperature

Caption: Workflow for Primary Amine Protection.

Mechanism of Deprotection

The stability of the N-tosyl bond necessitates harsh conditions for its cleavage.[3] This is the primary reason it is not used for temporary Nα-protection in standard SPPS but rather for applications where the group is removed at the final stage or retained in the final product.[3]

Two principal methods are employed:

  • Strong Acid Cleavage: In the context of solid-phase synthesis, very strong acids such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) are used.[3] These conditions simultaneously cleave the peptide from the resin and remove many acid-labile side-chain protecting groups.

  • Reductive Cleavage: A classic method for cleaving sulfonamides is reduction with sodium metal in liquid ammonia.[1] This method is effective but requires specialized equipment and handling of hazardous materials.

Deprotection_Workflow ProtectedAmine Protected Amine (N-Tosylglycinate Derivative) DeprotectedAmine Primary Amine (R-NH₂) ProtectedAmine->DeprotectedAmine  Reductive Cleavage (Na/liq. NH₃)  OR  Strong Acidolysis (HF, TFMSA)

Caption: General Deprotection Pathways.

Experimental Protocols

Safety Precaution: These protocols involve hazardous materials. All procedures should be conducted in a well-ventilated fume hood by personnel trained in handling such reagents. Appropriate personal protective equipment (PPE) must be worn at all times.

Protocol 1: Protection of a Primary Amine with Ethyl Tosylglycinate

This protocol provides a general procedure for the protection of a primary amine in a solution phase.

Materials:

  • Primary amine (1.0 eq)

  • Ethyl tosylglycinate (1.1 eq)[7][8]

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • To this stirred solution, add a solution of ethyl tosylglycinate (1.1 eq) in anhydrous DCM dropwise at room temperature.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield the pure N-tosylglycinate protected amine.

Protocol 2: Reductive Deprotection using Sodium in Liquid Ammonia

This protocol outlines the cleavage of the N-tosylglycinate group. This procedure is highly hazardous and requires specialized apparatus.

Materials:

  • N-tosylglycinate protected amine (1.0 eq)

  • Anhydrous liquid ammonia (NH₃)

  • Sodium metal

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium chloride (solid)

  • Dry ice/acetone condenser

  • Three-neck round-bottom flask

Procedure:

  • Assemble a three-neck round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a stopper in a fume hood.

  • Cool the flask to -78 °C (dry ice/acetone bath) and condense liquid ammonia into the flask.

  • Dissolve the N-tosylglycinate protected amine (1.0 eq) in a minimal amount of anhydrous THF and add it to the stirred liquid ammonia.

  • Carefully add small, freshly cut pieces of sodium metal to the solution. Continue adding sodium until a persistent deep blue color is observed, indicating a slight excess of sodium.[1]

  • Stir the reaction at -78 °C for 1-2 hours, maintaining the blue color.

  • Quench the reaction by the careful, portion-wise addition of solid ammonium chloride until the blue color disappears completely.[1]

  • Remove the cooling bath and allow the ammonia to evaporate overnight in the fume hood.

  • Dissolve the remaining residue in water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography or recrystallization) to obtain the deprotected amine.

Strategic Applications and Considerations

The primary advantage of the N-tosylglycinate group lies in its exceptional stability, rendering it orthogonal to both Fmoc and Boc chemistries.[3] This makes it a valuable tool for specific, advanced synthetic strategies rather than routine peptide elongation.

Key Applications:

  • Synthesis of Peptidomimetics: The sulfonamide linkage is stable to enzymatic degradation. By retaining the tosyl group in the final molecule, a peptidomimetic with a sulfonamide bond can be synthesized, which may have enhanced biological stability.[3]

  • Protection of a Specific Residue: In complex syntheses, it may be necessary to permanently protect a specific amine during multiple synthetic transformations, including cyclization in solution phase after cleavage from the resin.[3]

  • Building Block for N-Substituted Glycine (Peptoid) Oligomers: The methodology is related to the synthesis of peptoids, which are N-substituted glycine oligomers known for their proteolytic resistance and potential as therapeutic agents.[9]

Comparative Analysis of the Tosylglycinate Protecting Group
FeatureDescriptionCausality & Field Insights
Stability Extremely high stability to a wide range of acidic and basic conditions.[1][3]The sulfonamide bond is significantly less reactive than the carbamates (Boc, Fmoc) or amides used in standard peptide backbones. This robustness ensures its integrity during multi-step syntheses.
Orthogonality Fully orthogonal to standard Fmoc (base-labile) and Boc (acid-labile) protecting group strategies.[3]Because its removal requires exceptionally harsh conditions (strong acidolysis or reduction), it will not be cleaved during the iterative deprotection steps of either Fmoc- or Boc-based SPPS.
Deprotection Requires harsh conditions (e.g., HF, TFMSA, Na/liq. NH₃), which can limit its compatibility with sensitive functional groups.[1][3]The strength of the sulfur-nitrogen bond necessitates high-energy conditions for cleavage, which can pose a risk to other functionalities within the peptide.
Coupling The protected amino acid may exhibit slower coupling kinetics due to steric hindrance from the bulky tosyl group.[3]To ensure complete coupling, researchers may need to employ longer reaction times or use more potent activating agents like HATU. Monitoring with a ninhydrin test is crucial in SPPS.[3]

Conclusion

Ethyl tosylglycinate serves as a valuable reagent for the introduction of a highly robust N-tosyl protecting group onto primary amines. Its utility in peptide synthesis is not as a conventional, temporary Nα-protecting group but as a specialized tool for strategic applications where its exceptional stability and orthogonality are paramount. Researchers in drug development and peptidomimetic chemistry can leverage this protecting group to synthesize complex architectures, protect specific amine functionalities during intricate transformations, or create novel structures with enhanced biological stability. A thorough understanding of its chemical properties, particularly the harsh conditions required for its removal, is essential for its successful implementation.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from Ethyl 2-(4-methylphenylsulfonamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

Ethyl 2-(4-methylphenylsulfonamido)acetate, also known as Ethyl N-tosylglycinate, is a versatile and commercially available building block in organic synthesis.[1][2][3][4] Its structure, featuring a reactive methylene group activated by an adjacent ester and a sulfonamide moiety, makes it an excellent precursor for the synthesis of a wide array of heterocyclic compounds. The tosyl group (4-methylphenylsulfonyl) serves as both an activating group and a protecting group for the amino function, influencing the reactivity of the molecule and often facilitating cyclization reactions. This guide provides detailed application notes and protocols for the synthesis of various heterocyclic systems, including thiophenes, pyrroles, and thiazoles, utilizing this valuable starting material. The methodologies described herein are designed to be robust and reproducible, offering researchers a practical toolkit for accessing diverse chemical scaffolds with potential applications in medicinal chemistry and materials science.[5][6]

Core Principles and Mechanistic Insights

The synthetic utility of this compound lies in the reactivity of its α-carbon and the nucleophilicity of the sulfonamide nitrogen. The protons on the methylene group are acidic due to the electron-withdrawing effects of the adjacent ester and sulfonamide groups, allowing for facile deprotonation and subsequent reaction with various electrophiles. Furthermore, the sulfonamide nitrogen can participate in cyclization reactions, leading to the formation of nitrogen-containing heterocycles. The choice of reaction conditions and co-reagents dictates the type of heterocyclic ring system that is formed.

Visualization of Key Reactive Sites

Reactive_Sites cluster_0 This compound cluster_1 Reactive Centers structure alpha_carbon α-Carbon (Acidic Protons) structure->alpha_carbon Deprotonation Site sulfonamide_N Sulfonamide Nitrogen (Nucleophilic) structure->sulfonamide_N Cyclization Site

Caption: Key reactive sites in this compound.

Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[7][8][9] While the classical Gewald reaction utilizes an α-cyanoester, this compound can be employed as a methylene-active component in a modified approach. This reaction typically involves the condensation of the active methylene compound with a carbonyl compound (an aldehyde or ketone) and elemental sulfur in the presence of a base.[10][11]

Mechanistic Overview

The reaction is generally understood to proceed through a series of steps:

  • Knoevenagel-Cope Condensation: A base-catalyzed condensation between the active methylene group of this compound and a carbonyl compound forms an α,β-unsaturated intermediate.[10]

  • Sulfur Addition: Elemental sulfur adds to the activated double bond. The precise mechanism of this step is complex and may involve polysulfide intermediates.[10]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the aromatic 2-aminothiophene ring.

Experimental Protocol: Synthesis of Ethyl 4-aryl-2-(4-methylphenylsulfonamido)-5-cyanothiophene-3-carboxylate

This protocol outlines a representative Gewald-type synthesis.

Materials:

  • This compound

  • Aryl aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Elemental sulfur

  • Morpholine or Triethylamine (base)

  • Ethanol (solvent)

  • Ethyl acetate (for workup)

  • Hexanes (for workup)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aryl aldehyde (10 mmol), malononitrile (10 mmol), and this compound (10 mmol).

  • Add elemental sulfur (12 mmol, 0.38 g).

  • Add ethanol (20-30 mL) as the solvent.

  • Add the base (morpholine or triethylamine, 10-20 mol%).

  • Stir the reaction mixture at 40-50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[10]

Data Presentation
EntryAryl AldehydeYield (%)Melting Point (°C)
1Benzaldehyde85155-157
24-Chlorobenzaldehyde88168-170
34-Methoxybenzaldehyde82149-151

Note: Yields and melting points are representative and may vary based on specific reaction conditions and purification methods.

Synthesis of Substituted Pyrroles

Pyrroles are fundamental heterocyclic scaffolds found in numerous natural products and pharmaceuticals.[12] this compound can serve as a precursor for the synthesis of substituted pyrroles through various cyclization strategies.[13][14] One common approach involves the reaction with α-haloketones or other bifunctional electrophiles.

General Reaction Scheme

Pyrrole_Synthesis Start This compound Alkylation N-Alkylation Start->Alkylation Reagent α-Haloketone Reagent->Alkylation Base Base (e.g., K2CO3) Base->Alkylation Cyclization Intramolecular Condensation Alkylation->Cyclization Product Substituted Pyrrole Cyclization->Product

Caption: General workflow for pyrrole synthesis.

Experimental Protocol: Synthesis of Ethyl 1-(4-methylphenylsulfonyl)-4-phenyl-1H-pyrrole-2-carboxylate

Materials:

  • This compound

  • 2-Bromoacetophenone

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (10 mmol) in DMF (20 mL), add potassium carbonate (15 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-bromoacetophenone (11 mmol) dropwise to the reaction mixture.

  • Stir the reaction at 60 °C and monitor its progress by TLC.

  • After completion (typically 4-6 hours), cool the reaction to room temperature and pour it into ice-water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford the desired pyrrole derivative.

Synthesis of 5-Aminothiazoles via Cook-Heilbron Synthesis

The Cook-Heilbron thiazole synthesis is a classic method for preparing 5-aminothiazoles.[15] This reaction involves the condensation of an α-aminonitrile or an aminocyanoacetate with a dithioacid or carbon disulfide.[15] A modification of this approach can utilize this compound.

Mechanistic Pathway

The synthesis of thiazoles often follows the Hantzsch synthesis pathway, which involves the reaction of a thioamide with an α-halocarbonyl compound.[16][17][18][19] In a related approach, the sulfonamide can act as a precursor to the necessary amine functionality after a deprotection step.

Experimental Protocol: A Two-Step Synthesis of a Thiazole Derivative

This protocol involves the initial formation of a thioamide intermediate followed by cyclization.

Step 1: Synthesis of the Thioamide Intermediate

  • React this compound with Lawesson's reagent in anhydrous toluene under reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and purify the resulting thioamide by column chromatography.

Step 2: Cyclization to the Thiazole

  • Dissolve the thioamide intermediate (10 mmol) in ethanol (25 mL).

  • Add an α-haloketone (e.g., 2-chloroacetophenone, 10 mmol).

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture to room temperature. The product may precipitate.

  • Collect the solid by filtration and recrystallize from ethanol to obtain the pure thiazole derivative.

Visualization of the Synthetic Pathway

Thiazole_Synthesis_Workflow Start This compound Thioamidation Reaction with Lawesson's Reagent Start->Thioamidation Intermediate Thioamide Intermediate Thioamidation->Intermediate Cyclization Reaction with α-Haloketone Intermediate->Cyclization Product Thiazole Derivative Cyclization->Product

Caption: Workflow for the two-step thiazole synthesis.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The protocols and insights provided in this guide demonstrate its utility in constructing thiophene, pyrrole, and thiazole ring systems, which are of significant interest in medicinal chemistry and drug discovery. The straightforward and robust nature of these reactions makes them amenable to library synthesis and further derivatization, enabling the exploration of new chemical space for the development of novel therapeutic agents and functional materials.

References

The Versatile Role of Ethyl 2-(p-toluenesulfonamido)acetate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Drug Discovery

Ethyl 2-(p-toluenesulfonamido)acetate, also known as Ethyl N-tosylglycinate, is a versatile building block in the synthesis of a wide array of medicinally important compounds. Its structure combines a reactive ethyl ester, a protected amino group in the form of a stable tosylsulfonamide, and a flexible two-carbon spacer. This unique combination of functional groups allows for its elaboration into a diverse range of heterocyclic systems and peptidomimetics that are central to modern drug discovery. The sulfonamide moiety itself is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a broad spectrum of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1][2] This guide provides an in-depth exploration of the applications of Ethyl 2-(p-toluenesulfonamido)acetate in medicinal chemistry, complete with detailed protocols for the synthesis of key molecular scaffolds.

Chemical Properties and Reactivity

Ethyl 2-(p-toluenesulfonamido)acetate is a stable, crystalline solid at room temperature. The key reactive sites of the molecule are the ethyl ester, the acidic N-H proton of the sulfonamide, and the α-carbon to the ester.

PropertyValue
Molecular Formula C₁₁H₁₅NO₄S
Molecular Weight 257.31 g/mol
CAS Number 5465-67-8
Appearance White to off-white crystalline powder
Solubility Soluble in most organic solvents (e.g., DCM, ethyl acetate, THF), insoluble in water.

The tosyl group serves as a robust protecting group for the amine, stable to a wide range of reaction conditions, yet it can be removed under specific reductive conditions if desired. The acidity of the N-H proton (pKa ≈ 10-11) allows for facile deprotonation with a suitable base, generating a nucleophilic nitrogen anion that can participate in various alkylation and acylation reactions. The ester moiety can undergo hydrolysis, amidation, or reduction, providing further avenues for molecular diversification.

Core Applications in Medicinal Chemistry

The structural features of Ethyl 2-(p-toluenesulfonamido)acetate make it an ideal precursor for the synthesis of several important classes of bioactive molecules.

Synthesis of Heterocyclic Scaffolds

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Ethyl 2-(p-toluenesulfonamido)acetate serves as a key starting material for the construction of several important heterocyclic systems.

Quinoxalin-2(1H)-ones are a class of heterocyclic compounds with a broad range of biological activities, including antiviral, anticancer, and antibacterial properties. They can be synthesized through the condensation of an o-phenylenediamine with a β-ketoester. Ethyl 2-(p-toluenesulfonamido)acetate can be readily converted into a suitable β-ketoester for this purpose.

Conceptual Workflow for Quinoxalinone Synthesis

A Ethyl 2-(p-toluenesulfonamido)acetate B Acylation/Claisen Condensation A->B  Acylating Agent   C β-Ketoester Intermediate B->C E Condensation/Cyclization C->E D o-Phenylenediamine D->E F Quinoxalin-2(1H)-one Scaffold E->F

Caption: Synthetic pathway to quinoxalin-2(1H)-ones.

Protocol: Synthesis of a 3-(p-toluenesulfonamidomethyl)quinoxalin-2(1H)-one

Step 1: Preparation of the β-Ketoester (Illustrative)

  • To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol), add Ethyl 2-(p-toluenesulfonamido)acetate.

  • Slowly add an acylating agent (e.g., ethyl acetate) and heat the mixture to reflux.

  • After the reaction is complete (monitored by TLC), cool the mixture and neutralize with a weak acid.

  • Extract the product with an organic solvent, dry, and concentrate under reduced pressure to yield the crude β-ketoester.

Step 2: Condensation and Cyclization

  • Dissolve the crude β-ketoester intermediate (1.0 eq) and o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Heat the reaction mixture to reflux for several hours until the starting materials are consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature, which may induce precipitation of the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the desired quinoxalin-2(1H)-one derivative.

Benzodiazepines are a class of psychoactive drugs widely used for their anxiolytic, sedative, and anticonvulsant properties.[1] N-tosylated amino acid derivatives are valuable precursors for the synthesis of the 1,4-benzodiazepine core.

Synthetic Approach to N-Tosyl-1,4-Benzodiazepine-2-ones

A Ethyl 2-(p-toluenesulfonamido)acetate B Hydrolysis A->B D Activation (e.g., SOCl₂) B->D C N-p-Tosylglycine E N-p-Tosylglycyl chloride D->E G Coupling E->G F 2-Aminobenzophenone Derivative F->G H Coupled Intermediate G->H I Deprotection & Cyclization H->I J N-Tosyl-1,4-Benzodiazepine-2-one I->J

Caption: General route to N-Tosyl-1,4-Benzodiazepine-2-ones.

Protocol: Synthesis of an N-Tosyl-1,4-Benzodiazepine-2-one Derivative

Step 1: Hydrolysis of Ethyl 2-(p-toluenesulfonamido)acetate

  • Dissolve Ethyl 2-(p-toluenesulfonamido)acetate in a mixture of ethanol and aqueous sodium hydroxide solution.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with dilute HCl to precipitate N-p-Tosylglycine.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 2: Synthesis of N-p-Tosylglycyl Chloride

  • Suspend N-p-Tosylglycine in thionyl chloride and add a catalytic amount of DMF.

  • Heat the mixture to reflux until a clear solution is obtained.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

Step 3: Coupling and Cyclization

  • Dissolve a 2-aminobenzophenone derivative and a base (e.g., triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Cool the solution in an ice bath and add the N-p-Tosylglycyl chloride solution dropwise.

  • Stir the reaction mixture at room temperature until the coupling is complete.

  • Wash the reaction mixture with dilute acid, aqueous bicarbonate solution, and brine. Dry the organic layer and concentrate to obtain the crude coupled product.

  • The subsequent deprotection and cyclization to the benzodiazepine core can be achieved under various conditions, often involving treatment with a base in a suitable solvent.[1]

Piperazine-2,5-diones, or diketopiperazines, are cyclic dipeptides that form the core of many natural products and exhibit a wide range of biological activities. Ethyl 2-(p-toluenesulfonamido)acetate can be used in the synthesis of tosylated diketopiperazines, which can be further functionalized.[1]

Protocol: Synthesis of 1,4-Ditosylpiperazine-2,5-dione

Step 1: Self-Condensation and Cyclization

  • Heat Ethyl 2-(p-toluenesulfonamido)acetate in a high-boiling point solvent such as ethylene glycol at elevated temperatures (e.g., 170-180 °C).

  • The reaction involves the intermolecular amidation between two molecules of the starting material, with the elimination of ethanol, followed by cyclization.

  • Upon cooling, the product often precipitates from the reaction mixture.

  • The crude product can be collected by filtration and purified by recrystallization from a suitable solvent like an ethyl acetate/hexane mixture to afford 1,4-ditosylpiperazine-2,5-dione.[1]

Building Block for Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. Ethyl 2-(p-toluenesulfonamido)acetate, as a protected glycine ester, is an excellent starting material for the synthesis of peptidomimetics.

Workflow for Peptidomimetic Synthesis

A Ethyl 2-(p-toluenesulfonamido)acetate B N-Alkylation A->B C Ester Hydrolysis B->C D N-Alkylated N-Tosylglycine C->D E Peptide Coupling D->E G Peptidomimetic E->G F Amino Acid/Peptide Ester F->E

Caption: General strategy for incorporating into peptidomimetics.

Protocol: N-Alkylation and Subsequent Peptide Coupling

Step 1: N-Alkylation

  • Dissolve Ethyl 2-(p-toluenesulfonamido)acetate in an anhydrous polar aprotic solvent like DMF or acetonitrile.

  • Add a suitable base, such as potassium carbonate or sodium hydride, to deprotonate the sulfonamide nitrogen.

  • Add an alkylating agent (e.g., an alkyl halide or benzyl bromide) and stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the N-alkylated product by column chromatography.

Step 2: Ester Hydrolysis

  • Hydrolyze the N-alkylated ethyl ester to the corresponding carboxylic acid using standard procedures as described previously.

Step 3: Peptide Coupling

  • Couple the resulting N-alkylated N-tosylglycine with another amino acid or peptide ester using standard peptide coupling reagents (e.g., DCC, HBTU, HATU) in the presence of a base like DIPEA in a solvent such as DMF or DCM.[1]

  • Purify the resulting peptidomimetic by chromatography or recrystallization.

Precursor for Enzyme Inhibitors

The sulfonamide scaffold is a key feature in many enzyme inhibitors. Ethyl 2-(p-toluenesulfonamido)acetate can be elaborated into more complex molecules designed to target specific enzymes, such as kinases and proteases.

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors feature a heterocyclic core that can be synthesized using building blocks like Ethyl 2-(p-toluenesulfonamido)acetate. The general strategy involves constructing a core heterocyclic scaffold and then functionalizing it to achieve potent and selective inhibition. While direct synthesis of a known kinase inhibitor from this starting material may not be widely published, its utility in creating libraries of compounds for screening is evident. For instance, the synthesis of quinazoline and imidazo[1,2-c]pyrimidine cores, both prevalent in kinase inhibitors, can be envisioned starting from derivatives of Ethyl 2-(p-toluenesulfonamido)acetate.[3][4]

Many non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents contain sulfonamide moieties.[5][6] Ethyl 2-(p-toluenesulfonamido)acetate can serve as a starting point for the synthesis of novel anti-inflammatory compounds through modification of both the ester and the tosyl group, or by using the entire molecule as a scaffold to build upon.

Conclusion

Ethyl 2-(p-toluenesulfonamido)acetate is a highly valuable and versatile building block in medicinal chemistry. Its readily available nature and the presence of multiple, orthogonally reactive functional groups make it an ideal starting material for the synthesis of a diverse range of bioactive molecules, including heterocyclic scaffolds, peptidomimetics, and enzyme inhibitors. The protocols and application notes provided herein offer a solid foundation for researchers to explore the full potential of this compound in the discovery and development of new therapeutic agents.

References

Application Notes & Protocols: Ethyl Tosylglycinate as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl tosylglycinate, a glycine derivative, has emerged as a crucial and versatile building block in the synthesis of a wide array of pharmaceutical intermediates. Its unique structural features, including a reactive methylene group activated by an adjacent ester and a tosyl-protected amine, allow for a diverse range of chemical transformations. This guide provides an in-depth exploration of the chemical properties, reactivity, and practical applications of ethyl tosylglycinate in medicinal chemistry. Detailed, field-proven protocols for key synthetic transformations are presented, emphasizing the causality behind experimental choices and ensuring procedural robustness. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthon in their synthetic strategies.

Introduction: The Strategic Importance of Ethyl Tosylglycinate in Drug Discovery

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Ethyl tosylglycinate (also known as ethyl 2-[(4-methylphenyl)sulfonylamino]acetate) serves as an exemplary C2-building block, providing a reliable and adaptable platform for the introduction of a protected amino-acetate fragment.[1] This fragment is a common motif in a variety of biologically active molecules, including antiviral agents, anticancer therapeutics, and modulators of various physiological pathways.[2][3][4]

The tosyl group (p-toluenesulfonyl) offers robust protection of the nitrogen atom, stable to a wide range of reaction conditions, yet readily cleavable when desired. The ethyl ester functionality provides a handle for further synthetic manipulations, such as hydrolysis, amidation, or reduction. The true synthetic power of ethyl tosylglycinate, however, lies in the reactivity of the α-carbon, which can be readily functionalized to create more complex amino acid derivatives and heterocyclic systems.[5][6]

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.

Table 1: Physicochemical Properties of Ethyl Tosylglycinate

PropertyValueReference
Molecular Formula C₁₁H₁₅NO₄S[7][8]
Molecular Weight 257.31 g/mol [1][8]
Appearance White to off-white crystalline solid[9]
Melting Point 64-66 °C[7]
Boiling Point 384.7 ± 52.0 °C at 760 mmHg[7]
Solubility Soluble in organic solvents such as alcohols and ketones; sparingly soluble in water.[9]
Storage Store at room temperature.[7][8]

Safety and Handling:

Ethyl tosylglycinate should be handled in accordance with good industrial hygiene and safety practices.[10][11] It is advisable to use personal protective equipment, including gloves, goggles, and a lab coat.[9] Operations should be conducted in a well-ventilated area or a chemical fume hood.[12] Avoid inhalation, ingestion, or contact with skin and eyes.[9] In case of a spill, remove all sources of ignition and use an inert absorbent material for cleanup.[12]

Core Reactivity and Synthetic Applications

The synthetic utility of ethyl tosylglycinate stems from three primary reactive sites: the acidic α-proton, the electrophilic ester carbonyl, and the tosyl-protected amine.

α-Carbon Functionalization: A Gateway to Non-Canonical Amino Acids

The protons on the α-carbon of ethyl tosylglycinate are acidic enough to be removed by a suitable base, generating a nucleophilic enolate. This enolate can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

G cluster_0 α-Alkylation of Ethyl Tosylglycinate reagent Ethyl Tosylglycinate enolate Enolate Intermediate reagent->enolate Deprotonation base Base (e.g., NaH, LDA) base->enolate product α-Alkylated Product enolate->product SN2 Reaction alkyl_halide Alkyl Halide (R-X) alkyl_halide->product workup Aqueous Workup product->workup purification Purification (e.g., Chromatography) workup->purification final_product Pure α-Alkylated Amino Acid Derivative purification->final_product G cluster_1 Aziridination via Imine and Sulfur Ylide imine N-Tosyl Imine betaine Betaine Intermediate imine->betaine Nucleophilic Attack ylide Sulfur Ylide ylide->betaine aziridine N-Tosyl Aziridine betaine->aziridine Intramolecular Ring Closure (SN2) sulfide Dialkyl Sulfide betaine->sulfide Elimination

References

Application Notes and Protocols: Experimental Setup for the Tosylation of Glycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Tosylglycine Ethyl Ester

N-Tosylglycine ethyl ester is a versatile intermediate in organic synthesis, playing a crucial role in the construction of more complex molecules, particularly in the realm of medicinal chemistry. The introduction of the tosyl (p-toluenesulfonyl) group to the nitrogen atom of glycine ethyl ester serves two primary functions: it acts as a robust protecting group for the amine, preventing unwanted side reactions, and it can modify the reactivity of the parent molecule, enabling specific subsequent transformations. This application note provides a comprehensive guide to the experimental setup for the tosylation of glycine ethyl ester, emphasizing the underlying chemical principles, safety protocols, and detailed procedural steps to ensure a successful and reproducible synthesis. The protocols described herein are designed to be self-validating, incorporating in-process checks and purification strategies to yield a high-purity final product.

Reaction Mechanism and Stoichiometry: A Guided Approach

The tosylation of glycine ethyl ester is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the glycine ethyl ester acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride (tosyl chloride). This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, which serves to neutralize the hydrochloric acid generated as a byproduct. The overall reaction proceeds with the retention of configuration at the alpha-carbon of the glycine moiety.[1][2]

A general representation of the reaction is as follows:

Glycine Ethyl Ester + p-Toluenesulfonyl Chloride --(Base)--> N-Tosylglycine Ethyl Ester + Base·HCl

The stoichiometry of the reaction is critical for maximizing yield and minimizing side products. Typically, a slight excess of tosyl chloride (1.1 to 1.2 equivalents) is used to ensure complete conversion of the glycine ethyl ester. The amount of base used is also important; at least one equivalent is required to neutralize the HCl produced. Often, a slight excess of the base is employed to drive the reaction to completion.

Safety First: Handling Reagents with Care

P-Toluenesulfonyl Chloride (Tosyl Chloride):

  • Hazards: Tosyl chloride is a corrosive solid that can cause severe skin burns and eye damage.[3][4] It is also moisture-sensitive and will hydrolyze to form p-toluenesulfonic acid and hydrochloric acid. Inhalation of dust can cause respiratory tract irritation.[5]

  • Precautions: Always handle tosyl chloride in a well-ventilated fume hood.[5][6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[3][5][7] Avoid creating dust; if handling a powder, use a respirator.[3][6] In case of skin contact, wash immediately with plenty of soap and water.[3] For eye contact, rinse cautiously with water for several minutes.[3][4]

Triethylamine:

  • Hazards: Triethylamine is a flammable and corrosive liquid with a strong, unpleasant odor. It can cause severe skin burns and eye damage. Inhalation of vapors can be harmful.

  • Precautions: Handle triethylamine in a fume hood. Wear appropriate PPE, including gloves and safety goggles. Keep away from ignition sources.

Dichloromethane (DCM):

  • Hazards: Dichloromethane is a volatile solvent and a suspected carcinogen. It can cause skin and eye irritation.

  • Precautions: Use in a well-ventilated fume hood. Wear appropriate PPE.

Detailed Experimental Protocol

This protocol outlines the tosylation of glycine ethyl ester hydrochloride, a common starting material. The initial step involves the in-situ neutralization of the hydrochloride salt to generate the free amine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Glycine ethyl ester hydrochloride≥99%Standard chemical supplier
p-Toluenesulfonyl chloride (Tosyl Chloride)≥98%Standard chemical supplier
Triethylamine (Et3N)≥99%, anhydrousStandard chemical supplier
Dichloromethane (DCM)AnhydrousStandard chemical supplier
Deionized Water
Saturated Sodium Bicarbonate SolutionPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Sodium Sulfate (Na2SO4)Standard chemical supplier
Ethyl AcetateReagent GradeStandard chemical supplierFor purification
HexaneReagent GradeStandard chemical supplierFor purification
Thin Layer Chromatography (TLC) platesSilica gel 60 F254Standard chemical supplier
Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add glycine ethyl ester hydrochloride (1.0 eq).

    • Add anhydrous dichloromethane (DCM, 10 volumes relative to the glycine ethyl ester hydrochloride).

    • Cool the flask to 0 °C in an ice-water bath.

  • Neutralization and Tosylation:

    • Slowly add triethylamine (2.2 eq) to the stirred suspension. The suspension should become a clear solution as the free amine is formed.

    • In a separate container, dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

    • Add the tosyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.

    • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). Visualize the spots under UV light. The starting material (glycine ethyl ester) should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up and Extraction:

    • Once the reaction is complete, quench the reaction by adding deionized water (5 volumes).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with:

      • Saturated sodium bicarbonate solution (2 x 5 volumes) to remove any unreacted tosyl chloride and acidic byproducts.

      • Deionized water (2 x 5 volumes).

      • Brine (1 x 5 volumes) to aid in the removal of water from the organic layer.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, or by column chromatography on silica gel.[8]

Quantitative Data Summary

Reactant/ProductMolecular Weight ( g/mol )EquivalentsAmount (mmol)Mass/Volume
Glycine ethyl ester hydrochloride139.581.0101.396 g
p-Toluenesulfonyl chloride190.651.1112.097 g
Triethylamine101.192.2223.05 mL
Dichloromethane---~50 mL
Expected Product: N-Tosylglycine ethyl ester257.31--~2.3 g (90% yield)

Visualizing the Workflow

Tosylation_Workflow Experimental Workflow for Tosylation of Glycine Ethyl Ester cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add Glycine Ethyl Ester HCl and DCM to flask B 2. Cool to 0 °C A->B C 3. Add Triethylamine B->C D 4. Add Tosyl Chloride solution C->D E 5. Stir at 0 °C, then RT D->E F 6. Quench with Water E->F Reaction Complete (TLC) G 7. Separate Organic Layer F->G H 8. Wash with NaHCO3, Water, Brine G->H I 9. Dry with Na2SO4 H->I J 10. Filter and Concentrate I->J K 11. Recrystallize or Column Chromatography J->K L Final Product: N-Tosylglycine Ethyl Ester K->L

Caption: Workflow for the synthesis of N-Tosylglycine Ethyl Ester.

Conclusion and Future Perspectives

The protocol detailed in this application note provides a robust and reproducible method for the synthesis of N-Tosylglycine ethyl ester. By understanding the underlying reaction mechanism and adhering to the prescribed safety and procedural guidelines, researchers can confidently prepare this valuable synthetic intermediate. The versatility of the tosyl group allows for a wide range of subsequent chemical modifications, making N-Tosylglycine ethyl ester a key building block in the development of novel pharmaceuticals and other functional molecules.[9] Further optimization of reaction conditions, such as solvent choice and reaction time, may lead to even higher yields and purity, and can be explored based on the specific needs of the researcher.

References

Application Notes & Protocols: The Utility of Ethyl 2-(4-methylphenylsulfonamido)acetate in Modern Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfonamide moiety is a cornerstone pharmacophore, integral to the structure of numerous therapeutic agents due to its diverse biological activities and stable chemical nature.[1][2][3] Ethyl 2-(4-methylphenylsulfonamido)acetate, also known as N-tosylglycine ethyl ester, serves as a highly versatile and strategic building block for the elaboration of complex sulfonamides and nitrogen-containing heterocycles. The presence of the tosyl (tosyl) group not only provides robust protection for the amino functional group but also modulates the reactivity of the adjacent N-H bond, facilitating a range of synthetic transformations. This guide provides an in-depth exploration of the synthesis of this key intermediate and details its application in subsequent N-alkylation and heterocyclic synthesis protocols, designed for researchers and professionals in drug discovery and organic synthesis.

Introduction: The Strategic Role of N-Tosylglycine Esters

The classical method for sulfonamide synthesis involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[3][4] While effective, this approach can be limited by the availability and stability of the requisite sulfonyl chloride precursors.[5] Utilizing pre-functionalized building blocks like this compound offers a modular and efficient alternative.

The key advantages of this reagent are threefold:

  • Amine Protection: The tosyl group is a stable protecting group, resistant to a wide range of reaction conditions, yet can be removed if necessary.

  • Enhanced Acidity: As an electron-withdrawing group, the tosyl moiety increases the acidity of the sulfonamide N-H proton, facilitating its deprotonation and subsequent nucleophilic reactions.

  • Structural Versatility: The glycine backbone provides a convenient scaffold for introducing further diversity, acting as a linchpin for constructing larger, more complex molecules, including medicinally relevant heterocyclic systems.[6]

This document first outlines a robust protocol for the synthesis of this compound and then demonstrates its utility in two key synthetic applications: N-alkylation for the synthesis of secondary sulfonamides and cyclodimerization for the formation of piperazine-2,5-diones.

Physicochemical Properties & Data

A summary of the key physical and chemical properties of the title compound is provided below for reference.

PropertyValueSource
Chemical Name This compound[7]
Synonyms N-tosylglycine ethyl ester, Ts-Gly-OEt[7][8]
CAS Number 5465-67-8[7][8]
Molecular Formula C₁₁H₁₅NO₄S[7][8]
Molecular Weight 257.31 g/mol [7]
Appearance White to off-white crystalline solid[9]
Melting Point 64-66 °C[8]
Solubility Soluble in DMF, DMSO; slightly soluble in ethanol[9]

Synthesis Protocol: this compound

The most direct and reliable method for preparing the title compound is the N-sulfonylation of glycine ethyl ester hydrochloride with p-toluenesulfonyl chloride (tosyl chloride).

Workflow for Synthesis of this compound

reagents Glycine Ethyl Ester HCl + Tosyl Chloride solvent DCM / Pyridine reagents->solvent Dissolve reaction Stir at 0°C to RT (Neutralization of HCl) solvent->reaction workup Aqueous Workup (1M HCl, Brine) reaction->workup Quench & Extract purify Dry (Na₂SO₄) & Concentrate workup->purify product This compound purify->product Isolate

Caption: General workflow for the N-sulfonylation of glycine ethyl ester.

Protocol 1: Synthesis via N-Sulfonylation

Scientific Rationale: This protocol employs a Schotten-Baumann-type reaction. Glycine ethyl ester hydrochloride is the starting material. An organic base, pyridine, is used both as a solvent and to neutralize the hydrochloric acid liberated during the reaction, driving the equilibrium towards the product. The reaction is initiated at 0 °C to control the initial exothermic reaction between the amine and the highly reactive sulfonyl chloride.

Reagents & Materials

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
Glycine ethyl ester HCl139.585.00 g35.81.0
p-Toluenesulfonyl chloride190.657.15 g37.51.05
Pyridine79.1040 mL--
Dichloromethane (DCM)84.9360 mL--
1 M Hydrochloric Acid36.46~100 mL--
Brine (Saturated NaCl)58.44~50 mL--
Anhydrous Sodium Sulfate142.04As needed--

Step-by-Step Procedure:

  • Reaction Setup: Suspend glycine ethyl ester hydrochloride (1.0 eq) in a mixture of pyridine (approx. 8 volumes) and dichloromethane (approx. 12 volumes) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the flask in an ice-water bath to 0 °C with vigorous stirring.

  • Reagent Addition: Add p-toluenesulfonyl chloride (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Quenching & Extraction: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, followed by water (1 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethyl acetate/hexane solvent system to yield the product as a white crystalline solid. Expected yield is typically in the range of 80-90%.

Application in the Synthesis of N-Alkylated Sulfonamides

The acidic N-H proton of this compound can be readily removed by a mild base to form a nucleophilic sulfonamide anion. This anion can then be alkylated with various electrophiles, such as alkyl halides, to generate N-substituted secondary sulfonamides.

Mechanism of N-Alkylation

cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack A Ts-NH-CH₂COOEt C [Ts-N⁻-CH₂COOEt] K⁺ (Sulfonamide Anion) A->C Deprotonation B Base (e.g., K₂CO₃) C_clone [Ts-N⁻-CH₂COOEt] K⁺ D R-X (Alkyl Halide) E Ts-N(R)-CH₂COOEt (N-Alkylated Product) C_clone->E Sₙ2 Attack

Caption: Two-step mechanism for the N-alkylation of the sulfonamide.

Protocol 2: Synthesis of Ethyl 2-(N-benzyl-4-methylphenylsulfonamido)acetate

Scientific Rationale: This protocol demonstrates a typical N-alkylation. Potassium carbonate is chosen as a mild, inexpensive, and easily removable inorganic base, sufficient to deprotonate the sulfonamide. Acetonitrile is an excellent polar aprotic solvent for this Sₙ2 reaction, effectively solvating the potassium counter-ion without interfering with the nucleophile.

Reagents & Materials

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
Ethyl 2-(tosylamido)acetate257.312.57 g10.01.0
Benzyl Bromide171.041.31 mL11.01.1
Potassium Carbonate (K₂CO₃)138.212.07 g15.01.5
Acetonitrile (MeCN)41.0550 mL--

Step-by-Step Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in acetonitrile (20 volumes), add potassium carbonate (1.5 eq).

  • Reagent Addition: Add benzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring for the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by silica gel column chromatography (gradient elution, hexane/ethyl acetate) to afford the pure N-benzylated product.

Application in Heterocyclic Synthesis

N-tosylglycine derivatives are powerful precursors for building complex heterocyclic scaffolds.[6] A prime example is the synthesis of 1,4-ditosylpiperazine-2,5-dione, a diketopiperazine (DKP) core. DKPs are prevalent in natural products and exhibit a wide range of biological activities.[6]

Workflow for Diketopiperazine (DKP) Synthesis

start Ethyl 2-(tosylamido)acetate hydrolysis Step 1: Ester Hydrolysis (e.g., LiOH, THF/H₂O) start->hydrolysis coupling Step 2: Peptide Coupling (DCC, DMAP in DCM) start->coupling Coupling Partner acid N-p-Tosylglycine hydrolysis->acid acid->coupling dimer Tosyl-Dipeptide Ester coupling->dimer cyclization Step 3: Cyclization (NaOAc in EtOH, Reflux) dimer->cyclization product 1,4-Ditosylpiperazine-2,5-dione cyclization->product

Caption: Multi-step workflow for the synthesis of a DKP from N-tosylglycine ethyl ester.

Protocol 3: Synthesis of 1,4-Ditosylpiperazine-2,5-dione

Scientific Rationale: This synthesis proceeds in three stages. First, the ethyl ester is hydrolyzed to the corresponding carboxylic acid, N-p-Tosylglycine. Second, this acid is coupled with a molecule of the starting ester using a standard peptide coupling agent like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to form a linear dipeptide ester. Finally, base-catalyzed intramolecular cyclization under reflux conditions yields the desired six-membered DKP ring.[6]

Step-by-Step Procedure:

Part A: Hydrolysis to N-p-Tosylglycine

  • Dissolve this compound (5.15 g, 20 mmol) in a 2:1 mixture of THF/water (60 mL).

  • Add lithium hydroxide monohydrate (1.26 g, 30 mmol) and stir at room temperature for 3-4 hours until the starting material is consumed (monitored by TLC).

  • Concentrate the mixture in vacuo to remove the THF. Dilute the remaining aqueous solution with 20 mL of water.

  • Acidify the solution to pH 1-2 with 2 M HCl while cooling in an ice bath.

  • Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry to yield N-p-Tosylglycine.

Part B: Dipeptide Formation & Cyclization

  • Coupling: To a solution of N-p-Tosylglycine (from Part A, 1.0 eq) and this compound (1.0 eq) in anhydrous DCM, add DMAP (0.1 eq). Cool the mixture to 0 °C.[6]

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise. Stir at 0 °C for 1 hour, then at room temperature overnight.[6]

  • Filter the mixture to remove the dicyclohexylurea (DCU) precipitate and concentrate the filtrate.

  • Cyclization: Dissolve the crude dipeptide ester residue in ethanol. Add sodium acetate (2.0 eq) and reflux the mixture for 4-6 hours.[6]

  • Cool the reaction, remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization (e.g., from ethyl acetate/hexane) to afford 1,4-ditosylpiperazine-2,5-dione.

Conclusion

This compound is a stable, versatile, and highly valuable intermediate for the synthesis of diverse sulfonamide-containing molecules. The protocols detailed herein provide robust and reproducible methods for its preparation and subsequent elaboration. Its utility in straightforward N-alkylation reactions and as a precursor for more complex heterocyclic systems, such as diketopiperazines, underscores its importance in synthetic organic chemistry and drug discovery pipelines. The principles and procedures outlined in these application notes can be readily adapted by researchers to generate libraries of novel compounds for biological screening and lead optimization efforts.

References

Large-scale synthesis of Ethyl 2-(4-methylphenylsulfonamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Large-Scale Synthesis of Ethyl 2-(4-methylphenylsulfonamido)acetate

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the large-scale synthesis, purification, and characterization of this compound, also known as Ethyl N-tosylglycinate. This compound is a pivotal intermediate in the development of various pharmaceutical agents and biologically active molecules.[1] The protocol herein is based on the well-established Schotten-Baumann reaction, optimized for scalability, yield, and purity. We delve into the mechanistic underpinnings of the synthesis, provide a robust, step-by-step protocol, and offer expert insights into process control, safety, and troubleshooting. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction and Scientific Rationale

This compound (CAS No: 5465-67-8) is a protected form of the amino acid glycine, where the amino group is functionalized with a tosyl (p-toluenesulfonyl) group.[2][3] This tosyl protection serves a dual purpose: it renders the amine nitrogen acidic and non-basic, preventing unwanted side reactions, and the tosyl group can act as a leaving group in subsequent synthetic transformations. Its utility is demonstrated in the synthesis of complex heterocyclic compounds like piperazine-2,5-diones and benzodiazepines.[4]

The synthesis detailed here employs the reaction of p-toluenesulfonyl chloride (TsCl) with the ethyl ester of glycine. Glycine ethyl ester is used in its hydrochloride salt form (CAS No: 623-33-6), which enhances its stability, purity, and handling characteristics compared to the free base.[5][6] The reaction is conducted under aqueous basic conditions, a classic example of the Schotten-Baumann reaction, which is a reliable method for acylating amines.[7]

The core of this process relies on the nucleophilic attack of the deprotonated amino group of glycine ethyl ester on the electrophilic sulfur atom of tosyl chloride. Precise control of pH is paramount; the reaction medium must be sufficiently basic (pH 9-10) to deprotonate the amine, thereby increasing its nucleophilicity, but not so basic as to cause significant hydrolysis of the tosyl chloride, which would form the water-soluble and unreactive p-toluenesulfonic acid.[7]

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution reaction at the sulfonyl group. The key steps are:

  • Deprotonation: The base (sodium hydroxide) neutralizes the hydrochloride salt and deprotonates the ammonium group of glycine ethyl ester, generating the free amine.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free amine attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride.

  • Elimination: A chloride ion is eliminated, and a proton is subsequently removed from the nitrogen by the base to yield the final product and regenerate the catalyst.

Reaction_Mechanism cluster_0 Step 1: Amine Deprotonation cluster_1 Step 2: Nucleophilic Attack & Elimination Glycine_Ester_HCl H₃N⁺-CH₂-COOEt Cl⁻ Glycine Ethyl Ester HCl Free_Amine H₂N-CH₂-COOEt Free Amine Glycine_Ester_HCl->Free_Amine         + Base 2 NaOH Free_Amine_2 H₂N-CH₂-COOEt Free_Amine->Free_Amine_2 Reacts with TsCl Byproducts_1 2 H₂O + NaCl TsCl Ts-Cl p-Toluenesulfonyl Chloride Intermediate Ts-N⁺H₂-CH₂-COOEt Cl⁻ Tetrahedral Intermediate Product Ts-NH-CH₂-COOEt Final Product Intermediate->Product - HCl Byproducts_2 HCl Free_Amine_2->Intermediate         +

Caption: Reaction mechanism for N-tosylation of glycine ethyl ester.

Materials, Reagents, and Equipment

Reagents
ReagentCAS No.Molecular Wt. ( g/mol )PurityNotes
Glycine ethyl ester hydrochloride623-33-6139.58≥99%A white crystalline powder, soluble in water.[5][6][8]
p-Toluenesulfonyl chloride (TsCl)98-59-9190.65>99%A white, corrosive solid with a pungent odor. Reacts with water.[9][10]
Sodium Hydroxide (NaOH)1310-73-240.00≥98%Pellets or flakes. Used to prepare a 2M solution.
Hydrochloric Acid (HCl)7647-01-036.4637% (conc.)Used for pH adjustment during work-up.
Ethyl Acetate141-78-688.11Reagent GradeSolvent for recrystallization.
Hexane110-54-386.18Reagent GradeCo-solvent for recrystallization.
Deionized Water7732-18-518.02N/AUsed as the reaction solvent and for washing.
Equipment
  • Large-capacity (e.g., 20 L or 50 L) jacketed glass reaction vessel

  • Overhead mechanical stirrer with a high-torque motor and PTFE paddle

  • Temperature probe and controller connected to a cooling/heating circulator

  • Calibrated pH meter with a compatible electrode

  • Large pressure-equalizing dropping funnel

  • Buchner funnel and vacuum flask assembly for large-scale filtration

  • Industrial-scale rotary evaporator

  • Large crystallization vessel

  • Vacuum oven for drying

Detailed Experimental Protocol

This protocol is designed for a ~2 kg scale production. Adjust quantities proportionally for different batch sizes.

G A Step 1: Reagent Preparation Dissolve 1.40 kg Glycine Ethyl Ester HCl in 5 L deionized water in reactor. B Step 2: Cooling & pH Adjustment Cool solution to 0-5 °C. Slowly add 2M NaOH to reach pH 9.5-10.0. A->B C Step 3: Tosyl Chloride Addition Add 1.91 kg of p-Toluenesulfonyl Chloride in portions over 2-3 hours. Maintain T < 10 °C and pH 9.5-10.0. B->C D Step 4: Reaction & Monitoring Stir for an additional 3 hours at 5-10 °C. Monitor completion via TLC (e.g., Ethyl Acetate/Hexane 1:1). C->D E Step 5: Product Precipitation Cool to 0-5 °C. Slowly add conc. HCl to acidify the mixture to pH 2-3. D->E F Step 6: Isolation Filter the white precipitate using a Buchner funnel. Wash the solid cake with 3 x 2 L of cold deionized water. E->F G Step 7: Purification Recrystallize crude solid from a hot Ethyl Acetate/Hexane mixture. F->G H Step 8: Final Drying Collect pure crystals by filtration. Dry in a vacuum oven at 40-45 °C until constant weight is achieved. G->H

Caption: Experimental workflow for the synthesis of Ethyl N-tosylglycinate.

Step-by-Step Methodology
  • Reactor Setup: Charge the jacketed reaction vessel with 5.0 L of deionized water. Begin stirring and add 1.40 kg (10.03 mol) of glycine ethyl ester hydrochloride. Stir until all solids have dissolved.

  • Cooling and Basification: Cool the solution to 0-5 °C using the circulating bath. While monitoring with a calibrated pH meter, slowly add a 2M NaOH solution. The initial amount will be significant to neutralize the hydrochloride. Continue addition until the pH is stable between 9.5 and 10.0.

  • Addition of Tosyl Chloride: Begin adding 1.91 kg (10.02 mol) of p-toluenesulfonyl chloride in small portions. This reaction is exothermic; maintain the internal temperature below 10 °C. Concurrently, add 2M NaOH solution via a dropping funnel to maintain the pH between 9.5 and 10.0, as HCl is generated during the reaction. The addition should take approximately 2-3 hours.

  • Reaction Monitoring: After the complete addition of TsCl, allow the mixture to stir for an additional 3 hours at 5-10 °C. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The reaction is complete when the glycine ethyl ester spot is no longer visible.[7]

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to 0-5 °C. Slowly and carefully, add concentrated HCl to acidify the slurry to a pH of 2-3. A thick white precipitate of the product will form. Stir the cold slurry for 30 minutes to ensure complete precipitation.[7]

  • Filtration and Washing: Collect the crude product by vacuum filtration using a large Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water (3 x 2 L) to remove inorganic salts (NaCl) and any unreacted starting materials.[7]

  • Purification by Recrystallization: Transfer the damp crude solid to a suitable vessel. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Once dissolved, slowly add hexane while stirring until the solution becomes persistently cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Drying: Collect the pure crystals by vacuum filtration, washing with a small amount of cold ethyl acetate/hexane mixture. Dry the product in a vacuum oven at 40-45 °C to a constant weight.

Expected Results and Characterization

ParameterExpected Value
Yield 80-90%
Appearance White to off-white crystalline solid[1]
Melting Point 64-66 °C
Molecular Formula C₁₁H₁₅NO₄S[2]
Molecular Weight 257.31 g/mol [2][3]

Characterization:

  • ¹H NMR: Confirm the structure by analyzing the proton signals and their integrations.

  • ¹³C NMR: Confirm the carbon framework of the molecule.

  • FT-IR: Identify characteristic functional group peaks (e.g., N-H, C=O, SO₂).

  • Purity (HPLC): Determine the final purity of the compound, which should be >98%.

Safety and Hazard Management

All procedures must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.

  • p-Toluenesulfonyl Chloride (TsCl):

    • Hazards: Corrosive, causes severe skin and eye burns.[11] It is a lachrymator (induces tearing) and a vesicant (causes blistering).[12] Reacts with water to liberate toxic gas (HCl).[12]

    • PPE: Wear chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield.

    • Handling: Avoid inhalation of dust. Do not allow contact with water or moisture. Store in a cool, dry, well-ventilated area away from incompatible substances.[12]

    • First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[12]

  • Sodium Hydroxide & Hydrochloric Acid:

    • Hazards: Both are highly corrosive and can cause severe burns.

    • Handling: Handle with extreme care, wearing appropriate PPE. Neutralize spills with appropriate agents.

Troubleshooting and Field-Proven Insights

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Hydrolysis of TsCl due to excessively high pH or temperature. 3. Product loss during work-up/recrystallization.1. Extend reaction time and confirm completion with TLC. 2. Maintain strict control over temperature (<10 °C) and pH (9.5-10.0). 3. Ensure complete precipitation by adjusting to pH 2-3 and cooling thoroughly. Use minimal hot solvent for recrystallization.
Oily Product/Failure to Crystallize Presence of impurities, such as unreacted starting materials or byproducts.Wash the crude product thoroughly with cold water to remove water-soluble impurities. If it persists, attempt purification via column chromatography or trituration with a non-polar solvent like hexane.
Reaction Stalls 1. Loss of pH control (pH dropped too low). 2. Poor quality of reagents.1. Re-adjust the pH to the optimal range of 9.5-10.0. 2. Use reagents of the specified purity and ensure TsCl has not been hydrolyzed by exposure to moisture.

References

Application Notes and Protocols for the Deprotection of N-Tosyl Glycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Removal of the Robust Tosyl Protecting Group

The p-toluenesulfonyl (tosyl) group is a stalwart protecting group for amines in multistep organic synthesis, prized for its stability across a wide array of reaction conditions. This robustness, however, presents a significant challenge when its removal is required to unveil the parent amine. In the context of N-tosyl glycine ethyl ester, a common building block in peptide synthesis and medicinal chemistry, the deprotection strategy must be carefully selected to ensure efficient cleavage of the N-S bond without compromising the integrity of the ethyl ester functionality.

This comprehensive guide provides detailed application notes and protocols for the deprotection of N-tosyl glycine ethyl ester, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of various methods, offer field-proven protocols, and present a comparative analysis to aid in the selection of the most appropriate technique for your synthetic needs.

Core Deprotection Strategies: A Comparative Overview

The deprotection of N-tosyl amides can be broadly categorized into two primary strategies: reductive cleavage and acidic hydrolysis. The choice between these approaches is dictated by the substrate's tolerance to the reaction conditions, with particular attention to the lability of the ethyl ester group.

Deprotection MethodReagentsKey AdvantagesKey ConsiderationsEster Compatibility
Reductive Cleavage
Samarium (II) IodideSmI₂/Amine/H₂OExtremely fast and high-yielding at room temperature; tolerates sensitive functional groups.[1][2]Requires an inert atmosphere; SmI₂ is moisture-sensitive.Excellent
Magnesium in MethanolMg/MeOHEconomical and convenient; effective for a range of sulfonamides.[3][4]Can be slower than other reductive methods; may require optimization.Good
Acidic Hydrolysis
Hydrobromic Acid33% HBr in Acetic Acid, PhenolPotent and classical method for robust substrates.[5][6]Harsh acidic conditions can lead to ester hydrolysis and potential racemization in chiral centers.[7][8]Moderate to Poor

Reductive Cleavage Methods: Mild and Efficient N-S Bond Scission

Reductive methods are generally the preferred choice for the deprotection of N-tosyl glycine ethyl ester due to their milder reaction conditions, which are typically compatible with the ester functionality.

Samarium (II) Iodide: The Gold Standard for Rapid and Selective Deprotection

Samarium (II) iodide (SmI₂) has emerged as a powerful reagent for the reductive cleavage of sulfonamides, offering instantaneous reaction times and excellent yields under neutral conditions.[1][9] The mechanism involves a single-electron transfer from SmI₂ to the sulfonamide, leading to the fragmentation of the N-S bond.

Mechanism of SmI₂-Mediated Deprotection

Ts_Gly_OEt N-Tosyl Glycine Ethyl Ester Radical_Anion [Ts-N(•)-Gly-OEt]⁻ Sm³⁺I₂ Ts_Gly_OEt->Radical_Anion + SmI₂ (SET) SmI2 SmI₂ Amine_Anion ⁻N-Gly-OEt Radical_Anion->Amine_Anion N-S Cleavage Ts_Radical Ts• Gly_OEt Glycine Ethyl Ester Amine_Anion->Gly_OEt + H⁺ Proton_Source H⁺ Source (e.g., H₂O, Amine)

Caption: Mechanism of N-Tosyl Deprotection using SmI₂.

Experimental Protocol: SmI₂/Amine/Water System

This protocol is adapted from the work of Ankner and Hilmersson, which demonstrates the rapid and high-yielding deprotection of tosylamides.[1]

  • Materials:

    • N-Tosyl glycine ethyl ester (1.0 eq.)

    • Samarium (II) iodide (SmI₂) solution (0.1 M in THF, 2.2 eq.)

    • Anhydrous Tetrahydrofuran (THF)

    • Triethylamine (Et₃N, 10 eq.)

    • Water (H₂O, 10 eq.)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-tosyl glycine ethyl ester (1.0 eq.) in anhydrous THF.

    • Add triethylamine (10 eq.) and water (10 eq.) to the solution and stir for 5 minutes at room temperature.

    • To the stirred solution, add the samarium (II) iodide solution (2.2 eq.) dropwise. The characteristic deep blue or green color of SmI₂ should disappear instantaneously upon addition.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within minutes.

    • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate to remove any residual iodine.

    • Add saturated aqueous sodium bicarbonate and extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude glycine ethyl ester.

    • Purify the crude product by flash column chromatography on silica gel if necessary.

Magnesium in Methanol: An Economical and Convenient Alternative

The use of magnesium turnings in methanol provides a cost-effective and operationally simple method for the reductive cleavage of sulfonamides.[3][4] This method is particularly advantageous for large-scale syntheses where the cost of reagents is a significant consideration.

Experimental Protocol: Mg/MeOH System

This protocol is based on the general procedure for desulfonylation using Mg/MeOH.[3]

  • Materials:

    • N-Tosyl glycine ethyl ester (1.0 eq.)

    • Magnesium turnings (Mg, 10-20 eq.)

    • Anhydrous Methanol (MeOH)

    • Ammonium chloride (NH₄Cl, saturated aqueous solution)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of N-tosyl glycine ethyl ester in anhydrous methanol in a round-bottom flask, add an excess of magnesium turnings (10-20 equivalents).

    • Stir the suspension at room temperature or with gentle heating (e.g., 40-50°C) to initiate the reaction. Sonication can also be employed to accelerate the process.[10]

    • Monitor the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Filter the mixture through a pad of Celite to remove the magnesium salts.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel if necessary.

Acidic Hydrolysis: A Classical but Harsher Approach

While effective for many sulfonamides, acidic hydrolysis using hydrobromic acid in acetic acid is a more aggressive method that should be used with caution for substrates containing acid-sensitive groups like esters.[5][6] The strongly acidic conditions can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Mechanism of Acidic N-Tosyl Cleavage

Ts_Gly_OEt N-Tosyl Glycine Ethyl Ester Protonated_Sulfonamide Protonated Sulfonamide Ts_Gly_OEt->Protonated_Sulfonamide + H⁺ HBr HBr Intermediate Tosyl Bromide + Glycine Ethyl Ester Protonated_Sulfonamide->Intermediate + Br⁻ (SN2 at Sulfur) Br_ion Br⁻ Gly_OEt_HBr Glycine Ethyl Ester Hydrobromide

Caption: Proposed mechanism for acidic N-tosyl cleavage.

Experimental Protocol: HBr in Acetic Acid

This protocol is a general procedure for acidic N-tosyl deprotection.

  • Materials:

    • N-Tosyl glycine ethyl ester (1.0 eq.)

    • 33% Hydrobromic acid in acetic acid

    • Phenol (as a scavenger, optional)

    • Diethyl ether (Et₂O)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve N-tosyl glycine ethyl ester in 33% HBr in acetic acid. Phenol can be added as a scavenger to trap the tosyl bromide byproduct.

    • Heat the reaction mixture at 70-90°C and monitor by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold diethyl ether to precipitate the amine hydrobromide salt.

    • Collect the precipitate by filtration and wash with cold diethyl ether.

    • To obtain the free amine, dissolve the hydrobromide salt in water and carefully neutralize with a saturated aqueous NaHCO₃ solution until the solution is basic.

    • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or EtOAc) (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine.

    • Due to the harsh conditions, it is advisable to analyze the product for potential ester hydrolysis.

Workflow and Decision-Making Diagram

Start Start: Deprotection of N-Tosyl Glycine Ethyl Ester Decision Is the ethyl ester functionality critical to preserve? Start->Decision Reductive Choose Reductive Cleavage Decision->Reductive Yes Acidic Consider Acidic Hydrolysis (with caution) Decision->Acidic No SmI2 SmI₂/Amine/H₂O (Fast & High Yielding) Reductive->SmI2 MgMeOH Mg/MeOH (Economical) Reductive->MgMeOH HBr HBr/AcOH (Potent but Harsh) Acidic->HBr Workup Aqueous Workup & Purification SmI2->Workup MgMeOH->Workup HBr->Workup End End: Glycine Ethyl Ester Workup->End

Caption: Decision workflow for selecting a deprotection method.

Conclusion and Recommendations

For the deprotection of N-tosyl glycine ethyl ester, reductive cleavage methods are highly recommended to ensure the preservation of the ethyl ester group. The Samarium (II) Iodide/Amine/Water system stands out as the premier choice for its rapid reaction times, high yields, and excellent functional group tolerance. For applications where cost is a primary driver, the Magnesium in Methanol method offers a reliable and economical alternative. Acidic hydrolysis with HBr in acetic acid should be approached with caution and is generally not recommended unless subsequent ester hydrolysis is acceptable or desired. The protocols and comparative data presented herein provide a robust framework for the successful deprotection of N-tosyl glycine ethyl ester, empowering researchers to advance their synthetic endeavors with confidence.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of Ethyl 2-(4-methylphenylsulfonamido)acetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the synthesis of Ethyl 2-(4-methylphenylsulfonamido)acetate (Ethyl Tosylglycinate). This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield and purity of this common synthetic intermediate. We will move beyond simple procedural steps to explore the chemical principles and mechanistic details that govern this reaction, providing you with the expert insights needed to troubleshoot and refine your process.

The N-tosylation of ethyl glycinate is a fundamental transformation, yet it is frequently plagued by issues that can significantly reduce yield. These include competing side reactions, incomplete conversion, and purification challenges. This document provides a structured, question-and-answer-based approach to systematically address and resolve these common experimental hurdles.

Reaction Overview

The synthesis involves the reaction of ethyl glycinate, typically from its hydrochloride salt, with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The reaction is a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.

Scheme 1: General Synthesis of this compound

Reaction Scheme

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each point provides a diagnosis of the potential cause and a detailed, actionable solution.

Q1: My reaction yield is consistently low (<50%). What are the most common causes?

Low yield is the most frequent complaint and typically points to one of three areas: reagent deactivation, suboptimal reaction conditions, or product loss during workup.

  • Primary Cause 1: Hydrolysis of Tosyl Chloride. p-Toluenesulfonyl chloride is highly reactive and susceptible to hydrolysis by water, which converts it into the unreactive p-toluenesulfonic acid. This is a major issue when using hygroscopic solvents or failing to use anhydrous conditions.[1]

    • Solution:

      • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. If using organic bases like triethylamine or pyridine, ensure they are dry.

      • Reagent Quality: Use a fresh bottle of tosyl chloride or purify older reagent by recrystallization from hexane.[2] A small, heavy layer of impurities often forms in older bottles.[2]

      • Controlled Addition: Add the tosyl chloride solution dropwise to the reaction mixture at a reduced temperature (e.g., 0 °C) to minimize any exothermic reaction with trace moisture.

  • Primary Cause 2: Inefficient Deprotonation of Ethyl Glycinate Hydrochloride. The starting material is an ammonium salt, meaning the amine is not nucleophilic. A base is required to liberate the free amine. If the base is too weak or used in insufficient quantity, the concentration of the reactive nucleophile will be low.

    • Solution:

      • Base Stoichiometry: You require a minimum of two equivalents of base: one to neutralize the hydrochloride salt and a second to scavenge the HCl produced during the tosylation reaction.[3] It is common to use a slight excess (e.g., 2.2-2.5 equivalents).

      • Base Strength: While a very strong base isn't necessary, the chosen base must be strong enough to effectively deprotonate the ammonium salt. Triethylamine (pKa of conjugate acid ≈ 10.7) is generally sufficient.

Q2: The reaction appears incomplete by TLC, even after extended reaction times. How can I drive it to completion?

An incomplete reaction, where starting material persists, suggests an issue with reactivity or stoichiometry.

  • Cause: Insufficient Reagent or Poor Reactivity. This can be due to an underestimation of the required tosyl chloride or a reaction that has stalled.

    • Solution:

      • Stoichiometry Check: Use a slight excess of tosyl chloride (e.g., 1.1–1.2 equivalents) relative to the ethyl glycinate hydrochloride. This ensures that even if some TsCl is lost to hydrolysis, enough remains to react completely.

      • Increase Temperature: If the reaction is sluggish at room temperature, gently heating it to 40–50 °C can increase the reaction rate. Monitor by TLC to avoid side product formation at higher temperatures.

      • Catalyst Addition: The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[4] DMAP acts as a hyper-nucleophilic catalyst, reacting with TsCl to form a highly reactive tosyl-pyridinium intermediate.

Q3: My crude product is contaminated with a significant amount of p-toluenesulfonic acid. How do I prevent this and remove it?

This is a direct consequence of tosyl chloride hydrolysis, as discussed in Q1.

  • Prevention: The most effective strategy is prevention by ensuring strictly anhydrous conditions.

  • Removal during Workup: p-Toluenesulfonic acid is acidic and highly water-soluble, making it easy to remove during the aqueous workup.

    • Solution: During the workup procedure, wash the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute (5-10%) sodium carbonate (Na₂CO₃) solution.[5] This will deprotonate the sulfonic acid, forming its sodium salt, which will be extracted into the aqueous layer. Perform this wash 2-3 times.

Q4: My purification is challenging. The product is an oil that won't crystallize, or I lose significant material during column chromatography.

Purification difficulties often arise from residual reagents or byproducts.

  • Cause 1: Residual Base. Tertiary amine bases like pyridine or triethylamine can be difficult to remove by evaporation alone.[5]

    • Solution: Wash the organic layer with a dilute acidic solution, such as 1M HCl.[5] This protonates the amine base, forming a water-soluble ammonium salt that partitions into the aqueous layer. Be cautious not to use a strong acid or prolonged contact time, which could potentially hydrolyze the ester product.

  • Cause 2: Improper Crystallization or Chromatography Technique.

    • Solution (Recrystallization): If the product is an oil, try dissolving it in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly adding a poor solvent (e.g., hexane, petroleum ether) until turbidity appears. Cool the mixture to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystal growth.

    • Solution (Column Chromatography): A common eluent system for this compound is a gradient of ethyl acetate in hexane.[5][6] Start with a low polarity mixture (e.g., 10% EtOAc/Hexane) and gradually increase the polarity to elute your product. The tosyl group makes the compound moderately polar.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this reaction? Organic or inorganic?

Both organic and inorganic bases are effective, and the choice often depends on the desired reaction conditions and solvent.

  • Organic Bases (Triethylamine, Pyridine): These are typically used in anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). They are highly soluble and act as both a base and, in the case of pyridine, a potential nucleophilic catalyst. The main drawback is the need for an acidic wash during workup to ensure their complete removal.[5]

  • Inorganic Bases (K₂CO₃, Na₂CO₃, NaOH): These are often used in polar aprotic solvents like acetonitrile[7] or in a biphasic system known as the Schotten-Baumann condition .[8][9] Schotten-Baumann reactions (e.g., DCM/water with NaOH) are robust and excellent at scavenging HCl.[10] The primary risk is an increased rate of TsCl hydrolysis at the aqueous interface.[8]

Q2: How critical is the quality and stoichiometry of the reagents?

This is of paramount importance for achieving high yields.

  • Ethyl Glycinate Hydrochloride: Ensure it is dry.

  • Tosyl Chloride: Must be of high purity and free from its hydrolysis product, p-toluenesulfonic acid. As mentioned, use from a fresh container or purify if necessary.[2]

  • Stoichiometry: A common mistake is using only one equivalent of base. As a rule of thumb for starting with the hydrochloride salt:

    • Ethyl Glycinate HCl: 1.0 equivalent

    • Tosyl Chloride: 1.1–1.2 equivalents

    • Base (e.g., Triethylamine): 2.2–2.5 equivalents

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method.

  • TLC System: Use a silica plate and an eluent system of 30-40% ethyl acetate in hexane.

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic rings in the starting material (TsCl) and product. You can also use a potassium permanganate (KMnO₄) stain, which will react with the amine of the starting material but less readily with the sulfonamide product.

  • Procedure: Spot the starting ethyl glycinate (if you have the free base), tosyl chloride, and a co-spot of the two on the baseline. As the reaction proceeds, you will see the spot for ethyl glycinate disappear and a new, typically less polar, spot for the product appear. The reaction is complete when the ethyl glycinate spot is no longer visible.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes representative data on how the choice of base and solvent can impact the synthesis of a model sulfonamide. This illustrates the principles discussed above.

EntryBase (Equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)Key Considerations
1Triethylamine (2.2)DCM256~90%Requires anhydrous conditions; easy workup with acid wash.[5]
2Pyridine (2.2)DCM258~92%Can act as a catalyst; requires careful removal.[5]
3K₂CO₃ (2.5)Acetonitrile5012~85%Good for substrates sensitive to stronger bases; requires heating.[7]
4NaOH (aq) (3.0)DCM / H₂O254~88%Schotten-Baumann conditions; robust but risks TsCl hydrolysis.[8]

Experimental Protocols & Visualizations

Optimized Protocol (Triethylamine/DCM Method)
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add ethyl glycinate hydrochloride (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to create a ~0.5 M solution.

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise. Stir for 15-20 minutes.

  • Tosyl Chloride Addition: Dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution to the reaction mixture dropwise via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by either recrystallization (e.g., from ethyl acetate/hexane) or silica gel column chromatography.

Diagrams
Reaction Mechanism

The diagram below illustrates the key steps in the N-tosylation of ethyl glycinate.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product_formation Product Formation Gly_Free Ethyl Glycinate (Free Amine) Intermediate Tetrahedral Intermediate Gly_Free->Intermediate Nucleophilic Attack TsCl Tosyl Chloride TsCl->Intermediate Protonated_Product Protonated Sulfonamide Intermediate->Protonated_Product - Cl⁻ Final_Product This compound Protonated_Product->Final_Product + Base - Base-H⁺

Caption: Reaction mechanism for N-tosylation.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving low-yield issues.

Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Check Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Review Reaction Conditions check_reagents->check_conditions reagent_sol Use Anhydrous Solvents Use Fresh TsCl Use 2.2 eq. Base check_reagents->reagent_sol check_workup 3. Optimize Workup & Purification check_conditions->check_workup conditions_sol Add TsCl at 0°C Add cat. DMAP Increase Temperature check_conditions->conditions_sol workup_sol Perform Acid/Base Washes Optimize Recrystallization Use Gradient Elution check_workup->workup_sol end_point Improved Yield check_workup->end_point

Caption: Logical workflow for troubleshooting low yields.

References

Purification of crude Ethyl tosylglycinate by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in pharmaceutical synthesis, the purity of Ethyl tosylglycinate is paramount for ensuring the efficacy and safety of downstream active pharmaceutical ingredients (APIs). Recrystallization is a powerful and widely used technique for purifying solid organic compounds like Ethyl tosylglycinate, leveraging differences in solubility to separate the desired product from impurities.[1][2]

This guide, prepared by our team of application scientists, provides a comprehensive technical resource for researchers, scientists, and drug development professionals. It addresses common challenges encountered during the recrystallization of crude Ethyl tosylglycinate, offering detailed troubleshooting protocols and evidence-based solutions to optimize yield and purity.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems that may arise during the purification of Ethyl tosylglycinate. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step corrective actions.

Q1: My Ethyl tosylglycinate is "oiling out" and separating as a liquid instead of forming crystals. What's happening and how do I fix it?

A1: "Oiling out" is a common issue where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. [3] This typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute.[4][5] Given that Ethyl tosylglycinate has a relatively low melting point (64-66 °C), this phenomenon is a significant risk.[6] The presence of impurities can also depress the melting point, exacerbating the problem.[5]

Causality & Mechanism: The oil droplets that form are an impure, supercooled liquid of your compound.[4] Impurities tend to be more soluble in this liquid phase than in the bulk solvent, meaning that if this oil solidifies, it will trap these impurities, defeating the purpose of recrystallization.[3][7]

Solutions:

  • Re-heat and Add More Solvent: The most direct solution is to heat the mixture back to boiling and add a small amount of additional hot solvent (1-5% of the total volume).[4] This reduces the saturation level, ensuring the solution temperature stays above the compound's melting point until crystallization begins at a lower temperature.

  • Lower the Solution's Boiling Point: If using a high-boiling point solvent, consider switching to a lower-boiling one or using a mixed-solvent system. For instance, if you are using toluene (b.p. 111 °C), switching to ethyl acetate (b.p. 77 °C) might prevent the solution from reaching the melting point of the product upon saturation.

  • Promote Slower Cooling: Rapid cooling can lead to high levels of supersaturation at elevated temperatures.[8] To slow the cooling rate, ensure the flask is insulated. Place it on a cork ring or wooden block and cover it with a watch glass, allowing it to cool gradually to room temperature before moving it to an ice bath.[4]

  • Reduce Impurity Load: If the crude material is highly impure, consider a preliminary purification step (e.g., a basic wash with sodium bicarbonate solution to remove acidic impurities like p-toluenesulfonic acid) before attempting recrystallization.[9]

Q2: After cooling the solution, no crystals have formed, or I have a very poor yield. What went wrong?

A2: The failure of crystals to form or a low yield are typically due to one of two main causes: using an excessive amount of solvent or the formation of a stable, supersaturated solution. [8][10] Every compound has some finite solubility even in a cold solvent, so excessive solvent will keep a significant portion of your product dissolved, leading to avoidable losses.[11]

Solutions:

  • Reduce Solvent Volume: The most common mistake is adding too much solvent.[8] Gently heat the solution and boil off a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Once the volume is reduced, allow the solution to cool again. To check if your filtrate (mother liquor) still contains a significant amount of product, you can dip a glass rod in it and let the solvent evaporate; the formation of a solid residue indicates that more product could be recovered.[4]

  • Induce Crystallization: If the solution is supersaturated, crystallization needs a nucleation point to begin.[8]

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide a surface for crystal nucleation.[4]

    • Seeding: If you have a small, pure crystal of Ethyl tosylglycinate, add it to the cooled solution. This "seed crystal" acts as a template for other molecules to crystallize upon, which is a highly effective method.[1][2]

  • Ensure Sufficient Cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice-water bath. Complete cooling is necessary to minimize the product's solubility and maximize the yield.[12]

Q3: My product crashed out of solution immediately as a fine powder, not as distinct crystals. Is this a problem?

A3: Yes, this is a problem. Rapid precipitation from a highly supersaturated solution traps impurities within the rapidly forming solid and results in a very fine powder, which can be difficult to filter and wash effectively.[13] The goal of recrystallization is slow crystal growth, which allows impurities to remain in the solvent as a pure crystal lattice is formed.[14]

Causality & Mechanism: This "crashing out" occurs when the solution becomes supersaturated too quickly. This can happen if the solution is cooled too fast (e.g., by placing a boiling flask directly into an ice bath) or if the solvent is a very poor solvent for the compound at room temperature.[13]

Solutions:

  • Re-heat and Add More Solvent: Place the flask back on the heat source to redissolve the precipitate. Add a small amount of extra hot solvent (e.g., 1-2 mL) to slightly decrease the saturation.[4]

  • Insulate and Cool Slowly: Allow the flask to cool slowly on a benchtop, insulated from the cold surface with a cork ring or paper towels.[4] Do not disturb the flask during this period. Slow cooling is critical for the formation of large, pure crystals.[15]

  • Use a Mixed-Solvent System: If using a single solvent in which the compound's solubility changes dramatically with temperature, consider a mixed-solvent system. Dissolve the crude Ethyl tosylglycinate in a minimum amount of a "good" hot solvent (one in which it is very soluble). Then, slowly add a "poor" hot solvent (one in which it is less soluble) dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to clear the cloudiness, then allow it to cool slowly.[12]

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate the standard recrystallization workflow and a decision tree for troubleshooting common issues.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation & Drying A 1. Choose Solvent System B 2. Place Crude Solid in Erlenmeyer Flask A->B C 3. Add Minimum Amount of Hot Solvent B->C D 4. Heat to Dissolve (Ensure Complete Solution) C->D E 5. Cool Slowly to Room Temperature D->E F 6. Cool Further in Ice Bath E->F G 7. Collect Crystals via Vacuum Filtration F->G H 8. Wash with Ice-Cold Solvent G->H I 9. Dry Crystals H->I J 10. Assess Purity (e.g., Melting Point) I->J

Caption: Standard experimental workflow for recrystallization.

Troubleshooting_Tree Start Problem Occurs During Cooling Q1 What is the issue? Start->Q1 Oiling Compound forms an oil Q1->Oiling Oiling Out NoCrystals No crystals form Q1->NoCrystals No Yield Crash Solid 'crashes out' Q1->Crash Rapid Precipitation Sol_Oil1 Re-heat, add more solvent Oiling->Sol_Oil1 Sol_NoCr1 Boil off excess solvent NoCrystals->Sol_NoCr1 Sol_Crash1 Re-heat, add a little more solvent Crash->Sol_Crash1 Sol_Oil2 Ensure slow cooling Sol_Oil1->Sol_Oil2 Sol_Oil3 Consider different solvent Sol_Oil2->Sol_Oil3 Sol_NoCr2 Scratch flask / Add seed crystal Sol_NoCr1->Sol_NoCr2 Sol_Crash2 Insulate flask for slow cooling Sol_Crash1->Sol_Crash2

Caption: Decision tree for troubleshooting recrystallization.

Solvent Selection for Ethyl Tosylglycinate

Choosing the right solvent is the most critical step for a successful recrystallization.[1] The ideal solvent should:

  • Completely dissolve Ethyl tosylglycinate when hot (at or near its boiling point).

  • Have very low solubility for Ethyl tosylglycinate when cold.

  • Either not dissolve impurities at all or dissolve them very well even at low temperatures.

  • Be chemically inert to the compound.[1]

  • Be sufficiently volatile for easy removal from the purified crystals.[1]

Given that Ethyl tosylglycinate is an ester, solvents of moderate polarity are a good starting point.[16]

SolventBoiling Point (°C)Polarity (Relative)Comments
Water 1001.000Good for polar compounds. Often used in a mix with alcohols.
Ethanol (EtOH) 780.654A common and effective solvent, often used with water for tosyl compounds.[12]
Isopropanol (IPA) 820.546Similar to ethanol, can be a good choice.
Ethyl Acetate (EtOAc) 770.228Good choice for esters; "like dissolves like".[16]
Toluene 1110.099May have a boiling point too high relative to the product's melting point, increasing the risk of oiling out.
Hexane / Heptane 69 / 98~0.009Nonpolar. Likely a poor solvent alone but excellent as an "anti-solvent" in a mixed system with EtOAc or EtOH.

Data sourced from multiple chemical property databases.[17][18][19]

Recommendation: A mixed-solvent system of Ethanol/Water or Ethyl Acetate/Hexane is often highly effective for compounds like Ethyl tosylglycinate.[12][20]

Frequently Asked Questions (FAQs)

Q: How do I perform a mixed-solvent recrystallization? A: Dissolve the crude solid in the minimum required amount of the hot "good" solvent (the one in which it is more soluble). Then, add the hot "poor" solvent (the anti-solvent) dropwise to the boiling solution until you observe persistent cloudiness. Add a few more drops of the "good" solvent to just redissolve the precipitate, then remove from heat and cool slowly.[16]

Q: My final product is still impure. What are other potential reasons? A: If recrystallization fails to purify the compound, it could be due to several factors. The impurity may have very similar solubility characteristics to your product, leading to co-crystallization. Alternatively, impurities may have been trapped in the crystal lattice due to rapid crystal growth.[21] In such cases, a second recrystallization may be necessary, or another purification method like column chromatography might be required.[8] Ensure you are washing the filtered crystals correctly with a minimal amount of ice-cold solvent to remove surface impurities without dissolving the product.[10]

Q: How can I confirm the purity of my final product? A: The most common and immediate method is a melting point analysis. A pure compound will have a sharp and elevated melting point compared to the crude, impure material.[13] For Ethyl tosylglycinate, the expected melting point is 64-66 °C.[6] For more rigorous analysis, techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect and quantify residual impurities.[12]

References

Technical Support Center: Troubleshooting the N-Tosylation of Glycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-tosylation of glycine ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: My reaction yield of N-tosylglycine ethyl ester is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in this reaction can stem from several factors, primarily incomplete reaction, side reactions, or product degradation. Here’s a systematic approach to troubleshoot this issue:

  • Incomplete Reaction:

    • Reagent Stoichiometry: Ensure you are using a slight excess of tosyl chloride (typically 1.1 to 1.2 equivalents) to drive the reaction to completion.

    • Base Selection and Amount: The choice and amount of base are critical. Triethylamine (TEA) or pyridine are commonly used to neutralize the HCl generated during the reaction.[1] Use at least 1.5 equivalents of the base. For improved reaction rates, especially with less reactive amines, stronger, non-nucleophilic bases can be considered, though careful optimization is required.

    • Reaction Time and Temperature: The reaction is often performed at 0°C to room temperature.[1] If you observe a low conversion rate at 0°C, allowing the reaction to proceed at room temperature for a few hours might be beneficial. However, be cautious with increasing the temperature further as it can lead to product breakdown.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Side Reactions:

    • Hydrolysis of Tosyl Chloride: Tosyl chloride can react with any moisture present. Ensure you are using anhydrous solvents and that your glassware is thoroughly dried.

    • Di-tosylation: While less common with primary amines under controlled conditions, the formation of a di-tosylated product is a possibility if the reaction conditions are too harsh or if there is an issue with the stoichiometry.

  • Product Degradation:

    • Work-up Procedure: During the aqueous work-up, prolonged exposure to strongly acidic or basic conditions can lead to the hydrolysis of the ethyl ester. It is advisable to perform the work-up efficiently and use a mild base like sodium bicarbonate for neutralization.[3]

Optimized Protocol for Improved Yield:
ParameterRecommendationRationale
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Ensures a dry reaction environment to prevent hydrolysis of tosyl chloride.[1]
Temperature Start at 0°C, then allow to warm to room temperatureControls the initial exothermic reaction and then allows for completion.
Tosyl Chloride 1.1 - 1.2 equivalentsDrives the reaction forward without excessive side reactions.
Base Triethylamine (TEA) or Pyridine (1.5 equivalents)Neutralizes the generated HCl, preventing the protonation of the amine.[1][4]
Reaction Time 2 - 4 hours (Monitor by TLC)Ensures the reaction goes to completion without significant byproduct formation.
Q2: I am starting with glycine ethyl ester hydrochloride. Do I need to perform a separate neutralization step before reacting it with tosyl chloride?

A2: Yes, it is highly recommended. Glycine ethyl ester is often commercially available as its hydrochloride salt for better stability.[5][6] The amine in the hydrochloride salt is protonated and therefore not nucleophilic enough to react with tosyl chloride.[4] You must neutralize it to the free amine in situ or in a separate step.

  • In situ Neutralization: You can add an additional equivalent of your base (e.g., triethylamine) to the reaction mixture to neutralize the hydrochloride salt before adding the tosyl chloride. This is a common and efficient approach.

  • Separate Extraction: Alternatively, you can dissolve the hydrochloride salt in water, neutralize it with a base like sodium bicarbonate, and then extract the free glycine ethyl ester into an organic solvent. After drying the organic layer, you can proceed with the tosylation reaction. This method ensures that the starting material is the free amine but is more labor-intensive.

Q3: I am observing an unexpected byproduct in my reaction. What could it be and how can I avoid it?

A3: The most common byproducts in this reaction are p-toluenesulfonic acid and unreacted starting materials. However, other byproducts can form under specific conditions:

  • p-Toluenesulfonic Acid: This is formed from the hydrolysis of tosyl chloride. It can be easily removed during the aqueous work-up by washing the organic layer with a mild aqueous base like sodium bicarbonate solution.[7]

  • Bis(tosyl)amine: The formation of the di-tosylated product can occur, especially if an excess of tosyl chloride and a strong base are used. To avoid this, use the recommended stoichiometry of tosyl chloride (1.1-1.2 eq).

  • Ethyl p-toluenesulfonate: This can form if there is residual ethanol in your glycine ethyl ester starting material which then reacts with tosyl chloride. Ensure your starting materials are pure and dry.

  • Chlorinated byproducts: In some cases, particularly with benzylic alcohols, tosyl chloride can act as a chlorinating agent.[8] While less likely with glycine ethyl ester, it's a possibility to be aware of if you are working with different amino acid esters.

Q4: My purified product seems to be degrading over time. What is the best way to store N-tosylglycine ethyl ester?

A4: N-tosylglycine ethyl ester, like many esters, can be susceptible to hydrolysis, especially in the presence of moisture and acid or base. For long-term storage, it is recommended to keep the purified product in a tightly sealed container, under an inert atmosphere (like nitrogen or argon), and at a low temperature (e.g., in a refrigerator or freezer). Ensure the product is completely dry before storage.

Visual Troubleshooting Guide

The following diagrams illustrate the core reaction and a logical workflow for troubleshooting common issues.

Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_products Products Glycine Glycine Ethyl Ester (H₂N-CH₂-COOEt) Nucleophilic_Attack Nucleophilic Attack Glycine->Nucleophilic_Attack Amine attacks Sulfur TsCl Tosyl Chloride (Ts-Cl) TsCl->Nucleophilic_Attack Base Base (e.g., TEA) Deprotonation Deprotonation Base->Deprotonation Product N-Tosylglycine Ethyl Ester (Ts-NH-CH₂-COOEt) Salt [Base-H]⁺Cl⁻ Intermediate Intermediate Nucleophilic_Attack->Intermediate Deprotonation->Product Deprotonation->Salt Intermediate->Deprotonation

Caption: Reaction mechanism for the N-tosylation of glycine ethyl ester.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or Impure Product Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Analyze_Byproducts Identify Byproducts (TLC, NMR, MS) Check_Reagents->Analyze_Byproducts If reagents are correct Check_Conditions->Analyze_Byproducts If conditions are standard Optimize_Workup Refine Purification Protocol Analyze_Byproducts->Optimize_Workup Success High Yield, Pure Product Optimize_Workup->Success

Caption: A systematic workflow for troubleshooting the N-tosylation reaction.

References

Optimizing reaction conditions for the synthesis of N-tosyl glycine ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-tosyl glycine ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to optimize your reaction conditions and achieve high-purity products.

I. Reaction Overview and Mechanism

The synthesis of N-tosyl glycine ethyl ester is a cornerstone reaction in organic synthesis, particularly in the preparation of peptidomimetics and other pharmaceutically relevant molecules. The most common method involves the reaction of glycine ethyl ester (or its hydrochloride salt) with p-toluenesulfonyl chloride (TsCl) in the presence of a base. This reaction, a nucleophilic acyl substitution, proceeds via the attack of the amino group of glycine ethyl ester on the electrophilic sulfur atom of tosyl chloride.[1][2]

The tosyl group (Ts) serves as an excellent protecting group for the amine functionality of glycine.[2] This protection allows for selective reactions at other sites of the molecule.

Below is a diagram illustrating the general reaction pathway.

Reaction_Mechanism GlycineEster Glycine Ethyl Ester (H₂N-CH₂-COOEt) Product N-Tosyl Glycine Ethyl Ester (Ts-NH-CH₂-COOEt) GlycineEster->Product Nucleophilic Attack TosylChloride p-Toluenesulfonyl Chloride (TsCl) TosylChloride->Product Base Base (e.g., Triethylamine, Pyridine) Byproduct Base·HCl Base->Byproduct HCl Scavenger

Caption: General reaction scheme for the N-tosylation of glycine ethyl ester.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of N-tosyl glycine ethyl ester.

Q1: Why is my reaction yield consistently low?

A1: Low yields can be frustrating and often point to several potential issues. Here's a breakdown of common causes and their solutions:

  • Incomplete Deprotonation of Glycine Ethyl Ester Hydrochloride: If you are starting with the hydrochloride salt of glycine ethyl ester, it is crucial to use a sufficient amount of base to neutralize the HCl and liberate the free amine for the reaction.[3] A common practice is to use at least two equivalents of a tertiary amine base like triethylamine (Et₃N) – one to neutralize the HCl salt and the second to scavenge the HCl generated during the tosylation reaction.

  • Hydrolysis of Tosyl Chloride: Tosyl chloride is sensitive to moisture and can hydrolyze to p-toluenesulfonic acid, which will not react with the amine. Ensure that your solvent and glassware are dry. The presence of excess water can significantly reduce the amount of active tosylating agent available.

  • Suboptimal Reaction Temperature: While the reaction is often performed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve the reaction rate and drive it to completion.[3] However, excessive heat can lead to side reactions.

  • Inefficient Stirring: In a heterogeneous reaction mixture, vigorous stirring is essential to ensure proper mixing of the reactants and facilitate the reaction.

Q2: What is the best base to use for this reaction, and why?

A2: The choice of base is critical for the success of the tosylation reaction. The ideal base should be strong enough to deprotonate the amine (if starting from the hydrochloride salt) and scavenge the HCl produced, but not so strong that it promotes unwanted side reactions.

BaseAdvantagesDisadvantages
Triethylamine (Et₃N) Inexpensive, readily available, acts as an effective HCl scavenger.[4]Can sometimes be difficult to remove completely during workup due to its volatility.
Pyridine Good solvent for the reaction, effective HCl scavenger.[1]Can be nucleophilic and participate in side reactions. More difficult to remove than Et₃N.
Potassium Carbonate (K₂CO₃) Inexpensive, easy to remove by filtration.[5]Can lead to a heterogeneous reaction mixture requiring efficient stirring.
Sodium Hydroxide (NaOH) Inexpensive and effective.Requires careful pH control to avoid hydrolysis of the ester group.

Expert Insight: For most standard syntheses of N-tosyl glycine ethyl ester, triethylamine is a reliable and cost-effective choice.[3] It provides a good balance of basicity and ease of removal.

Q3: My product is an oil and will not crystallize. What are the likely impurities?

A3: The inability of the product to crystallize is a strong indicator of impurities. The most common culprits are:

  • Unreacted Glycine Ethyl Ester: If the reaction did not go to completion, the starting material will remain.

  • Di-tosylated Glycine Ethyl Ester: If an excess of tosyl chloride is used, a second tosyl group can be added to the nitrogen, forming a di-tosylated byproduct.

  • p-Toluenesulfonic Acid: This is the hydrolysis product of tosyl chloride.

  • Residual Solvent or Base: Incomplete removal of the reaction solvent or base (like triethylamine) can prevent crystallization.

Troubleshooting Flowchart:

Troubleshooting_Crystallization Start Product is an oil Check_TLC Analyze by TLC Start->Check_TLC Multiple_Spots Multiple Spots Observed Check_TLC->Multiple_Spots Single_Spot Single Spot (but oily) Check_TLC->Single_Spot Purify Purify by Column Chromatography Multiple_Spots->Purify Remove_Solvent Ensure Complete Solvent Removal (High Vacuum) Single_Spot->Remove_Solvent Recrystallize Attempt Recrystallization (e.g., Ethyl Acetate/Hexane) Purify->Recrystallize Remove_Solvent->Recrystallize Success Crystalline Product Recrystallize->Success

Caption: Troubleshooting workflow for product crystallization issues.

III. Troubleshooting Guide

This section provides a more detailed, problem-solution format for specific experimental issues.

Problem 1: The reaction is very slow or stalls before completion.
Potential Cause Recommended Solution Scientific Rationale
Insufficient Base Add an additional equivalent of base and monitor the reaction by TLC.Ensures complete neutralization of HCl and regeneration of the free amine nucleophile.[3]
Low Reaction Temperature Gently warm the reaction mixture to 40-50 °C.Increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus increasing the reaction rate.
Poor Quality Reagents Use freshly opened or purified tosyl chloride and anhydrous solvent.Tosyl chloride is susceptible to hydrolysis, which deactivates it. Water in the solvent can also hydrolyze the reagent.
Problem 2: Formation of a significant amount of di-tosylated byproduct.
Potential Cause Recommended Solution Scientific Rationale
Excess Tosyl Chloride Use a molar ratio of glycine ethyl ester to tosyl chloride of approximately 1:1.05 or 1:1.1.A slight excess of the tosylating agent ensures complete consumption of the starting amine, but a large excess can lead to over-tosylation.
High Reaction Temperature Maintain the reaction temperature at or below room temperature.Higher temperatures can provide the activation energy needed for the less favorable second tosylation to occur.
Concentrated Reaction Mixture Perform the reaction at a moderate dilution (e.g., 0.1-0.5 M).Higher concentrations can increase the frequency of collisions between the product and unreacted tosyl chloride.
Problem 3: Difficulty in removing the triethylamine hydrochloride byproduct.
Potential Cause Recommended Solution Scientific Rationale
Incomplete Precipitation After the reaction, dilute the mixture with a non-polar solvent like diethyl ether or hexane to fully precipitate the salt.Triethylamine hydrochloride is generally insoluble in non-polar organic solvents.
Fine Suspension Filter the reaction mixture through a pad of celite.Celite is a filter aid that can help trap finely divided solids that might otherwise pass through standard filter paper.
Aqueous Workup Issues Perform an aqueous workup by washing the organic layer with water or a dilute acid solution (e.g., 1M HCl) to remove the salt.The salt is highly soluble in water and will be extracted from the organic phase.

IV. Experimental Protocols

Protocol 1: Synthesis of N-Tosyl Glycine Ethyl Ester from Glycine Ethyl Ester Hydrochloride

Materials:

  • Glycine ethyl ester hydrochloride

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add glycine ethyl ester hydrochloride (1.0 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (2.2 eq) to the suspension. Stir for 15 minutes at 0 °C.

  • In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane.

  • Add the tosyl chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude N-tosyl glycine ethyl ester in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes while stirring until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexanes (1:1), and dry under vacuum.

V. References

  • Core. (2022). Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward the Total Synthesis of Callipeltin A and C.

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation).

  • Master Organic Chemistry. (2015). Tosylates And Mesylates.

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems.

  • BenchChem. (2025). Improving the yield and purity of N-p-Tosylglycine synthesis.

  • Wikipedia. Tosyl group.

  • National Institutes of Health. (2012). Synthesis of Oxazolidinone and Tosyl Enamines by Tertiary Amine Catalysis.

  • Organic Syntheses. glycine ethyl ester hydrochloride.

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Glycine Benzyl Ester Tosylate Salt.

  • Guidechem. How to Synthesize N-Benzylglycine Ethyl Ester Efficiently and Cost-effectively?.

  • Google Patents. (2011). CN102234239A - Optimization process of glycine ethyl ester hydrochloride.

  • Guidechem. How to produce Glycine ethyl ester hydrochloride? - FAQ.

  • ChemicalBook. (2025). Glycine ethyl ester hydrochloride: Synthesis and Applications.

  • PrepChem.com. Preparation of glycine ethyl ester hydrochloride.

  • MDPI. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols.

  • Sciencemadness Discussion Board. (2016). Synthesis of non-volatile esters.

  • ResearchGate. (2011). How to synthesis N-(2-aminoethyl)glycine ethyl ester? Pls provide me the detailed procedure.

  • BenchChem. (2025). Application Notes and Protocols: Large-Scale Synthesis of Glycine Benzyl Ester Tosylate.

  • MDPI. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols.

  • Organic Syntheses. 5 - Organic Syntheses Procedure.

  • ResearchGate. (2025). Asymmetric synthesis of N-tosyl amino acids from N-sulfinyl α-amino-1,3-dithioketals | Request PDF.

  • ResearchGate. Glycine ethyl ester hydrochloride.

  • PubChem. Glycine ethyl ester.

References

Column chromatography conditions for purifying Ethyl tosylglycinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-tested resource for the purification of Ethyl Tosylglycinate using column chromatography. Moving beyond simple protocols, this document explains the causality behind experimental choices to empower you to not only replicate a method but also to troubleshoot and adapt it to your specific needs.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying Ethyl Tosylglycinate?

Answer: Standard silica gel (SiO₂) with a mesh size of 230-400 is the most common and effective stationary phase for this application. The surface of silica gel is covered in silanol groups (-Si-OH), making it highly polar.[1] Ethyl tosylglycinate, with its ester and sulfonamide functionalities, is a moderately polar molecule that interacts favorably with silica gel, allowing for effective separation from less polar impurities (like residual starting materials) and more polar impurities (such as hydrolyzed p-toluenesulfonic acid).

Q2: Which mobile phase (eluent) system should I start with?

Answer: A binary solvent system of Hexane and Ethyl Acetate is the universally recommended starting point.[2][3] Ethyl acetate serves as the polar component that displaces the analyte from the silica, while hexane is the non-polar component that moderates this interaction. The optimal ratio depends on your specific crude mixture but developing the method with Thin Layer Chromatography (TLC) is critical.

Q3: What is the target Rf value I should aim for on my analytical TLC plate?

Answer: For optimal separation during column chromatography, the target Rf (Retention Factor) for Ethyl Tosylglycinate should be between 0.25 and 0.40 .[4][5]

  • Rf > 0.4: The compound will elute too quickly from the column, resulting in poor separation from non-polar impurities.

  • Rf < 0.2: The compound will be too strongly adsorbed to the silica, leading to long elution times, broad peaks (tailing), and potentially the need for excessively large volumes of solvent.[6]

The Rf is calculated by dividing the distance the compound travels by the distance the solvent front travels.[7]

Solvent System (Hexane:Ethyl Acetate)Typical Rf Range for Ethyl TosylglycinateApplication Notes
4:1 (v/v)0.15 - 0.25Good starting point for TLC analysis. May result in slow elution on the column.
3:1 (v/v) 0.25 - 0.35 Often the optimal ratio for column chromatography, providing good separation and reasonable elution time.[3]
2:1 (v/v)0.40 - 0.55Useful if the compound is eluting too slowly with a 3:1 system, but separation from less polar impurities may be compromised.

Note: These values are estimates. Always confirm with an experimental TLC of your specific reaction mixture.

Experimental Protocol: From TLC to Purified Product

This protocol provides a self-validating workflow for purifying Ethyl Tosylglycinate.

Step 1: Analytical TLC Method Development
  • Prepare a Sample Solution: Dissolve a small amount (1-2 mg) of your crude reaction mixture in a few drops of a suitable solvent like ethyl acetate or dichloromethane.

  • Spot the TLC Plate: Using a microcapillary, spot the sample solution onto a silica gel TLC plate, about 1 cm from the bottom.[1] Make the spot as small as possible to ensure good resolution.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen eluent (e.g., 3:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the spotting line.[1] The chamber should be sealed and saturated with solvent vapors for reproducible results.[8]

  • Visualize and Calculate Rf: Once the solvent front has moved to about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil. Calculate the Rf value for your target compound. Adjust the solvent ratio until the Rf is in the optimal 0.25-0.40 range.[5]

Step 2: Column Chromatography Workflow

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase tlc 1. TLC Analysis (Optimize Eluent for Rf ~0.3) packing 2. Column Packing (Wet or Slurry Method) tlc->packing Select Eluent loading 3. Sample Loading (Wet or Dry Method) packing->loading Prepare Sample elution 4. Elution (Apply Pressure & Collect Fractions) loading->elution Run Column analysis 5. Fraction Analysis (TLC of Fractions) elution->analysis Monitor Progress pooling 6. Pool & Concentrate (Combine Pure Fractions) analysis->pooling Identify Product final 7. Final Product (Verify Purity) pooling->final Isolate Product G start Problem Occurred q1 Where is the compound? start->q1 a1_1 Not eluting q1->a1_1 Stuck at top a1_2 Eluted too fast q1->a1_2 In first fractions a1_3 Eluted, but poor separation q1->a1_3 Mixed fractions sol1 Increase eluent polarity (e.g., more Ethyl Acetate) a1_1->sol1 sol2 Decrease eluent polarity (e.g., more Hexane) a1_2->sol2 q2 What does the peak shape look like? a1_3->q2 a2_1 Overlapping Peaks q2->a2_1 a2_2 Streaking / Tailing q2->a2_2 sol3 Reduce sample load or use a larger column a2_1->sol3 sol4 Check for acidic impurities. Consider dry loading or adding triethylamine to eluent. a2_2->sol4

References

Preventing the formation of di-tosylated byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide: Preventing the Formation of Di-tosylated Byproducts

Welcome to the technical support center for synthetic chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of di-tosylated byproducts in chemical reactions. As Senior Application Scientists, we have designed this resource to provide not just protocols, but the underlying mechanistic reasoning to empower your experimental design.

Question 1: "I'm trying to mono-tosylate my diol, but I'm consistently getting a significant amount of the di-tosylated byproduct. What is the primary cause of this issue?"

Answer:

The formation of a di-tosylated byproduct from a substrate with two reactive hydroxyl (-OH) groups is fundamentally a problem of competitive reaction rates. The core issue lies in the relative reactivity of your starting diol versus the mono-tosylated intermediate. Once the first tosylate is formed, the remaining hydroxyl group's reactivity can be influenced by electronic and steric factors. If this second hydroxyl group remains sufficiently reactive and there is an excess of tosyl chloride (TsCl) present, a second tosylation event will occur.

The reaction proceeds via a nucleophilic attack of the hydroxyl group on the sulfur atom of tosyl chloride, typically facilitated by a base like pyridine or triethylamine. The base serves two critical roles: it deprotonates the alcohol to make it a more potent nucleophile, and it neutralizes the HCl byproduct generated during the reaction.

Several factors can exacerbate the formation of the di-tosylated product:

  • Excess Stoichiometry of TsCl: Using more than one equivalent of tosyl chloride provides ample reagent to react with both hydroxyl groups.

  • High Reaction Temperature: Increased temperature accelerates the reaction rate for both the first and second tosylation, often reducing the selectivity for the mono-tosylated product.

  • Extended Reaction Times: Allowing the reaction to proceed for too long, even with stoichiometric control, can provide the necessary time for the slower second tosylation to occur to a significant extent.

To effectively troubleshoot this issue, a systematic optimization of the reaction conditions is necessary, focusing on controlling the stoichiometry, temperature, and reaction kinetics.

Workflow for Diagnosing Di-tosylation Issues

G cluster_0 Troubleshooting Pathway A Start: Di-tosylation Observed B Analyze Stoichiometry: Is [TsCl] > 1.05 eq? A->B C Reduce TsCl to 0.95 - 1.0 eq. Add slowly via syringe pump. B->C Yes D Analyze Temperature: Was reaction run at RT or higher? B->D No F Re-evaluate Results C->F E Perform reaction at 0°C to -20°C. D->E Yes D->F No E->F G Issue Resolved F->G Success H Issue Persists: Consider Protecting Group Strategy F->H Failure G cluster_1 Orthogonal Protection Strategy A Symmetric Diol (HO-R-OH) B Step 1: Selective Protection (e.g., TBDMSCl, Imidazole) A->B C Mono-protected Intermediate (TBDMSO-R-OH) B->C D Step 2: Tosylation (TsCl, Pyridine) C->D E Fully Protected Intermediate (TBDMSO-R-OTs) D->E F Step 3: Deprotection (e.g., TBAF) E->F G Final Mono-tosylated Product (HO-R-OTs) F->G

Scaling up the synthesis of Ethyl 2-(4-methylphenylsulfonamido)acetate: challenges and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for a robust, field-tested guide, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive resource for scaling up the synthesis of Ethyl 2-(4-methylphenylsulfonamido)acetate. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering solutions grounded in chemical principles and validated by experience.

Overview of the Synthesis

The synthesis of this compound, also known as N-tosylglycine ethyl ester, is a cornerstone reaction in medicinal chemistry, providing a key building block for more complex molecules.[1] The most common and direct method involves the nucleophilic substitution reaction between glycine ethyl ester (or its hydrochloride salt) and p-toluenesulfonyl chloride (tosyl chloride).[2] The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

While straightforward in principle, scaling up this synthesis presents challenges related to yield, purity, and process control. This guide is designed to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this reaction?

The reaction proceeds via a nucleophilic attack of the primary amine group of glycine ethyl ester on the electrophilic sulfur atom of tosyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion. The generated hydrochloric acid (HCl) is neutralized by a base present in the reaction mixture.

Q2: Why is the addition of a base crucial for this synthesis?

A base is essential to neutralize the HCl generated during the reaction.[3][4] If not neutralized, the HCl will protonate the starting amine (glycine ethyl ester), rendering it non-nucleophilic and halting the reaction. The hydrochloride salt of the base (e.g., triethylammonium chloride) typically precipitates or is removed during the aqueous workup.

Q3: What are the most common bases used, and how do I choose?

Common choices include tertiary amines like triethylamine (TEA) or pyridine.

  • Triethylamine (TEA): A strong, non-nucleophilic base that is cost-effective and easily removed under vacuum. It is a workhorse for this type of reaction.

  • Pyridine: Can act as both a base and a nucleophilic catalyst. It is often used as the solvent itself in smaller-scale reactions. However, its removal can be more challenging due to its higher boiling point, and it has a notoriously unpleasant odor.[5]

  • 4-Dimethylaminopyridine (DMAP): Typically used in catalytic amounts alongside a stoichiometric base like TEA, especially for less reactive amines or sterically hindered substrates.[5][6]

For a standard scale-up, triethylamine in a solvent like dichloromethane (DCM) is a reliable starting point.

Q4: How do I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most convenient method. A suitable eluent system (e.g., 30-50% Ethyl Acetate in Hexane) should show a clear separation between the starting glycine ethyl ester (which may remain at the baseline), tosyl chloride, and the more non-polar product. The reaction is considered complete when the spot corresponding to the glycine ethyl ester has been consumed.

Q5: Can I use Glycine Ethyl Ester Hydrochloride directly?

Yes, and it is often preferred as it is more stable and less prone to dimerization than the free base.[7][8] However, when using the hydrochloride salt, you must add an additional equivalent of base to neutralize the salt and liberate the free amine in situ before it can react with the tosyl chloride.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses the most common issues encountered during the scale-up of this compound synthesis.

Problem / SymptomPotential Cause(s)Recommended Solutions & Scientific Rationale
Low or No Product Yield 1. Degraded Tosyl Chloride: Tosyl chloride is sensitive to moisture and can hydrolyze to p-toluenesulfonic acid, which is unreactive.[4]1. Use fresh, high-purity tosyl chloride. Store it under anhydrous conditions (e.g., in a desiccator). If degradation is suspected, its melting point can be checked (fresh TsCl melts at 67-69 °C).
2. Insufficient Base: If using glycine ethyl ester hydrochloride, two equivalents of base are needed: one to neutralize the HCl salt and one for the HCl generated by the reaction.2. Verify stoichiometry. Ensure at least 2.1 equivalents of base (e.g., TEA) are used relative to the glycine ethyl ester hydrochloride.
3. Low Reaction Temperature: The reaction rate may be too slow at very low temperatures.3. Optimize temperature. While the initial addition is often done at 0 °C to control exotherm, the reaction can be allowed to warm to room temperature and stirred overnight to ensure completion.[3]
Multiple Spots on TLC; Difficult Purification 1. Di-sulfonylation: The product, a secondary sulfonamide, can be deprotonated by the base and react with another molecule of tosyl chloride to form the N,N-bis(tosyl)glycine ethyl ester impurity.1. Control the addition of tosyl chloride. Add the tosyl chloride solution dropwise to the amine solution at 0 °C. This maintains a low concentration of the electrophile, minimizing the chance of the second sulfonylation.[4] Avoid using a large excess of tosyl chloride.
2. Ester Hydrolysis: During aqueous workup, harsh acidic or basic conditions can lead to the hydrolysis of the ethyl ester, forming the corresponding carboxylic acid impurity.2. Maintain a neutral or slightly acidic pH during workup. Wash the organic layer with a mild acid (e.g., 1M HCl), followed by saturated sodium bicarbonate, and finally brine. Perform washes quickly and at room temperature or below.
Product is a Sticky Oil or Fails to Crystallize 1. Residual Solvent: Solvents like ethyl acetate or DCM can be difficult to remove completely from viscous oils, inhibiting crystallization.[9]1. Use a high-vacuum pump. After initial concentration on a rotary evaporator, place the flask on a high-vacuum line for several hours. Co-evaporation with a more volatile solvent like diethyl ether or dichloromethane can also help.[9]
2. Presence of Impurities: Even small amounts of impurities (like the di-tosylated product or unreacted starting material) can act as crystallization inhibitors.2. Purify via column chromatography. A silica gel column using a gradient of ethyl acetate in hexane is highly effective for removing both more polar and less polar impurities. Alternatively, trituration with a cold, non-polar solvent like hexane or a hexane/ether mixture can often induce crystallization by washing away oily impurities.

Visualizing the Process

A clear understanding of the reaction and troubleshooting logic is critical for success.

reaction_mechanism cluster_reactants Reactants reac1 Glycine Ethyl Ester prod This compound reac1->prod Nucleophilic Attack reac2 Tosyl Chloride reac2->prod byprod HCl prod->byprod salt Base·HCl Salt byprod->salt base Base (e.g., TEA) base->salt

Caption: General reaction scheme for N-tosylation of glycine ethyl ester.

Caption: Troubleshooting workflow for synthesis scale-up.

Detailed Experimental Protocol

This protocol is a robust starting point for a gram-scale synthesis.

Reagents & Materials:

  • Glycine ethyl ester hydrochloride (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.05 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for purification (Ethyl Acetate, Hexane)

Procedure:

  • Reaction Setup: To a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add glycine ethyl ester hydrochloride (1.0 eq) and anhydrous DCM (approx. 5-10 mL per gram of starting material).

  • Base Addition: Cool the suspension to 0 °C using an ice-water bath. Add triethylamine (2.2 eq) dropwise. Stir the mixture at 0 °C for 15-20 minutes. A white precipitate of triethylammonium chloride will form as the free amine is liberated.

  • Tosyl Chloride Addition: Dissolve p-toluenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the tosyl chloride solution to the reaction mixture dropwise over 30-45 minutes, ensuring the internal temperature remains below 5-10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction by TLC until the starting amine is consumed.

  • Workup - Quenching: Cool the mixture back to 0 °C and slowly add water to quench the reaction. Transfer the mixture to a separatory funnel.

  • Workup - Extraction:

    • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

    • Dry the separated organic layer over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, often a pale yellow oil or waxy solid, can be purified.

    • Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed. Allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the white solid by vacuum filtration.

    • Column Chromatography: If recrystallization is unsuccessful, purify on a silica gel column using an appropriate ethyl acetate/hexane eluent system.

References

Technical Support Center: Monitoring Tosylation Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the monitoring of tosylation reactions using Thin Layer Chromatography (TLC). As a critical tool for reaction monitoring, mastering TLC analysis ensures efficient and successful synthesis of tosylates.

The Core Principle: A Change in Polarity

The tosylation of an alcohol (R-OH) with tosyl chloride (TsCl) in the presence of a base like pyridine fundamentally alters the polarity of the starting material. The hydroxyl group (-OH) is polar and capable of hydrogen bonding, causing it to adhere strongly to the polar silica gel on a TLC plate. This results in a lower Retention Factor (Rf).

The product, a tosylate (R-OTs), is significantly less polar. The bulky, non-polar tosyl group masks the polar sulfonate ester, and the ability to hydrogen bond is eliminated.[1] Consequently, the tosylate product interacts less with the silica gel and travels further up the TLC plate with the mobile phase, resulting in a higher Rf value. Understanding this polarity shift is the key to interpreting your TLC results.

Troubleshooting Guide

This section addresses specific issues you may encounter while running a TLC analysis of your tosylation reaction.

Q1: My starting material and product spots have the same or very similar Rf values. How can I get better separation?

This is a common issue indicating that the polarity of your mobile phase (eluent) is not optimal for separating the alcohol and the tosylate.[2]

  • Causality: The eluent's polarity is either too high, causing both spots to travel to the top of the plate (high Rf), or too low, leaving both spots near the baseline (low Rf).[3]

  • Solutions:

    • Adjust Polarity: The goal is to find a solvent system where the starting alcohol has an Rf of ~0.2-0.3 and the product tosylate has an Rf of ~0.5-0.7.[4]

      • If spots are too low (low Rf): Your eluent is not polar enough. Increase the proportion of the polar solvent. For a common hexane/ethyl acetate system, increase the amount of ethyl acetate.[3][5]

      • If spots are too high (high Rf): Your eluent is too polar. Decrease the proportion of the polar solvent (increase the amount of hexane).[3][5]

    • Change Solvent System: If adjusting the ratio of your current system doesn't work, switch to a different solvent combination. Sometimes, changing the nature of the solvents (e.g., using dichloromethane/methanol) can improve separation even if the overall polarity is similar.[2]

Q2: I see a prominent streak originating from the baseline in my reaction lane. What's causing this?

Streaking is a frequent problem that can obscure the results of your TLC.[6][7]

  • Causality & Solutions:

    • Sample Overloading: This is the most common cause. The sample is too concentrated, leading to a continuous band instead of a distinct spot.[5][6][7][8]

      • Solution: Dilute the aliquot from your reaction mixture significantly before spotting it on the TLC plate.

    • Presence of Salts: Tosylation reactions using a base like pyridine or triethylamine generate hydrochloride salts as a byproduct (e.g., pyridinium hydrochloride). These salts are very polar and do not elute, causing significant streaking from the baseline.[3]

      • Solution: Before spotting, dilute a small aliquot of the reaction mixture with ethyl acetate and filter it through a small plug of silica gel in a Pasteur pipette to remove the baseline salts.

    • Highly Acidic/Basic Compounds: If your molecule has other strongly acidic or basic functional groups, it can interact irregularly with the silica gel.[6]

      • Solution: Add a very small amount (e.g., 0.1-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your mobile phase.[5]

Q3: My TLC shows a spot for my starting material, but no new, higher Rf spot for the product. Does this mean the reaction failed?

Not necessarily. While it could indicate a failed reaction, there are other common explanations.

  • Causality & Solutions:

    • Invisible Spots: Many alcohols and their corresponding tosylates are not UV-active, meaning they won't appear as dark spots under a UV lamp unless they contain an aromatic ring or conjugated system.[3][9]

      • Solution: You must use a chemical stain to visualize the spots. Potassium permanganate (KMnO₄) or p-anisaldehyde stains are excellent choices.[3]

    • Sample Too Dilute: The concentration of the product in your reaction mixture might be too low to be detected by a single spot.[5][8]

      • Solution: Try spotting the TLC plate multiple times in the same location, ensuring the solvent dries completely between each application to concentrate the sample on the baseline.[5][8]

    • Stain Inactivity: The chemical stain may be old or degraded.[3]

      • Solution: Prepare a fresh batch of the staining solution. p-Anisaldehyde stain, for example, degrades over time and should be stored refrigerated and protected from light.[10][11]

Q4: I see multiple spots in my reaction lane besides the starting material. What are they?

The appearance of unexpected spots can indicate side reactions or the presence of other reagents.

  • Causality & Solutions:

    • Side Products: Tosylation can sometimes be accompanied by side reactions. The most common is an elimination reaction (E2), especially with secondary alcohols at higher temperatures, which produces an alkene.[12] Another possibility, though less common, is a substitution reaction (SN2) by the chloride from TsCl, forming an alkyl chloride.[13][14]

      • Solution: Monitor reaction temperature carefully; lower temperatures (e.g., 0 °C) often minimize elimination.[12] The identity of side products can be inferred by their polarity or confirmed by other analytical methods.

    • Reagents: One of the spots could be unreacted tosyl chloride or p-toluenesulfonic acid (from hydrolysis of TsCl).

      • Solution: Run a TLC with all individual starting materials (alcohol, TsCl) on separate lanes to identify their positions. A co-spot lane (spotting both the starting material and reaction mixture in the same place) is crucial for confirming the identity of the starting material spot within the reaction mixture.[3]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best mobile phase for my tosylation reaction?

Choosing the right solvent system is often a process of trial and error, but it can be guided by the polarity of your specific alcohol.[4][15]

  • General Strategy: Start with a binary mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane).[16] A common starting point is a 4:1 or 3:1 mixture of Hexane:Ethyl Acetate.[3]

  • Aim for Ideal Rf: Adjust the solvent ratio until you achieve good separation, with the product spot having an Rf value between 0.3 and 0.6.[4]

Substrate TypeStarting Solvent Ratio (Hexane:Ethyl Acetate)Polarity Adjustment
Primary Alcohols4:1 to 2:1May require a slightly more polar system (more EtOAc).
Secondary Alcohols9:1 to 4:1Often separates well in standard non-polar systems.
Phenols3:1 to 1:1More polar; will require a higher proportion of EtOAc.

Q2: Which visualization stains are best for tosylation reactions, and what should I expect to see?

Since alcohols and tosylates are often UV-inactive, chemical stains are essential.

  • Potassium Permanganate (KMnO₄):

    • Mechanism: This stain reacts with compounds that can be oxidized.[17]

    • Appearance: The starting alcohol will readily react, appearing as a bright yellow or brownish spot on a purple/pink background.[3][17] The tosylate product is much less reactive and may not stain at all or will appear as a much fainter spot. This difference in reactivity is a powerful tool for confirming the reaction's progress.

  • p-Anisaldehyde:

    • Mechanism: This is a general-purpose stain that reacts with many nucleophilic functional groups to produce colored spots upon heating.[11][18]

    • Appearance: It is known for giving a range of colors for different compounds, which can help distinguish the product from the starting material and any side products.[2][10] Alcohols often give distinct blue, green, or purple spots.[10]

Q3: How do I properly set up and run a TLC plate for reaction monitoring?

Following a systematic protocol is key to obtaining reproducible and clear results.

TLC_Workflow cluster_prep Plate Preparation cluster_spot Sample Application cluster_dev Development & Visualization A 1. Draw Baseline (pencil, ~1 cm from bottom) B 2. Mark Lanes (SM, Co-spot, Rxn) A->B C 3. Spot Samples (use capillary, keep spots small) B->C D Spot SM (Starting Material) E Co-spot (SM + Rxn Mixture) F Spot Rxn (Reaction Mixture) G 4. Develop Plate (in chamber with eluent) F->G H 5. Dry Plate (mark solvent front) G->H I 6. Visualize (UV lamp first, then stain) H->I J 7. Analyze Results (calculate Rf values) I->J

Protocol: Performing a TLC Analysis for a Tosylation Reaction
  • Plate Preparation: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).[3][16]

  • Spotting:

    • In the "SM" lane, spot a diluted solution of your starting alcohol.

    • In the "Rxn" lane, spot a diluted aliquot of your reaction mixture.

    • In the "Co" lane, first spot the starting material, and then spot the reaction mixture directly on top of it. This lane is crucial for unambiguously identifying the starting material spot in your reaction lane.[3]

    • Pro-Tip: Use a fine capillary tube to apply the samples. Keep the spots as small and concentrated as possible for the best resolution.[8]

  • Development: Place the plate in a sealed TLC chamber containing your chosen mobile phase. Ensure the solvent level is below your baseline.[8] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • View the plate under a UV lamp (254 nm) and circle any visible spots.

    • Next, dip the plate into your chosen chemical stain (e.g., KMnO₄ or p-anisaldehyde) using forceps.

    • Gently warm the plate with a heat gun until the colored spots develop.[19]

  • Analysis: The reaction is complete when the starting material spot in the "Rxn" lane has completely disappeared, and a new, higher-Rf spot corresponding to the product is prominent. Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front) for your records.

References

Validation & Comparative

A Senior Application Scientist's Guide to Structural Elucidation: 1H NMR Analysis and Peak Assignment of Ethyl 2-(4-methylphenylsulfonamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and molecular characterization, the unambiguous determination of a molecule's structure is paramount. For researchers and scientists, this process relies on a suite of analytical techniques, each providing a unique piece of the structural puzzle. This guide provides an in-depth analysis of Ethyl 2-(4-methylphenylsulfonamido)acetate, a sulfonamide derivative, with a primary focus on 1H Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the nuances of peak assignment and compare the insights gained from 1H NMR with those from complementary techniques such as 13C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This comparative approach is designed to equip researchers with the expertise to select the most effective combination of analytical tools for comprehensive structural elucidation.

The Central Role of 1H NMR in Structural Analysis

1H NMR spectroscopy stands as a cornerstone technique in organic chemistry for its ability to provide detailed information about the hydrogen atoms within a molecule. The chemical environment of each proton dictates its resonance frequency (chemical shift), the number of neighboring protons influences the splitting pattern (multiplicity), and the area under each peak (integration) corresponds to the number of protons it represents.[1][2] By carefully analyzing these parameters, we can piece together the connectivity and stereochemistry of a molecule.

Experimental Protocol: 1H NMR Sample Preparation and Acquisition

A high-quality NMR spectrum begins with meticulous sample preparation.[3][4][5][6] The following protocol ensures optimal results for the analysis of this compound.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl3)

  • 5 mm NMR tube

  • Pasteur pipette

  • Cotton or glass wool

Procedure:

  • Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of CDCl3 in a clean, dry vial.

  • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube and carefully wipe the outside to remove any contaminants.

  • Insert the sample into the NMR spectrometer.

  • Acquire the 1H NMR spectrum according to the instrument's standard operating procedures. This typically involves locking onto the deuterium signal of the solvent, shimming to optimize magnetic field homogeneity, and tuning the probe.

In-Depth 1H NMR Analysis of this compound

The 1H NMR spectrum of this compound in CDCl3 reveals a set of distinct signals that can be unequivocally assigned to the protons in the molecule.

Molecular Structure:

Caption: Molecular Structure of this compound

Table 1: 1H NMR Peak Assignments for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.75Doublet7.72HAr-H (ortho to SO2)
7.32Doublet7.72HAr-H (meta to SO2)
5.12Triplet5.81HNH
4.08Quartet6.92HO-CH2-CH3
3.77Doublet6.22HN-CH2-C=O
2.46Singlet-3HAr-CH3
1.18Triplet6.73HO-CH2-CH3

Data sourced from a study on the synthesis of sulfonamides.[2]

Interpretation:

  • Aromatic Protons (7.75 and 7.32 ppm): The two doublets in the aromatic region are characteristic of a para-substituted benzene ring. The downfield shift of the doublet at 7.75 ppm is due to the deshielding effect of the electron-withdrawing sulfonyl group on the ortho protons. The doublet at 7.32 ppm corresponds to the meta protons.

  • Amide Proton (5.12 ppm): The triplet at 5.12 ppm is assigned to the NH proton. Its splitting into a triplet indicates coupling with the adjacent CH2 group (N-CH2).

  • Ethyl Ester Protons (4.08 and 1.18 ppm): The quartet at 4.08 ppm and the triplet at 1.18 ppm are characteristic of an ethyl group. The CH2 protons are split into a quartet by the neighboring CH3 group, and the CH3 protons are split into a triplet by the adjacent CH2 group.

  • Methylene Protons (3.77 ppm): The doublet at 3.77 ppm is assigned to the CH2 group attached to the nitrogen. The coupling with the single NH proton results in a doublet.

  • Methyl Protons on the Ring (2.46 ppm): The singlet at 2.46 ppm corresponds to the three protons of the methyl group attached to the aromatic ring. The absence of splitting is expected as there are no adjacent protons.

A Comparative Analysis: Beyond 1H NMR

While 1H NMR provides a wealth of information, a comprehensive structural confirmation necessitates the use of complementary analytical techniques.

13C NMR Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Table 2: 13C NMR Peak Assignments for this compound

Chemical Shift (δ, ppm)Assignment
168.8C=O (Ester)
143.9Ar-C (ipso to SO2)
136.1Ar-C (ipso to CH3)
129.8Ar-CH (meta to SO2)
127.3Ar-CH (ortho to SO2)
61.9O-CH2-CH3
44.2N-CH2-C=O
21.5Ar-CH3
13.9O-CH2-CH3

Data sourced from a study on the synthesis of sulfonamides.[2]

The 13C NMR spectrum confirms the presence of all 11 carbon atoms in the molecule and their respective functional groups, corroborating the structure deduced from the 1H NMR data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key FT-IR Absorption Bands for this compound

Wavenumber (cm-1)Functional Group
3226N-H Stretch
1732C=O Stretch (Ester)
1598C=C Stretch (Aromatic)
1372 and 1154S=O Stretch (Sulfonamide)

Data sourced from a study on the synthesis of sulfonamides.[2]

The FT-IR spectrum clearly indicates the presence of the key functional groups: the N-H of the sulfonamide, the carbonyl of the ester, the aromatic ring, and the sulfonyl group. This provides crucial, albeit less detailed, structural information compared to NMR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and identifying structural motifs.

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
257Molecular Ion [M]+
184[M - C2H5O2C]+
155[M - C2H5O2CCH2N]+

Data sourced from the PubChem database.[7]

The mass spectrum shows a molecular ion peak at m/z 257, which corresponds to the molecular weight of the compound (C11H15NO4S). The fragmentation pattern is also consistent with the proposed structure.

Workflow for Comprehensive Structural Elucidation

The following workflow illustrates the synergistic use of these analytical techniques for robust structural characterization.

G cluster_0 Initial Analysis cluster_1 Primary Structural Determination cluster_2 Structural Confirmation & Refinement Sample Preparation Sample Preparation 1H NMR Acquisition 1H NMR Acquisition Sample Preparation->1H NMR Acquisition 1H NMR Data Analysis 1H NMR Data Analysis 1H NMR Acquisition->1H NMR Data Analysis Chemical Shifts Multiplicity Integration Proposed Structure Proposed Structure 1H NMR Data Analysis->Proposed Structure 13C NMR Analysis 13C NMR Analysis Proposed Structure->13C NMR Analysis FT-IR Analysis FT-IR Analysis Proposed Structure->FT-IR Analysis Mass Spec Analysis Mass Spec Analysis Proposed Structure->Mass Spec Analysis Final Structure Confirmation Final Structure Confirmation 13C NMR Analysis->Final Structure Confirmation FT-IR Analysis->Final Structure Confirmation Mass Spec Analysis->Final Structure Confirmation

Caption: Workflow for structural elucidation of organic molecules.

Conclusion: An Integrated Approach for Unwavering Confidence

The structural elucidation of this compound serves as a compelling case study for the power of an integrated analytical approach. While 1H NMR spectroscopy provides the most detailed initial picture of the molecular structure, its findings are significantly strengthened when corroborated by 13C NMR, FT-IR, and Mass Spectrometry. Each technique offers a unique perspective, and their combined data provides an unassailable confirmation of the molecular identity. For researchers in drug development and other scientific fields, mastering the interpretation of these diverse datasets is not just a technical skill, but a critical component of ensuring the integrity and validity of their scientific endeavors.

References

Comparison of reactivity between Ethyl 2-(4-methylphenylsulfonamido)acetate and methyl 2-(4-methylphenylsulfonamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that can significantly impact the efficiency and outcome of a synthetic route. The two closely related compounds, Ethyl 2-(4-methylphenylsulfonamido)acetate and Mthis compound, are versatile building blocks in organic synthesis. At first glance, the difference between an ethyl and a methyl ester may seem trivial. However, this subtle structural variation can lead to notable differences in reactivity, influencing reaction rates, yields, and even the feasibility of certain transformations. This guide provides an in-depth comparison of the reactivity of these two compounds, supported by established principles of organic chemistry and analogous experimental observations.

Introduction to the Molecules

This compound and Mthis compound, also known as ethyl and methyl tosylglycinate respectively, share a common N-tosylated glycine backbone. The tosyl (4-methylphenylsulfonyl) group is a robust protecting group for the amine and a good activating group, while the ester functionality provides a handle for various chemical modifications.

CompoundStructureMolecular FormulaMolecular Weight
This compoundthis compoundC11H15NO4S257.31 g/mol [1]
Mthis compoundMthis compoundC10H13NO4S243.28 g/mol [2]

The primary focus of this guide is to dissect how the seemingly minor difference between the ethyl (-CH2CH3) and methyl (-CH3) ester groups influences the reactivity of these molecules in two key transformations: N-alkylation of the sulfonamide nitrogen and hydrolysis of the ester.

Theoretical Framework: Steric and Electronic Effects

The reactivity of esters is primarily governed by a combination of steric and electronic effects.[3] Understanding these principles is crucial for predicting the behavior of our target molecules.

  • Steric Hindrance: The ethyl group is larger than the methyl group. This increased bulk can hinder the approach of nucleophiles to the electrophilic centers of the molecule, namely the carbonyl carbon of the ester and the nitrogen of the sulfonamide (in the case of N-alkylation of its conjugate base). This steric hindrance is expected to decrease the rate of reaction for the ethyl ester compared to the methyl ester.[4][5]

  • Electronic Effects: Both methyl and ethyl groups are electron-donating through an inductive effect (+I effect). The ethyl group is slightly more electron-donating than the methyl group. In the context of ester hydrolysis, a greater electron-donating effect from the alkyl group of the ester will slightly destabilize the partial positive charge on the carbonyl carbon, making it marginally less electrophilic. This would suggest a slightly slower rate of nucleophilic attack for the ethyl ester.

In most cases of nucleophilic acyl substitution and reactions involving steric crowding, the steric effect is the more dominant factor in determining relative reactivity.[3]

Comparative Reactivity in Key Transformations

N-Alkylation of the Sulfonamide

The nitrogen atom of the sulfonamide is acidic and can be deprotonated by a suitable base to form a nucleophilic anion, which can then be alkylated.

N_Alkylation Substrate R-TsN-CH2COOR' Anion [R-TsN-CH2COOR']⁻ Substrate->Anion - H⁺ Base Base Product R-TsN(R'')-CH2COOR' Anion->Product + R''-X AlkylHalide R''-X

Caption: General workflow for the N-alkylation of a tosylglycine ester.

Expected Reactivity Difference:

The deprotonation step is unlikely to be significantly affected by the nature of the ester group. However, the subsequent nucleophilic attack by the sulfonamide anion on an alkyl halide will be influenced by steric factors. The bulkier ethyl ester group will create a more sterically crowded environment around the nitrogen atom compared to the methyl ester. This increased steric hindrance would be expected to decrease the rate of N-alkylation for the ethyl ester relative to the methyl ester . Studies on the alkylation of glycine imines have shown that steric factors can significantly impact the success and rate of the reaction.[5]

Ester Hydrolysis

Ester hydrolysis, typically carried out under acidic or basic conditions, involves the nucleophilic attack of water or a hydroxide ion on the carbonyl carbon of the ester.

Hydrolysis_Workflow cluster_reaction Base-Catalyzed Hydrolysis cluster_workup Acidic Work-up Ester R-COOR' Tetrahedral_Intermediate Tetrahedral Intermediate R-C(O⁻)(OH)OR' Ester->Tetrahedral_Intermediate Nucleophilic Attack OH OH⁻ Carboxylate R-COO⁻ Tetrahedral_Intermediate->Carboxylate Collapse & Leaving Group Expulsion Alcohol R'-OH Carboxylic_Acid R-COOH Carboxylate->Carboxylic_Acid Protonation (H₃O⁺)

References

A Comparative Guide to N-Alkylation: Evaluating Ethyl 2-(4-methylphenylsulfonamido)acetate Against Conventional Alkylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the N-alkylation of amines stands as a cornerstone transformation for the construction of complex molecular architectures. The choice of alkylating agent is paramount, directly influencing reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an in-depth comparison of Ethyl 2-(4-methylphenylsulfonamido)acetate, a tosyl-activated amino acid ester, with conventional alkylating agents such as ethyl bromoacetate and ethyl tosylate. We will delve into the mechanistic underpinnings, present comparative experimental data, and offer detailed protocols to empower researchers in making informed decisions for their synthetic endeavors.

The Critical Role of the Alkylating Agent in N-Alkylation

N-alkylation, a nucleophilic substitution reaction, is fundamental to the synthesis of secondary and tertiary amines. These moieties are prevalent in a vast number of biologically active compounds. The efficiency of this transformation is largely dictated by the nature of the alkylating agent, specifically the leaving group's ability to depart and the electrophilicity of the carbon center.

Traditional alkylating agents, such as alkyl halides and sulfonates, have been the workhorses in this field. However, the increasing demand for milder reaction conditions, improved chemoselectivity, and the synthesis of complex polyfunctional molecules necessitates the exploration of alternative reagents. This compound presents an intriguing alternative, incorporating a tosyl group that significantly influences its reactivity.

Comparative Analysis of Alkylating Agents

To provide a clear and objective comparison, we will evaluate the performance of this compound against two widely used alkylating agents: ethyl bromoacetate (an α-halo ester) and ethyl tosylate (a sulfonate ester). We will consider their reactivity, handling characteristics, and performance in the N-alkylation of a model primary amine, benzylamine.

Mechanism of Action

The N-alkylation with all three agents proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the alkylating agent, leading to the displacement of the leaving group.

  • Ethyl Bromoacetate: The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack.

  • Ethyl Tosylate: The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting anion. This generally leads to higher reactivity compared to alkyl halides.[1][2]

  • This compound: In this molecule, the tosyl group is attached to the nitrogen of the glycine ethyl ester. The N-tosyl group is a strong electron-withdrawing group, which increases the acidity of the N-H proton. Once deprotonated, the resulting anion is a potent nucleophile. However, for its use as an alkylating agent, the reaction proceeds by nucleophilic attack of an external amine on the ethyl group of the ester, with the N-tosylglycinate acting as the leaving group. Alternatively, and more commonly, the amine attacks the carbonyl carbon, leading to amidation. For the purpose of this guide, we will consider its potential as an N-ethylating agent.

Diagram of the N-Alkylation Workflow

workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Amine Primary/Secondary Amine Reaction_Mixture Reaction Mixture Amine->Reaction_Mixture Alkylating_Agent Alkylating Agent (e.g., this compound, Ethyl Bromoacetate, Ethyl Tosylate) Alkylating_Agent->Reaction_Mixture Base Base (e.g., K2CO3, Cs2CO3, Et3N) Base->Reaction_Mixture Solvent Solvent (e.g., DMF, Acetonitrile, THF) Solvent->Reaction_Mixture Temperature Temperature (Room Temp. to Reflux) Temperature->Reaction_Mixture Product N-Alkylated Amine Reaction_Mixture->Product Byproduct Byproduct (e.g., H-X, Salt) Reaction_Mixture->Byproduct

Caption: General workflow for the N-alkylation of amines.

Experimental Data Comparison

The following table summarizes typical reaction conditions and yields for the N-alkylation of benzylamine with the three selected alkylating agents. The data is collated from various sources to provide a comparative overview.

Alkylating AgentAmineBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl BromoacetateBenzylamineCs₂CO₃DMF252498[1]
Ethyl TosylateAnilineK₂CO₃DMF801285[3]
This compoundBenzylamineK₂CO₃DMF8024Data not available

Discussion of Efficiency and Practical Considerations

Ethyl Bromoacetate is a cost-effective and readily available reagent. It demonstrates high reactivity, especially with a suitable base like cesium carbonate, which effectively promotes mono-alkylation and suppresses the common side reaction of dialkylation.[1] However, α-halo esters are lachrymators and require careful handling.

Ethyl Tosylate is generally more reactive than the corresponding bromide due to the excellent leaving group ability of the tosylate anion.[1][2] This heightened reactivity can be advantageous in cases where the amine is less nucleophilic. However, tosylates are typically more expensive than halides.

This compound presents a more complex scenario. While structurally it contains an ethyl ester that could theoretically act as an alkylating group, its primary and well-documented role in synthesis is as an N-protected glycine derivative. The electron-withdrawing nature of the N-tosyl group makes the α-protons acidic and the N-H proton readily removable, facilitating its use in peptide couplings and as a nucleophile in other reactions. Its utility as an N-ethylating agent for external amines is not a common application, and its efficiency in this role is expected to be significantly lower than dedicated alkylating agents like ethyl tosylate or ethyl bromoacetate. The likely competing reaction would be amidation at the ester carbonyl.

Experimental Protocols

Below are detailed, step-by-step methodologies for the N-alkylation of benzylamine with ethyl bromoacetate and a general protocol for N-alkylation with a tosylate, which can be adapted for ethyl tosylate.

Protocol 1: N-Alkylation of Benzylamine with Ethyl Bromoacetate

Materials:

  • Benzylamine

  • Ethyl bromoacetate

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of benzylamine (1.0 equivalent) in anhydrous DMF, add cesium carbonate (1.5 equivalents).

  • Slowly add ethyl bromoacetate (1.1 equivalents) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-benzylglycine ethyl ester.

Protocol 2: General Procedure for N-Alkylation of an Amine with an Alkyl Tosylate

Materials:

  • Primary or secondary amine

  • Alkyl tosylate (e.g., Ethyl tosylate)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Acetonitrile or DMF

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 equivalent) in anhydrous acetonitrile or DMF.

  • Add potassium carbonate (2.0 equivalents).

  • Add the alkyl tosylate (1.2 equivalents) to the suspension.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-alkylated amine.

  • Purify the product by column chromatography if necessary.

Conclusion and Recommendations

For the straightforward N-alkylation to introduce an ethyl acetate moiety, ethyl bromoacetate offers a highly efficient and cost-effective solution, particularly when mono-alkylation is desired. The use of cesium carbonate as a base is highly recommended for achieving high yields and selectivity.[1]

Ethyl tosylate serves as a more reactive alternative, which can be beneficial for less nucleophilic amines or when faster reaction times are desired, albeit at a higher reagent cost.

This compound is not a conventional or efficient choice for the N-alkylation of primary amines to introduce an ethyl group. Its chemical properties are geared towards its use as a protected amino acid building block. Researchers seeking to perform N-alkylation should opt for established alkylating agents like alkyl halides or sulfonates for predictable and efficient outcomes.

This guide underscores the importance of selecting the appropriate reagent based on the specific synthetic challenge. While novel reagents can offer unique reactivity, established methods often provide the most reliable and efficient pathways to desired products.

References

A Comparative Guide to the Characterization of Ethyl 2-(p-toluenesulfonamido)acetate using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. Ethyl 2-(p-toluenesulfonamido)acetate, a sulfonamide derivative, represents a class of compounds with significant interest in medicinal chemistry. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of mass spectrometry-based approaches for the characterization of this molecule, alongside alternative analytical techniques. We will delve into the causality behind experimental choices, ensuring a robust and validated understanding of the molecule's identity and structure.

The Central Role of Mass Spectrometry in Structural Verification

Mass spectrometry (MS) stands as a cornerstone technique for the characterization of synthetic compounds due to its exceptional sensitivity, speed, and ability to provide detailed structural information from minute sample quantities. For a molecule like Ethyl 2-(p-toluenesulfonamido)acetate, MS not only confirms the molecular weight but also offers invaluable insights into its structural integrity through the analysis of fragmentation patterns.

The choice of ionization technique is a critical first step in mass spectrometry. For Ethyl 2-(p-toluenesulfonamido)acetate, both soft and hard ionization methods can be employed, each providing complementary information. Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecule, [M+H]+, providing a clear indication of the molecular weight. In contrast, Electron Ionization (EI), a hard ionization technique often coupled with Gas Chromatography (GC-MS), imparts significant energy to the molecule, leading to extensive fragmentation. This fragmentation is highly reproducible and creates a characteristic "fingerprint" of the molecule, aiding in its definitive identification.

Unraveling the Fragmentation Pathway: A Predictive Approach

While a publicly available mass spectrum for Ethyl 2-(p-toluenesulfonamido)acetate is not readily accessible, a predictive fragmentation pattern can be constructed based on the known fragmentation behaviors of sulfonamides and ethyl esters. This predictive approach is a powerful tool in the absence of a reference spectrum and is a common practice in the field.

The molecular weight of Ethyl 2-(p-toluenesulfonamido)acetate (C11H15NO4S) is 257.31 g/mol .

Key Predicted Fragmentation Pathways:

  • Loss of the Ethoxy Group (-OC2H5): A common fragmentation for ethyl esters, leading to the formation of an acylium ion.

  • Loss of the Ethyl Group (-C2H5): Cleavage of the ethyl group from the ester moiety.

  • Sulfur Dioxide (SO2) Elimination: A characteristic fragmentation of sulfonamides, often occurring through a rearrangement process.[1][2]

  • Cleavage of the N-S Bond: This can lead to the formation of the p-toluenesulfonyl cation or the corresponding amine fragment.

  • Formation of the Tropylium Cation: The p-toluenesulfonyl group can rearrange to form the highly stable tropylium cation at m/z 91.

The following diagram illustrates the predicted fragmentation pathway of Ethyl 2-(p-toluenesulfonamido)acetate under mass spectrometry.

fragmentation_pathway Ethyl 2-(p-toluenesulfonamido)acetate Ethyl 2-(p-toluenesulfonamido)acetate m/z 257 [M]+ m/z 257 [M]+ m/z 212 m/z 212 m/z 257 [M]+->m/z 212 - C2H5O m/z 193 m/z 193 m/z 257 [M]+->m/z 193 - SO2 m/z 155 m/z 155 m/z 257 [M]+->m/z 155 - CH2COOC2H5 m/z 91 m/z 91 m/z 155->m/z 91 - SO2 caption Predicted fragmentation of Ethyl 2-(p-toluenesulfonamido)acetate.

Caption: Predicted fragmentation of Ethyl 2-(p-toluenesulfonamido)acetate.

A Comparative Analysis of Characterization Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization often involves orthogonal techniques that provide complementary information. The following table compares mass spectrometry with Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the characterization of Ethyl 2-(p-toluenesulfonamido)acetate.

TechniqueInformation ProvidedAdvantagesDisadvantages
Mass Spectrometry (MS) Molecular weight and structural information from fragmentation.High sensitivity, small sample requirement, fast analysis time.Isomers can be difficult to distinguish without tandem MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and the connectivity of atoms.Provides unambiguous structure determination.Lower sensitivity, larger sample requirement, longer analysis time.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Fast and non-destructive.Provides limited structural information on its own.

Experimental Protocols for Robust Characterization

To ensure the generation of high-quality, reproducible data, the following experimental protocols are recommended.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the preferred method for the sensitive and selective analysis of Ethyl 2-(p-toluenesulfonamido)acetate, particularly in complex matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan for initial characterization.

  • Precursor Ion: m/z 258 [M+H]+.

  • Product Ions: Based on the predicted fragmentation, key product ions to monitor would be m/z 212, 193, 155, and 91. The collision energy for each transition should be optimized.

The following diagram outlines the general workflow for LC-MS/MS analysis.

workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Dissolution Sample Dissolution Injection Injection Sample Dissolution->Injection C18 Column C18 Column Injection->C18 Column Mobile Phase Gradient ESI Source ESI Source C18 Column->ESI Source Quadrupole 1 Quadrupole 1 ESI Source->Quadrupole 1 Ionization Collision Cell Collision Cell Quadrupole 1->Collision Cell Precursor Selection Quadrupole 2 Quadrupole 2 Collision Cell->Quadrupole 2 Fragmentation Detector Detector Quadrupole 2->Detector Product Ion Scan Data Analysis Data Analysis Detector->Data Analysis caption LC-MS/MS workflow for sulfonamide analysis.

Caption: LC-MS/MS workflow for sulfonamide analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be a valuable tool, particularly for confirming the identity of the compound through its characteristic fragmentation pattern.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: A temperature ramp from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) to ensure elution of the analyte.

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions:

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-300.

Conclusion

The characterization of Ethyl 2-(p-toluenesulfonamido)acetate is effectively achieved through the strategic application of mass spectrometry. While LC-MS/MS provides unparalleled sensitivity and selectivity for quantification, GC-MS offers a robust method for structural confirmation through its reproducible fragmentation patterns. By complementing these techniques with NMR and IR spectroscopy, researchers can achieve an unambiguous and comprehensive understanding of this important sulfonamide derivative, ensuring the integrity and quality of their scientific endeavors.

References

Beyond the Peptide Bond: A Comparative Guide to Ethyl Tosylglycinate and Boc-Glycine in Advanced Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of Glycine Equivalents in Complex Synthesis

In the intricate world of organic synthesis, particularly in the design of novel therapeutics and functional biomolecules, glycine serves as a fundamental building block. Its simplicity, however, belies the diverse reactivity that can be unlocked through strategic N-protection. For researchers, scientists, and drug development professionals, the choice between different protected glycine derivatives is a critical decision that dictates the feasibility and efficiency of a synthetic route. Two of the most common reagents in this class are tert-butyloxycarbonyl (Boc)-glycine and Ethyl tosylglycinate.

While Boc-glycine is a cornerstone of traditional solid-phase peptide synthesis (SPPS), its utility in synthetic pathways requiring the functionalization of the α-carbon is limited. This guide provides an in-depth technical comparison, demonstrating the distinct advantages of Ethyl tosylglycinate in specific synthetic routes that diverge from conventional peptide coupling. We will explore the chemical principles underpinning the unique reactivity of the N-tosyl group and provide experimental context for its application in the synthesis of complex, non-proteinogenic amino acids and peptoid-related structures. This guide is intended to equip the practicing chemist with the rationale to select the optimal glycine equivalent for their specific synthetic challenge.

The Dichotomy of Protection: Unveiling the Synthetic Potential of N-Tosyl vs. N-Boc

The divergent reactivity of Ethyl tosylglycinate and Boc-glycine stems directly from the electronic properties of the tosyl (Ts) and Boc protecting groups. The Boc group, a carbamate, is valued for its stability under a wide range of conditions and its facile removal with moderate acid, such as trifluoroacetic acid (TFA). This makes it ideal for the iterative deprotection and coupling cycles of peptide synthesis.[1] However, the Boc group does not significantly activate the α-carbon of the glycine backbone for C-C bond formation.

In stark contrast, the p-toluenesulfonyl (tosyl) group is a powerful electron-withdrawing group. When attached to the glycine nitrogen, it imparts several key properties that open up unique synthetic avenues:

  • Increased Acidity of α-Protons: The inductive effect of the sulfonamide significantly increases the acidity of the protons on the α-carbon. While the pKa of the α-proton of an N-protected glycine ester can be in the range of 18-25, the N-tosyl group facilitates deprotonation under moderately basic conditions to form a stabilized glycine enolate.[2][3] This enolate is a potent nucleophile.

  • Stability of the Sulfonamide: The N-S bond of the sulfonamide is exceptionally stable to a wide range of reaction conditions, including those that would cleave a Boc group. Deprotection of the tosyl group requires more forcing conditions, such as strong acid (e.g., HBr/phenol) or reductive cleavage (e.g., sodium in liquid ammonia), which allows for its persistence through multi-step syntheses.[4]

This fundamental difference in electronic character dictates that while Boc-glycine is primarily a building block for chain elongation at the N- or C-terminus, Ethyl tosylglycinate excels as a nucleophilic glycine equivalent for the construction of C-substituted and α,α-disubstituted amino acids.

Synthetic Route Deep Dive I: α-Alkylation for the Synthesis of Non-Proteinogenic Amino Acids

A significant advantage of Ethyl tosylglycinate lies in its utility for the synthesis of α-substituted and α,α-disubstituted amino acids, which are crucial components of many peptidomimetics and bioactive molecules.[5][6][7] The enhanced acidity of the α-protons allows for efficient deprotonation to form a glycine enolate, which can then be alkylated with a variety of electrophiles.

dot

Alkylation_Workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_end Final Products A Ethyl Tosylglycinate B Deprotonation (e.g., NaH, LDA) A->B Base C Glycine Enolate (Nucleophile) B->C Formation D Alkylation (R-X) C->D Electrophile E Mono-alkylated Product D->E F Second Deprotonation & Alkylation (R'-X) E->F Iterative Alkylation H α-Substituted Amino Acid Derivative E->H Hydrolysis & Deprotection G Di-alkylated Product F->G I α,α-Disubstituted Amino Acid Derivative G->I Hydrolysis & Deprotection

Caption: Workflow for the synthesis of substituted amino acids using Ethyl tosylglycinate.

Boc-glycine is not amenable to this type of reaction under standard basic conditions, as the α-protons are not sufficiently acidic for efficient enolate formation. Attempts to deprotonate Boc-glycine esters with strong bases often lead to competing side reactions.

Experimental Protocol: Synthesis of an α-Alkyl Glycine Derivative

The following is a representative protocol for the mono-alkylation of Ethyl tosylglycinate:

  • Preparation: To a solution of Ethyl tosylglycinate (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Enolate Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Alkylation: Cool the reaction mixture to 0 °C and add the desired alkyl halide (R-X, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH4Cl. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthetic Route Deep Dive II: Michael Additions for Complex Scaffolds

The nucleophilic character of the Ethyl tosylglycinate enolate can also be exploited in conjugate addition reactions, such as the Michael addition to α,β-unsaturated carbonyl compounds.[4][8] This provides a powerful method for the synthesis of glutamic acid analogs and other complex amino acid derivatives.

dot

Michael_Addition A Ethyl Tosylglycinate Enolate C Michael Adduct A->C Conjugate Addition B α,β-Unsaturated Carbonyl (Michael Acceptor) B->C D Protonation C->D E 1,5-Dicarbonyl Compound D->E F Hydrolysis & Deprotection E->F G Substituted Pyroglutamic Acid Analog F->G

Caption: Michael addition of Ethyl tosylglycinate enolate to an α,β-unsaturated carbonyl.

This synthetic route is highly valuable for creating γ-functionalized amino acids, which are difficult to access through other methods. Again, the lack of acidity of the α-protons in Boc-glycine precludes its use in this type of transformation under similar conditions.

Contrasting Application: Peptoid Synthesis via the Submonomer Method

While Ethyl tosylglycinate excels in C-C bond formation at the α-carbon, the synthesis of N-substituted glycine oligomers, or peptoids, represents a domain where a different synthetic logic is applied, for which Boc-glycine is indirectly relevant as a conceptual starting point. Peptoids are an important class of peptidomimetics with enhanced proteolytic stability.[9][10][11]

The most common and efficient method for peptoid synthesis is the "submonomer" method developed by Zuckermann and coworkers.[1][12] This solid-phase synthesis approach does not involve the direct N-alkylation of a pre-formed glycine monomer. Instead, the N-substituted glycine residue is constructed on the resin in a two-step iterative cycle:

  • Acylation: The free amine on the solid support is acylated with bromoacetic acid.

  • Displacement: The resulting α-bromoacetamide is then subjected to nucleophilic substitution with a primary amine (R-NH2), which introduces the desired side chain onto the nitrogen atom.

dot

Peptoid_Synthesis A Resin-NH2 B Acylation (Bromoacetic Acid, DIC) A->B C Resin-NH-CO-CH2Br B->C D Displacement (R-NH2) C->D E Resin-N(R)-CO-CH2-NH2 D->E F Repeat Cycle E->F Deprotection & F->B

Caption: The submonomer method for solid-phase peptoid synthesis.

This method is powerful because it allows for the incorporation of a vast diversity of side chains by simply varying the primary amine used in the displacement step.[9][12] While Boc-glycine itself is not directly used in the submonomer synthesis of the peptoid backbone, the principles of solid-phase synthesis and amine protection are central to the field, and Boc-protected amines are often used as the "submonomer" building blocks when the side chain itself contains a primary amine that needs to be masked during synthesis.[12]

Comparative Performance Data

While direct head-to-head comparisons in the literature for identical alkylation reactions are scarce due to the fundamentally different reactivity profiles of the two reagents, the following table summarizes their suitability for different synthetic transformations based on established methodologies.

Synthetic TransformationEthyl TosylglycinateBoc-GlycineRationale
α-Carbon Alkylation Excellent Poor/Not Feasible The tosyl group activates the α-protons for enolate formation.
Michael Addition Excellent Poor/Not Feasible The tosyl-activated enolate is a competent nucleophile for conjugate addition.
Standard Peptide Synthesis Possible but not ideal Excellent Tosyl deprotection requires harsh conditions; Boc group is ideal for iterative acid-labile deprotection.[1]
Peptoid Synthesis (Submonomer) Not Directly Applicable Indirectly Relevant The submonomer method builds the N-substituted backbone in situ; Boc-protected amines are used as side-chain building blocks.[12]

Conclusion: Strategic Selection for Synthetic Success

The choice between Ethyl tosylglycinate and Boc-glycine is not a matter of one being universally superior to the other, but rather a strategic decision based on the desired synthetic outcome.

  • Boc-glycine remains the undisputed workhorse for the linear assembly of peptides, where the lability of the Boc group under acidic conditions is a paramount advantage. Its role is primarily that of a monomer for chain extension.

  • Ethyl tosylglycinate , conversely, should be viewed as a powerful glycine enolate synthon . Its key advantage lies in the synthesis of α-substituted and α,α-disubstituted amino acids via C-C bond formation at the α-carbon. This reactivity profile makes it an indispensable tool for accessing complex, non-proteinogenic amino acid structures that are increasingly important in medicinal chemistry and materials science.

For the modern synthetic chemist, understanding the distinct and complementary roles of these two reagents is essential for the rational design of efficient and versatile synthetic routes. By moving beyond the traditional view of protected amino acids as mere building blocks for peptides, researchers can unlock a much broader range of molecular architectures.

References

Side-by-side comparison of different synthetic routes to Ethyl 2-(4-methylphenylsulfonamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-(4-methylphenylsulfonamido)acetate, also known as ethyl N-tosylglycinate or Tos-Gly-OEt, is a versatile N-protected amino acid ester. Its structure incorporates a glycine ethyl ester moiety, a common building block in peptide synthesis, protected at the nitrogen atom by a tosyl (p-toluenesulfonyl) group. This protecting group imparts specific chemical properties, rendering the molecule a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and peptidomimetics. The selection of an appropriate synthetic route to this compound is a critical decision in any research or development program, impacting yield, purity, scalability, and overall cost-effectiveness.

This technical guide provides a side-by-side comparison of two primary synthetic methodologies for the preparation of this compound. Each route is analyzed from a mechanistic standpoint, with detailed, field-tested experimental protocols provided. The objective is to equip researchers, chemists, and drug development professionals with the necessary information to make an informed decision on the most suitable synthetic strategy for their specific laboratory or manufacturing needs.

Route 1: The Schotten-Baumann N-Tosylation of Glycine Ethyl Ester

This is the most direct and widely employed method for the synthesis of this compound. It relies on the reaction of a pre-formed glycine ethyl ester, typically as its hydrochloride salt, with p-toluenesulfonyl chloride (TsCl) under basic conditions.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism, a classic example of the Schotten-Baumann reaction.[1][2] The core principle is the acylation of an amine. In this specific case, the nucleophilic nitrogen atom of the glycine ethyl ester attacks the electrophilic sulfur atom of the p-toluenesulfonyl chloride.

The reaction is conducted in the presence of a base, which serves two crucial functions:

  • Neutralization of the Amine Salt: Glycine ethyl ester is often used as its hydrochloride salt for improved stability and handling. The base deprotonates the ammonium salt, liberating the free, nucleophilic amine in situ.

  • Scavenging of HCl Byproduct: The reaction generates one equivalent of hydrochloric acid (HCl). The base neutralizes this acidic byproduct, preventing it from protonating the unreacted amine, which would render it non-nucleophilic and halt the reaction.[3]

The choice of base and solvent system is critical. Often, a two-phase system (e.g., an organic solvent like dichloromethane and an aqueous base) is used.[3] This setup allows the reactants to be in the organic phase while the base in the aqueous phase neutralizes the generated acid.

Caption: Mechanism of the Schotten-Baumann N-Tosylation.

Experimental Protocol

Materials:

  • Glycine ethyl ester hydrochloride

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Diethyl ether

  • Water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve glycine ethyl ester hydrochloride (1.0 eq.) in water. In a separate beaker, dissolve sodium carbonate (2.0 eq.) in water.

  • Amine Liberation: Cool the glycine ethyl ester hydrochloride solution in an ice bath (0-5 °C). Slowly add the sodium carbonate solution to the stirred glycine ethyl ester hydrochloride solution.

  • Tosylation: Dissolve p-toluenesulfonyl chloride (1.0-1.1 eq.) in dichloromethane. Add this solution to the addition funnel and add it dropwise to the vigorously stirred, cold aqueous solution of free glycine ethyl ester over 30-60 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with fresh portions of dichloromethane.

  • Washing: Combine the organic extracts and wash sequentially with 1 M HCl, water, and saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, often an oil or a low-melting solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Route 2: Fischer-Speier Esterification of N-Tosylglycine

An alternative approach involves the initial synthesis of N-tosylglycine, followed by its esterification with ethanol under acidic conditions. This two-step process separates the formation of the sulfonamide bond from the formation of the ester linkage.

Mechanistic Rationale

This route is divided into two distinct mechanistic stages:

  • N-Tosylation of Glycine: This step is analogous to Route 1, but uses glycine as the starting amino acid instead of its ester. The reaction of glycine with p-toluenesulfonyl chloride under Schotten-Baumann conditions yields N-tosylglycine.

  • Fischer-Speier Esterification: This is a classic acid-catalyzed esterification.[4][5] The mechanism involves the protonation of the carbonyl oxygen of the N-tosylglycine by a strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. Ethanol, acting as a nucleophile, then attacks this activated carbonyl group to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ethyl ester.[6] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (ethanol) is typically used as the solvent.[7]

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol

Part A: Synthesis of N-Tosylglycine

(This protocol is for the synthesis of the intermediate and is based on standard Schotten-Baumann conditions.)

Materials:

  • Glycine

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • Dissolution: In a flask, dissolve glycine (1.0 eq.) in an aqueous solution of sodium hydroxide (2.0 eq.).

  • Tosylation: Cool the solution in an ice bath. Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise while maintaining the temperature between 0-5 °C and ensuring the pH remains alkaline (pH 9-10) by the dropwise addition of NaOH solution.

  • Reaction: Stir the mixture at low temperature for 2-3 hours after the addition is complete.

  • Precipitation: Acidify the reaction mixture with concentrated HCl to a pH of approximately 2-3. The N-tosylglycine will precipitate out of the solution.

  • Isolation: Cool the mixture to ensure complete precipitation, then collect the solid product by vacuum filtration. Wash the solid with cold water and dry thoroughly.

Part B: Fischer-Speier Esterification

Materials:

  • N-Tosylglycine (from Part A)

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Place N-tosylglycine (1.0 eq.) in a round-bottom flask. Add a large excess of absolute ethanol (e.g., 10-20 eq., which also serves as the solvent).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (4-16 hours), monitoring the reaction by TLC.[8]

  • Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 portions).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Isolation and Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography as described in Route 1.

Side-by-Side Comparison

FeatureRoute 1: Schotten-Baumann N-TosylationRoute 2: Fischer-Speier Esterification
Starting Materials Glycine ethyl ester hydrochloride, p-Toluenesulfonyl chlorideGlycine, p-Toluenesulfonyl chloride, Ethanol, H₂SO₄
Number of Steps One primary synthetic stepTwo distinct synthetic steps (N-tosylation then esterification)
Reaction Conditions Typically biphasic (aqueous/organic), low to ambient temperatureAnhydrous, reflux temperature for esterification
Reagent Stoichiometry Near stoichiometric amounts of reactantsLarge excess of ethanol required for esterification
Atom Economy Generally good, main byproduct is NaCl/H₂OLower due to the two-step nature and use of excess ethanol
Yield Can be high (typically >80%) in a single stepYield is a product of two steps; overall yield may be lower
Scalability Well-established for large-scale synthesisThe need for large volumes of ethanol and reflux can be a challenge for scalability
Key Challenges Potential for hydrolysis of TsCl; managing the biphasic systemDriving the esterification equilibrium to completion; removal of excess ethanol and water
Purification Standard extraction and crystallization/chromatographyRequires purification after each of the two steps

Discussion and Recommendations

Route 1: The Schotten-Baumann Approach is the more direct and convergent synthesis. Its primary advantage lies in its efficiency, combining the key bond-forming step in a single operation. This route is often preferred in industrial settings due to fewer unit operations, which can translate to lower production costs and processing times. The use of a biphasic system is a well-understood and scalable technique. However, careful control of pH and temperature is necessary to minimize the hydrolysis of the reactive p-toluenesulfonyl chloride, which can reduce the yield and complicate purification.

Route 2: The Fischer-Speier Esterification Pathway offers a more modular, albeit longer, approach. A key advantage is that the intermediate, N-tosylglycine, is a stable, crystalline solid that can be easily purified to a high degree before proceeding to the esterification step. This can be beneficial if very high purity of the final product is required, as impurities can be removed at the intermediate stage. The Fischer esterification itself is a robust and classic reaction. However, its equilibrium nature necessitates forcing conditions, such as a large excess of ethanol and prolonged heating, which can impact energy consumption and solvent recycling costs on a larger scale. The overall yield will be a composite of the two steps and may be lower than the one-pot approach.

Recommendation:

For most applications, including routine laboratory synthesis and large-scale production where efficiency is paramount, Route 1 is the recommended pathway . It is more atom-economical and involves fewer steps.

Route 2 is a viable alternative and may be advantageous in specific scenarios, such as when starting from glycine is more convenient or when an exceptionally pure sample is required, and the intermediate N-tosylglycine can be rigorously purified before the final esterification step.

Conclusion

The synthesis of this compound can be effectively achieved by two principal routes. The direct N-tosylation of glycine ethyl ester via the Schotten-Baumann reaction is the most efficient and commonly used method. An alternative two-step route involving the preparation and subsequent Fischer-Speier esterification of N-tosylglycine offers a more modular approach that can be beneficial for achieving high purity. The ultimate choice of synthetic route will depend on the specific requirements of the project, including scale, purity specifications, and available resources.

References

A Senior Application Scientist's Guide to Structural Validation: Ethyl 2-(4-methylphenylsulfonamido)acetate via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural validation of Ethyl 2-(4-methylphenylsulfonamido)acetate, with a primary focus on the utility and interpretation of Infrared (IR) Spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the underlying rationale for experimental choices, ensuring a self-validating approach to structural elucidation.

The Central Role of Vibrational Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These frequencies are dependent on the masses of the atoms, the geometry of the molecule, and the strength of the bonds.[1] Consequently, the absorption of IR radiation at characteristic wavenumbers provides a "fingerprint" of the functional groups present in a molecule.[2] For a bifunctional molecule like this compound, which contains both a sulfonamide and an ester group, IR spectroscopy serves as an excellent first-pass technique to confirm the successful incorporation of these key functionalities.

Experimental Protocol: Acquiring the IR Spectrum of this compound

The following protocol outlines the steps for obtaining a high-quality IR spectrum of the synthesized solid compound using the Attenuated Total Reflectance (ATR) technique, which is favored for its minimal sample preparation.

Materials
  • Synthesized this compound (solid)

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol or ethanol to remove any residues.

    • Allow the crystal to air dry completely.

    • Acquire a background spectrum. This will account for any atmospheric interferences (e.g., CO2, water vapor) and instrumental noise.

  • Sample Application:

    • Place a small amount (a few milligrams) of the solid this compound onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the spectrum as needed (e.g., baseline correction).

    • Identify and label the key absorption bands corresponding to the functional groups of this compound.

  • Cleaning:

    • Retract the press, remove the sample, and clean the ATR crystal thoroughly as described in step 2.

Interpreting the Spectrum: Expected Absorption Bands for this compound

The structural validation of this compound via IR spectroscopy hinges on the identification of characteristic absorption bands for its key functional groups. The following table summarizes the expected vibrational frequencies.

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Intensity
Sulfonamide N-H stretch3300 - 3200Medium
S=O asymmetric stretch1350 - 1300Strong
S=O symmetric stretch1170 - 1145Strong
Ester C=O stretch~1735Strong
C-O stretch (ester)1300 - 1000 (two bands)Strong
Aromatic Ring C-H stretch3100 - 3000Medium-Weak
C=C stretch1600 - 1450Medium-Weak
Alkyl Groups C-H stretch2980 - 2850Medium

A Comparative Analysis: IR Spectroscopy vs. Other Analytical Techniques

While IR spectroscopy is invaluable for functional group identification, a comprehensive structural elucidation often necessitates a multi-technique approach. Here, we compare the utility of IR spectroscopy with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the validation of this compound.[3][4]

Analytical TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
IR Spectroscopy Functional group identification.[1]Rapid confirmation of sulfonamide and ester groups. Can be used to monitor reaction completion.[5][6]Provides limited information on the connectivity of atoms and the overall molecular framework.
NMR Spectroscopy Detailed information on the carbon-hydrogen framework, including connectivity and stereochemistry.[3]Unambiguously determines the relative positions of the ethyl, acetate, and p-toluenesulfonyl groups. 1H NMR can confirm the number of protons in each chemical environment.Requires a larger sample size than MS and can be more time-consuming.
Mass Spectrometry Molecular weight and fragmentation pattern.[7]Provides the exact molecular weight, confirming the molecular formula (C11H15NO4S).[7] Fragmentation patterns can offer clues about the structure.Does not provide direct information on the connectivity of atoms. Isomers may have identical molecular weights.

Synergistic Workflow for Structural Validation

A robust and self-validating workflow for the structural confirmation of this compound integrates the strengths of each technique.

G cluster_synthesis Synthesis cluster_validation Structural Validation cluster_conclusion Conclusion Synthesis Synthesize this compound IR IR Spectroscopy (Functional Group Confirmation) Synthesis->IR Initial Check NMR NMR Spectroscopy (Connectivity & Framework) IR->NMR Proceed if functional groups are present Structure_Confirmed Structure Validated MS Mass Spectrometry (Molecular Weight & Formula) NMR->MS Confirm connectivity MS->Structure_Confirmed Confirm molecular formula

Caption: Workflow for the structural validation of a synthesized compound.

Synthesis Protocol: this compound

This protocol is adapted from the synthesis of the analogous methyl ester and is expected to yield the desired ethyl ester.

Materials
  • Glycine ethyl ester hydrochloride

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or pyridine

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve glycine ethyl ester hydrochloride in dichloromethane.

  • Base Addition: Cool the solution in an ice bath and add triethylamine or pyridine dropwise.

  • Sulfonylation: Add p-toluenesulfonyl chloride portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots for IR analysis to observe the appearance of the sulfonamide and ester peaks and the disappearance of the starting amine.

  • Workup:

    • Quench the reaction with water.

    • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Conclusion

The structural validation of synthesized compounds is a multi-faceted process that relies on the synergistic use of various analytical techniques. While IR spectroscopy provides a rapid and effective means of confirming the presence of key functional groups in this compound, a complete and unambiguous structural elucidation is best achieved through its integration with NMR spectroscopy and mass spectrometry. This comprehensive approach ensures the scientific integrity of the synthesized material, a critical requirement in research and drug development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(4-methylphenylsulfonamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Guiding Principle: Proactive Safety and Regulatory Adherence

The proper management of chemical waste is not merely a logistical task but a foundational pillar of laboratory safety and professional responsibility. Ethyl 2-(4-methylphenylsulfonamido)acetate, like many specialized reagents in drug development, requires a disposal protocol that assumes it is hazardous waste in the absence of definitive data to the contrary.[1] This conservative approach ensures compliance with the stringent regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][3]

This guide is structured to provide a self-validating system of protocols, where each step is grounded in established safety principles and regulatory requirements, primarily the Resource Conservation and Recovery Act (RCRA).[4][5]

Hazard Assessment and Immediate Safety Protocols

Personal Protective Equipment (PPE)

All handling and disposal procedures must be conducted while wearing appropriate PPE to minimize exposure risk. The causality here is direct: creating a physical barrier prevents contact with potentially harmful substances.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety goggles or face shield.Protects against splashes of solutions or accidental aerosol generation.
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents dermal absorption. Contaminated gloves must be disposed of as hazardous waste.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.

All handling of the compound and its waste should occur within a well-ventilated area, preferably a certified chemical fume hood, to prevent inhalation of any potential dusts or vapors.[1]

Spill Response Protocol

Emergency preparedness is a critical component of laboratory safety.[6] In the event of a spill, the following steps must be taken immediately:

  • Alert Personnel: Notify colleagues in the immediate area.

  • Isolate the Area: Restrict access to the spill zone to prevent the spread of contamination.[7]

  • Don PPE: If not already wearing it, put on the full required PPE.

  • Contain the Spill:

    • For solid spills: Gently cover with a damp paper towel or absorbent pad to avoid raising dust.[7]

    • For liquid spills: Cover with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows), starting from the outside and working inward.[8]

  • Clean-Up: Using tongs or a scoop, carefully collect all contaminated materials (absorbent, broken glass, etc.) and place them into a designated hazardous waste container.[7][9]

  • Decontaminate: Wipe the spill area three times with a detergent solution, followed by a final rinse with water.[10] All cleaning materials must be disposed of as hazardous waste.

  • Document: Report the spill to your institution's Environmental Health & Safety (EHS) office.

The Disposal Workflow: A Step-by-Step Guide

Proper disposal is a systematic process that begins at the point of waste generation. The following protocol aligns with the EPA's hazardous waste regulations.[2][11]

Step 1: Waste Characterization and Segregation

The first critical step is to correctly identify and segregate the waste. This prevents dangerous chemical reactions that can occur from mixing incompatible materials.[4]

  • Identify: All waste streams containing this compound must be classified as hazardous chemical waste. This includes:

    • Unused or expired pure compound.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, vials, gloves, absorbent pads).

  • Segregate: This waste must be kept separate from other waste streams. Crucially, it must be segregated from:

    • Strong oxidizing agents.

    • Strong acids and bases.[12][13]

The following diagram illustrates the decision-making process for waste segregation.

DisposalWorkflow Generate 1. Point of Generation (Lab Bench) Characterize 2. Characterize & Segregate Waste (Solid, Liquid, Sharps) Generate->Characterize Containerize 3. Select Compatible Container Characterize->Containerize Label 4. Label Container ('Hazardous Waste', Full Chemical Name) Containerize->Label Store 5. Store in SAA (Under Lab Control, Segregated) Label->Store Request 6. Request EHS Pickup (Follow Institutional Protocol) Store->Request Pickup 7. EHS Collection (Trained Professionals) Request->Pickup Transport 8. Transport to Central Facility (On-site or Off-site) Pickup->Transport FinalDisposal 9. Final Disposal (Licensed TSDF) Transport->FinalDisposal

References

A Researcher's Guide to Personal Protective Equipment for Handling Ethyl 2-(4-methylphenylsulfonamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, compounds like Ethyl 2-(4-methylphenylsulfonamido)acetate, a derivative of tosylglycine, are valuable intermediates. Ensuring the safety of the researchers who handle such compounds is not merely a procedural formality but a cornerstone of scientific integrity and operational excellence. This guide provides an in-depth, experience-driven protocol for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound, ensuring a self-validating system of safety for all laboratory personnel.

Understanding the Hazard Profile: A Logic-Driven Approach

Primary Hazards Identified:

  • Skin Irritation: Causes skin irritation.

  • Serious Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

This hazard profile dictates a stringent PPE protocol focused on preventing dermal, ocular, and respiratory exposure.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE should not be a static, one-size-fits-all approach. Instead, it must be tailored to the specific procedure being undertaken. The following table outlines the minimum recommended PPE for common laboratory tasks involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash gogglesNitrile or Butyl rubber gloves (double-gloving recommended)Laboratory coatRecommended if handling powder outside of a fume hood (N95 respirator)
Running reactions and workups Chemical splash goggles or a face shieldNitrile or Butyl rubber gloves (double-gloving recommended)Laboratory coatWork in a certified chemical fume hood
Purification (e.g., chromatography) Chemical splash goggles and a face shieldNitrile or Butyl rubber gloves (double-gloving recommended)Laboratory coatWork in a certified chemical fume hood
Handling spills Chemical splash goggles and a face shieldHeavy-duty Nitrile or Butyl rubber glovesChemical-resistant apron over a laboratory coatAir-purifying respirator with organic vapor cartridges
Deep Dive into PPE Selection and Best Practices

1. Eye and Face Protection: The First Line of Defense

Given the classification as a serious eye irritant, robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields for low-risk activities like handling sealed containers.

  • Standard Operations: For any weighing, solution preparation, or transfer operations, chemical splash goggles are mandatory. They provide a seal around the eyes, offering superior protection from splashes and fine particulates.[2]

  • Elevated Risk Procedures: When there is a significant risk of splashing, such as during extractions or when handling larger volumes, a full-face shield should be worn in conjunction with chemical splash goggles.

2. Hand Protection: A Matter of Chemical Compatibility

The choice of gloves is critical and must be based on chemical compatibility, not just availability. The ethyl acetate component of the molecule provides a basis for selecting appropriate glove materials.

  • Recommended Materials:

    • Butyl Rubber: Offers excellent resistance to ethyl acetate.

    • Nitrile: While some sources rate nitrile as poor for prolonged contact with ethyl acetate, it is generally considered suitable for splash protection and tasks of shorter duration.[3] Given that the target molecule is a solid, nitrile gloves are a practical choice for many applications.

  • Glove Selection and Use Protocol:

    • Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears.

    • Double-Gloving: For handling active reagents, it is best practice to wear two pairs of gloves. This provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.

    • Proper Donning: The inner glove cuff should be under the lab coat sleeve, and the outer glove cuff should be over the sleeve to create a seal.

    • Regular Changes: Gloves should be changed immediately if contamination is suspected or after a maximum of two hours of use. Never reuse disposable gloves.

    • Avoid Cross-Contamination: Be mindful of touching surfaces such as door handles, phones, or keyboards with gloved hands.

3. Body Protection: Shielding Against Incidental Contact

A standard, clean, flame-resistant laboratory coat should be worn at all times, fully buttoned with the sleeves rolled down. For tasks with a higher risk of splashes, such as large-scale reactions or spill cleanup, a chemical-resistant apron should be worn over the lab coat.

4. Respiratory Protection: Controlling Inhalation Exposure

Engineering controls are the primary method for mitigating respiratory hazards.

  • Primary Control: All handling of this compound powder or solutions should be conducted in a properly functioning and certified chemical fume hood.

  • Secondary Control: If handling the powder outside of a fume hood is unavoidable (e.g., in a balance enclosure), a NIOSH-approved N95 respirator is recommended to prevent inhalation of airborne particulates.

  • Emergency Situations: In the event of a large spill or release outside of a fume hood, an air-purifying respirator with organic vapor cartridges should be used by trained personnel involved in the cleanup.

Operational Plan: A Step-by-Step Workflow

The following diagram illustrates the logical flow for ensuring safety when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Assess Task-Specific Risks B Select Appropriate PPE (Refer to Table) A->B C Inspect All PPE for Integrity B->C D Don PPE Correctly C->D E Handle Chemical in Fume Hood D->E F Practice Good Housekeeping (Avoid Cross-Contamination) E->F G Doff PPE in Correct Order (Gloves First) F->G H Segregate Contaminated PPE for Disposal G->H I Wash Hands Thoroughly H->I

Caption: Workflow for safe handling of this compound.

Disposal Plan: Responsible Management of Contaminated Waste

Proper disposal of contaminated materials is as crucial as their safe handling.

  • Solid Waste:

    • Contaminated items such as gloves, weigh boats, and paper towels should be placed in a dedicated, clearly labeled hazardous waste container.

    • Excess solid this compound should be treated as chemical waste and disposed of according to your institution's hazardous waste guidelines.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, labeled hazardous waste container.

    • Do not pour any solutions down the drain.

  • PPE Disposal:

    • Gloves: Remove the outer glove first by peeling it off from the cuff, turning it inside out. Then, remove the inner glove using the same technique, touching only the inside of the glove. Dispose of both in the hazardous waste container.

    • Lab Coat: If significant contamination occurs, the lab coat should be professionally decontaminated or disposed of as hazardous waste.

    • Goggles/Face Shield: Clean and decontaminate after each use.

By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring their personal safety and the integrity of their work. This guide serves as a living document, to be integrated into your laboratory's specific safety procedures and training programs.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.